5-Bromo-6-methoxynicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-methoxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c1-11-7-6(8)2-5(3-9)4-10-7/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBZVEOIYBWRPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696941 | |
| Record name | 5-Bromo-6-methoxypyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943153-51-3 | |
| Record name | 5-Bromo-6-methoxypyridine-3-carbonitrile | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40696941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-6-methoxypyridine-3-carbonitrile | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 5-Bromo-6-methoxynicotinonitrile
Introduction: A Versatile Heterocyclic Building Block
5-Bromo-6-methoxynicotinonitrile is a highly functionalized pyridine derivative that has emerged as a significant building block for researchers in drug discovery and materials science. Its unique arrangement of a pyridine core, a bromine atom, a methoxy group, and a nitrile functionality offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for scientists and drug development professionals. The strategic positioning of its functional groups makes it an ideal starting material for creating complex molecular architectures, particularly in the synthesis of novel therapeutic agents and functional materials.[1]
This document delves into the core chemical characteristics of 5-Bromo-6-methoxynicotinonitrile, providing a technical framework for its effective utilization in a research and development setting.
Core Chemical and Physical Identifiers
A comprehensive understanding of a compound's fundamental properties is the bedrock of its successful application in synthesis. The key identifiers and physicochemical properties of 5-Bromo-6-methoxynicotinonitrile are summarized below.
| Property | Value | Source |
| CAS Number | 943153-51-3 | [1][2] |
| Molecular Formula | C₇H₅BrN₂O | [1][2] |
| Molecular Weight | 213.03 g/mol | [2] |
| IUPAC Name | 5-Bromo-6-methoxypyridine-3-carbonitrile | |
| SMILES | COC1=C(C=C(C=N1)C#N)Br | [2] |
| Appearance | Off-white to light yellow solid (typical) | |
| Storage | Sealed in a dry environment at room temperature | [2] |
Spectroscopic Characterization: Deciphering the Molecular Structure
While specific, experimentally verified spectra for 5-Bromo-6-methoxynicotinonitrile are not widely published in peer-reviewed literature, its structure allows for a confident prediction of its key spectroscopic features. The following table outlines the expected NMR and IR data based on the chemical environment of the nuclei and functional groups.
| Spectroscopic Data (Predicted) | |
| ¹H NMR | δ (ppm) |
| ~8.5 | |
| ~8.0 | |
| ~4.0 | |
| ¹³C NMR | δ (ppm) |
| ~160 | |
| ~150 | |
| ~145 | |
| ~117 | |
| ~115 | |
| ~105 | |
| ~55 | |
| Infrared (IR) | Wavenumber (cm⁻¹) |
| ~2230 | |
| ~1550-1600 | |
| ~1250 | |
| ~1050 | |
| ~600-800 |
Synthesis and Purification: A Practical Approach
The synthesis of 5-Bromo-6-methoxynicotinonitrile can be approached through a multi-step sequence, leveraging established methodologies in heterocyclic chemistry. A plausible and efficient synthetic route starts from a suitable nicotinamide precursor, followed by dehydration to the nitrile and subsequent bromination and methoxylation steps.
Conceptual Synthetic Workflow
The following diagram illustrates a logical synthetic pathway, which is designed to be robust and adaptable in a standard organic chemistry laboratory.
Caption: Conceptual workflow for the synthesis of 5-Bromo-6-methoxynicotinonitrile.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on analogous transformations in pyridine chemistry.
Step 1: Synthesis of 6-Hydroxynicotinonitrile from 6-Hydroxynicotinamide
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-hydroxynicotinamide (1 equivalent) in phosphorus oxychloride (3-5 equivalents).
-
Reaction Execution: Heat the mixture to reflux (approximately 105 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The pH is then adjusted to neutral (pH ~7) with a suitable base (e.g., solid sodium bicarbonate or aqueous sodium hydroxide). The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield 6-hydroxynicotinonitrile.
Step 2: Synthesis of 5-Bromo-6-hydroxynicotinonitrile
-
Reaction Setup: Dissolve 6-hydroxynicotinonitrile (1 equivalent) in a suitable solvent such as acetonitrile or acetic acid in a round-bottom flask.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction to completion by TLC.
-
Work-up and Isolation: Remove the solvent under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography or recrystallization.
Step 3: Synthesis of 5-Bromo-6-methoxynicotinonitrile
-
Reaction Setup: To a solution of 5-bromo-6-hydroxynicotinonitrile (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (2-3 equivalents).
-
Reagent Addition: Add methyl iodide (1.2-1.5 equivalents) dropwise to the suspension.
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 4-8 hours, until the starting material is consumed (monitored by TLC).
-
Work-up and Isolation: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude 5-Bromo-6-methoxynicotinonitrile can be purified by column chromatography on silica gel or by recrystallization.
Chemical Reactivity and Mechanistic Insights
The reactivity of 5-Bromo-6-methoxynicotinonitrile is dictated by its array of functional groups. The bromine atom at the C5 position is a prime site for transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, further influenced by the nitrile group, makes it susceptible to nucleophilic substitution, although the methoxy group is generally a poor leaving group. The nitrile group itself can undergo hydrolysis, reduction, or cycloaddition reactions.
Palladium-Catalyzed Cross-Coupling Reactions
A cornerstone of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. 5-Bromo-6-methoxynicotinonitrile is an excellent substrate for such reactions, allowing for the introduction of a wide variety of aryl and heteroaryl groups at the C5 position.
Caption: Simplified catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
This reactivity is paramount in medicinal chemistry for generating libraries of compounds for structure-activity relationship (SAR) studies. The general conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a boronic acid or boronate ester in a suitable solvent system (e.g., dioxane/water or toluene/ethanol).
Applications in Research and Development
The primary application of 5-Bromo-6-methoxynicotinonitrile lies in its role as a versatile intermediate in the synthesis of complex organic molecules. Its trifunctional nature allows for sequential and regioselective modifications, making it a valuable tool in drug discovery programs.
-
Scaffold for Bioactive Molecules: The pyridine core is a common motif in many pharmaceuticals. By utilizing the bromo and nitrile functionalities, medicinal chemists can elaborate the structure of 5-Bromo-6-methoxynicotinonitrile to synthesize novel compounds with potential therapeutic activities.
-
Fragment-Based Drug Design: This compound can serve as a starting point in fragment-based drug design, where its core structure can be optimized and grown to enhance binding affinity to biological targets.
-
Synthesis of Fused Heterocycles: The nitrile group can be used as a handle to construct fused heterocyclic systems, which are often found in biologically active natural products and synthetic drugs.
While specific blockbuster drugs directly synthesized from this starting material are not prominently documented, its presence in the catalogs of major chemical suppliers underscores its utility and demand in the pharmaceutical and biotechnology industries.[1]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 5-Bromo-6-methoxynicotinonitrile. It is crucial to consult the Safety Data Sheet (SDS) before use.
-
Hazard Summary: This compound is generally classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[2]
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
GHS Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
References
-
5-Bromo-6-ethoxynicotinonitrile | C8H7BrN2O | CID 133059242 - PubChem. [Link]
Sources
A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Bromo-6-methoxynicotinonitrile
Introduction
5-Bromo-6-methoxynicotinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique arrangement of functional groups—a nitrile, a bromine atom, and a methoxy group—on the pyridine scaffold makes it a versatile building block for the synthesis of more complex, biologically active molecules. The electron-withdrawing nitrile group and the halogen atom provide key reactive sites for further molecular elaboration, while the methoxy group can influence the molecule's electronic properties and metabolic stability.
This guide provides an in-depth, scientifically grounded overview of a reliable synthetic pathway to 5-Bromo-6-methoxynicotinonitrile. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and rationale for the chosen methodologies. We will explore a logical multi-step synthesis, detail the necessary experimental protocols, and outline the comprehensive characterization required to verify the structure and purity of the final compound.
Physicochemical Properties
A summary of the core physicochemical properties of the target compound is presented below.[1][2]
| Property | Value |
| CAS Number | 943153-51-3[1][2] |
| Molecular Formula | C₇H₅BrN₂O[1][2] |
| Molecular Weight | 213.03 g/mol [1] |
| Appearance | Typically an off-white to light yellow solid |
| Storage | Sealed in a dry environment at room temperature[1] |
Proposed Synthetic Pathway: A Strategic Overview
The synthesis of 5-Bromo-6-methoxynicotinonitrile can be efficiently achieved through a strategic three-step sequence starting from the commercially available 5-amino-6-chloronicotinonitrile. This pathway is predicated on well-established, high-yielding chemical transformations that are common in heterocyclic chemistry.
The chosen route involves:
-
Diazotization & Sandmeyer Reaction: Conversion of the 5-amino group to a 5-bromo group.
-
Nucleophilic Aromatic Substitution (SNAr): Replacement of the 6-chloro group with a 6-methoxy group.
This approach is advantageous because the reactivity of the pyridine ring is strategically manipulated. The chloro group at the 6-position is activated towards nucleophilic attack by the ring nitrogen and the cyano group, facilitating the final methoxylation step.[3][4]
Caption: Overall workflow for the synthesis of 5-Bromo-6-methoxynicotinonitrile.
Part 1: Detailed Synthetic Protocol
Step 1: Synthesis of 5-Bromo-6-chloronicotinonitrile via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the transformation of an amino group into a wide array of functionalities, including halogens, via a diazonium salt intermediate.[5] This reaction is particularly effective for introducing a bromine atom onto the pyridine ring with high regioselectivity.
Causality and Mechanism: The process begins with the diazotization of the primary aromatic amine (5-amino-6-chloronicotinonitrile) using nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5 °C) to form a relatively unstable arenediazonium salt. This intermediate is then treated with a copper(I) bromide (CuBr) catalyst. The copper(I) facilitates a single-electron transfer (SET) mechanism, leading to the formation of a nitrogen molecule (N₂), an aryl radical, and copper(II) bromide. The aryl radical then abstracts a bromine atom from the copper(II) bromide to yield the final 5-bromo-6-chloronicotinonitrile and regenerate the copper(I) catalyst.[6]
Experimental Protocol:
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 5-amino-6-chloronicotinonitrile (1.0 eq) in a 48% aqueous hydrobromic acid (HBr) solution (approx. 4.0 eq).
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. The mixture should remain a stirrable slurry.
-
Diazotization: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr. Add the cold diazonium salt solution portion-wise to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and water. If a solid precipitates, collect it by vacuum filtration. If the product is oily, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the collected solid or the combined organic extracts with water, followed by a saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization.
| Reagent | Molar Mass ( g/mol ) | Hazard |
| 5-Amino-6-chloronicotinonitrile | 153.56 | Irritant, Toxic |
| Sodium Nitrite (NaNO₂) | 69.00 | Oxidizer, Toxic, Environmental Hazard |
| Hydrobromic Acid (HBr) | 80.91 | Corrosive, Causes severe burns |
| Copper(I) Bromide (CuBr) | 143.45 | Irritant |
Step 2: Synthesis of 5-Bromo-6-methoxynicotinonitrile via Nucleophilic Aromatic Substitution (SNAr)
The final step involves the conversion of the 6-chloro group to a 6-methoxy group. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a process where a nucleophile displaces a leaving group on an aromatic ring.
Causality and Mechanism: The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho (2, 6) and para (4) to the ring nitrogen.[3] The presence of the electron-withdrawing cyano group further activates the 6-position towards nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism. The methoxide ion (⁻OCH₃), a strong nucleophile, attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] In this complex, the negative charge is delocalized over the pyridine ring and onto the cyano group, which provides significant stabilization. In the subsequent step, the leaving group (chloride ion, Cl⁻) is eliminated, restoring the aromaticity of the ring and yielding the final product.[4][8]
Experimental Protocol:
-
Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.5 eq) in small pieces to anhydrous methanol (MeOH). The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium methoxide (NaOMe).
-
Reaction Setup: To the freshly prepared sodium methoxide solution, add a solution of 5-bromo-6-chloronicotinonitrile (1.0 eq) dissolved in anhydrous methanol.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess sodium methoxide by adding a few drops of acetic acid or by pouring the mixture into water.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 5-Bromo-6-methoxynicotinonitrile.
| Reagent | Molar Mass ( g/mol ) | Hazard |
| 5-Bromo-6-chloronicotinonitrile | 217.45 | Irritant, Toxic |
| Sodium (Na) | 22.99 | Flammable, Water-reactive, Corrosive |
| Methanol (MeOH) | 32.04 | Flammable, Toxic |
Part 2: Comprehensive Characterization
To confirm the identity, structure, and purity of the synthesized 5-Bromo-6-methoxynicotinonitrile, a suite of analytical techniques must be employed.
Sources
- 1. achmem.com [achmem.com]
- 2. 943153-51-3 Cas No. | 5-Bromo-6-methoxynicotinonitrile | Matrix Scientific [matrixscientific.com]
- 3. brainly.com [brainly.com]
- 4. 4-chloropyridine reacts with sodium methoxide about 230 million times fas.. [askfilo.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
An In-Depth Technical Guide to 5-Bromo-6-methoxynicotinonitrile (CAS: 943153-51-3): A Key Intermediate for Drug Discovery
Abstract and Scope
5-Bromo-6-methoxynicotinonitrile is a substituted pyridine derivative that represents a highly valuable, yet specialized, building block in modern medicinal chemistry. Its unique arrangement of a bromine atom, a methoxy group, and a nitrile function on a pyridine core provides a versatile platform for the synthesis of complex molecular architectures. The strategic positioning of these groups allows for selective, sequential chemical transformations, making it an attractive starting point for generating libraries of compounds in drug discovery programs. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this reagent's properties, a well-reasoned synthetic strategy, detailed characterization data, and its potential applications, particularly in the development of targeted therapeutics like kinase inhibitors.
Physicochemical and Structural Properties
The utility of a chemical intermediate is defined by its physical properties and structural features. Below is a summary of the key identifiers and computed properties for 5-Bromo-6-methoxynicotinonitrile.
| Identifier | Value | Source |
| CAS Number | 943153-51-3 | [1][2] |
| Molecular Formula | C₇H₅BrN₂O | [1][2] |
| Molecular Weight | 213.03 g/mol | [1] |
| MDL Number | MFCD11977457 | [1][2] |
| SMILES | COC1=C(C=C(C=N1)C#N)Br | [1] |
| IUPAC Name | 5-bromo-6-methoxypyridine-3-carbonitrile | |
| Storage | Sealed in a dry place at room temperature. | [1] |
Synthesis, Purification, and Rationale
While specific vendor-proprietary synthesis routes for 5-Bromo-6-methoxynicotinonitrile are not publicly detailed, a chemically sound and logical pathway can be designed based on established organic chemistry principles for heterocyclic compounds. The chosen strategy prioritizes regioselectivity and the use of common starting materials.
Retrosynthetic Analysis and Strategy
A plausible approach involves the functionalization of a pre-existing nicotinonitrile scaffold. The key challenge is the selective introduction of the bromine atom at the C5 position and the methoxy group at the C6 position. A robust strategy would start from 5-bromo-6-chloronicotinonitrile. The rationale for this starting point is that the chlorine atom at the C6 position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the ring nitrogen and the cyano group. This allows for a clean and efficient displacement by a methoxide nucleophile.
Proposed Synthetic Protocol
Objective: To synthesize 5-Bromo-6-methoxynicotinonitrile from 5-bromo-6-chloronicotinonitrile via nucleophilic aromatic substitution.
Materials:
-
5-bromo-6-chloronicotinonitrile
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 5-bromo-6-chloronicotinonitrile (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous methanol (approx. 0.1 M concentration).
-
Nucleophile Addition: While stirring the solution at room temperature, add sodium methoxide (1.1 to 1.2 eq) portion-wise. The choice of a slight excess of the nucleophile ensures the complete consumption of the starting material.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution to neutralize the excess sodium methoxide.
-
Extraction: Remove the methanol solvent under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.
Purification and Quality Control
The crude 5-Bromo-6-methoxynicotinonitrile can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods as detailed in the following section.
Caption: Proposed workflow for the synthesis of 5-Bromo-6-methoxynicotinonitrile.
Spectroscopic Characterization
Definitive structural confirmation is paramount. While specific spectra for this compound are not widely published, a robust prediction of its key spectroscopic features can be made based on its structure and data from analogous compounds.[3][4]
Predicted ¹H NMR Analysis
The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.
| Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~8.45 | Doublet (d) | ~2.5 | H2 | The proton at the C2 position is deshielded by the adjacent ring nitrogen and the C3 cyano group. It will appear as a doublet due to coupling with H4. |
| ~8.15 | Doublet (d) | ~2.5 | H4 | The proton at the C4 position is coupled to H2. Its chemical shift is influenced by the para-nitrogen and the ortho-bromo and cyano groups. |
| ~4.10 | Singlet (s) | N/A | -OCH₃ | The three protons of the methoxy group will appear as a sharp singlet, shifted downfield due to attachment to the electronegative oxygen atom. |
Predicted ¹³C NMR Analysis
The carbon spectrum will provide further structural confirmation, with distinct signals for each of the seven carbon atoms. The presence of the bromine atom will influence the chemical shifts of the carbons it is attached to and those nearby.
| Predicted Shift (δ, ppm) | Assignment |
| ~165 | C6 |
| ~152 | C2 |
| ~145 | C4 |
| ~120 | C5 |
| ~116 | C≡N |
| ~110 | C3 |
| ~55 | -OCH₃ |
Mass Spectrometry and Infrared (IR) Analysis
-
Mass Spectrometry (MS): In an ESI-MS spectrum, the molecule is expected to show a characteristic isotopic pattern for a compound containing one bromine atom. Look for two major peaks of nearly equal intensity at [M+H]⁺ and [M+2+H]⁺ (e.g., m/z 213 and 215).
-
Infrared (IR) Spectroscopy: Key vibrational stretches would include a sharp, strong peak around 2230 cm⁻¹ for the nitrile (C≡N) group and C-O stretching frequencies for the methoxy group around 1250-1050 cm⁻¹ .
Reactivity and Application in Medicinal Chemistry
5-Bromo-6-methoxynicotinonitrile is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, which can be selectively addressed to build molecular complexity.
A Scaffold for Lead Optimization
The substituted pyridine core is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs. This intermediate provides three key handles for derivatization:
-
C5-Bromo Position: This is the primary site for introducing diversity via transition-metal-catalyzed cross-coupling reactions.
-
C3-Cyano Group: This group can be transformed into other functionalities such as an amide, carboxylic acid, or tetrazole, which can act as crucial hydrogen bond donors or acceptors.
-
C6-Methoxy Group: While stable, this group can potentially be demethylated to a hydroxyl group, providing another point for modification or a key pharmacophoric feature.
Key Transformations in Drug Discovery
The true power of this intermediate is realized in its application to generate novel chemical entities. The C5-bromo position is particularly well-suited for Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions, allowing for the facile installation of aryl, heteroaryl, alkyl, or amino substituents.[5] These reactions are foundational in modern drug discovery for exploring the chemical space around a core scaffold.[6][7]
Caption: Key derivatization pathways for 5-Bromo-6-methoxynicotinonitrile in drug discovery.
Context: Application in Kinase Inhibitor Development
Protein kinases are a major class of drug targets, particularly in oncology.[8] The development of small molecule kinase inhibitors often involves exploring modifications on heterocyclic scaffolds to achieve potency and selectivity.[9][10][11] An intermediate like 5-Bromo-6-methoxynicotinonitrile is ideally suited for this purpose. For instance, a Suzuki coupling at the C5 position could introduce a hinge-binding motif, while the nitrile or a derivative thereof could interact with solvent-exposed regions of the ATP-binding pocket. This structured approach allows medicinal chemists to systematically probe the structure-activity relationship (SAR) of a new inhibitor series.
Safety, Handling, and Storage
As a laboratory reagent, proper handling of 5-Bromo-6-methoxynicotinonitrile is essential. The compound should be treated as a hazardous substance.
-
GHS Classification: Based on available data for the compound and its analogs, it is classified as a warning-level hazard.[1][2]
-
Hazard Statements:
-
Recommended Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or neoprene).
-
Wear safety glasses with side-shields or goggles.
-
Use a laboratory coat.
-
Handle only in a well-ventilated area or a chemical fume hood.
-
-
Handling: Avoid breathing dust, fumes, or vapor.[1] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1]
References
-
EON Biotech. 5-Bromo-6-methoxynicotinonitrile – (943153-51-3). [Link]
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PubChem. 5-Bromo-6-ethoxynicotinonitrile. [Link]
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PubChem. 5-Bromo-6-methylpyridine-2-carbonitrile. [Link]
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PMC. Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors. [Link]
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MSU chemistry. Proton NMR Table. [Link]
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Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro. [Link]
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The University of Dundee Research Portal. The selectivity of protein kinase inhibitors: a further update. [Link]
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ScienceDirect. Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. [Link]
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PubMed Central. mTOR kinase inhibitors as potential cancer therapeutic drugs. [Link]
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MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. [Link]
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PubMed. N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. [Link]
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PubChem. 5-Bromonicotinamide. [Link]
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5-Bromo-6-methoxynicotinonitrile: A Comprehensive Technical Guide for Advanced Research
This guide provides an in-depth exploration of 5-Bromo-6-methoxynicotinonitrile, a key building block in contemporary medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, synthesis methodologies, and significant applications, offering field-proven insights for researchers, scientists, and professionals in drug development.
Core Molecular Attributes
5-Bromo-6-methoxynicotinonitrile is a substituted pyridine derivative characterized by the presence of a bromo, a methoxy, and a cyano group. These functional groups impart specific reactivity and electronic properties to the molecule, making it a versatile intermediate in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂O | [1][2] |
| Molecular Weight | 213.04 g/mol | [1] |
| CAS Number | 943153-51-3 | [1] |
| MDL Number | MFCD11977457 | [1][2] |
The strategic placement of the electron-withdrawing cyano group and the electron-donating methoxy group, along with the reactive bromo substituent, allows for a wide range of chemical transformations. This makes it a valuable scaffold for the synthesis of more complex molecules with desired biological activities or material properties.
Synthesis and Mechanistic Insights
The synthesis of 5-Bromo-6-methoxynicotinonitrile typically involves a multi-step process starting from simpler pyridine precursors. A common synthetic route is illustrated below. Understanding the underlying mechanism of each step is crucial for optimizing reaction conditions and maximizing yield.
Illustrative Synthetic Workflow
Caption: A representative synthetic pathway for 5-Bromo-6-methoxynicotinonitrile.
Experimental Protocol: A Self-Validating System
The following protocol outlines a reliable method for the synthesis of 5-Bromo-6-methoxynicotinonitrile. The causality behind each step is explained to ensure reproducibility and understanding.
Step 1: Nucleophilic Aromatic Substitution (Methoxylation)
-
Rationale: The two chlorine atoms on 2,6-dichloronicotinonitrile are susceptible to nucleophilic attack. The methoxide ion (⁻OCH₃) from sodium methoxide will preferentially displace one of the chlorides. The choice of methanol as a solvent ensures the solubility of the reactants and facilitates the reaction.
-
Procedure:
-
To a solution of 2,6-dichloronicotinonitrile in anhydrous methanol, add sodium methoxide portion-wise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, more polar spot indicates the formation of the product.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to obtain 6-chloro-2-methoxynicotinonitrile.
-
Step 2: Electrophilic Aromatic Substitution (Bromination)
-
Rationale: The electron-donating methoxy group activates the pyridine ring towards electrophilic substitution. N-Bromosuccinimide (NBS) serves as a source of electrophilic bromine (Br⁺). The bromination is directed to the 5-position due to the ortho, para-directing nature of the methoxy group.
-
Procedure:
-
Dissolve the 6-chloro-2-methoxynicotinonitrile intermediate in acetonitrile.
-
Add N-Bromosuccinimide (NBS) to the solution and stir at room temperature. The reaction can be gently heated to increase the rate if necessary.
-
Monitor the reaction by TLC. The consumption of the intermediate and the formation of the final product will be observed.
-
Once the reaction is complete, concentrate the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to yield pure 5-Bromo-6-methoxynicotinonitrile.
-
Applications in Research and Development
The unique structural features of 5-Bromo-6-methoxynicotinonitrile make it a valuable precursor in various fields:
-
Pharmaceutical R&D: The pyridine scaffold is a common motif in many biologically active compounds. The bromo-substituent provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid generation of diverse compound libraries for drug discovery.
-
Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often utilizes heterocyclic building blocks. The specific substitution pattern of this molecule can be tailored to target specific biological pathways in pests or weeds.
-
Materials Science: Pyridine-containing molecules can be incorporated into organic light-emitting diodes (OLEDs), sensors, and other electronic materials. The electronic properties of 5-Bromo-6-methoxynicotinonitrile can be fine-tuned through chemical modification to develop materials with desired optical and electronic characteristics.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-Bromo-6-methoxynicotinonitrile. It is classified as an irritant.[1] Always consult the Safety Data Sheet (SDS) before use.[1]
General Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.[2]
Conclusion
5-Bromo-6-methoxynicotinonitrile is a highly versatile and valuable chemical intermediate. Its well-defined physicochemical properties and predictable reactivity provide a solid foundation for the synthesis of a wide array of complex molecules. A thorough understanding of its synthesis and handling is paramount for its effective and safe utilization in advanced research and development endeavors.
References
Sources
An In-Depth Technical Guide to the Spectral Data of 5-Bromo-6-methoxynicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-methoxynicotinonitrile is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. Its structural features, including the electron-withdrawing nitrile and bromine substituents, and the electron-donating methoxy group, create a unique electronic profile that makes it an attractive scaffold for the development of novel therapeutic agents and functional materials. Accurate characterization of this molecule is paramount for its application, and spectroscopic techniques provide the most detailed insights into its structure and purity.
This technical guide offers a comprehensive analysis of the spectral data of 5-Bromo-6-methoxynicotinonitrile (CAS 943153-51-3).[1][2] Due to the limited availability of public experimental spectra for this specific compound, this guide presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. These predictions are grounded in the analysis of structurally analogous compounds and fundamental principles of spectroscopy.
Disclaimer: The spectral data presented in this guide are predicted based on the analysis of structurally similar compounds and established spectroscopic principles, as publicly available experimental data for 5-Bromo-6-methoxynicotinonitrile is limited. This information is intended for research and informational purposes.
Molecular Structure and Properties
-
Molecular Formula: C₇H₅BrN₂O[1]
-
Molecular Weight: 213.04 g/mol [1]
-
IUPAC Name: 5-bromo-6-methoxypyridine-3-carbonitrile[3]
-
CAS Number: 943153-51-3[1]
Caption: Molecular Structure of 5-Bromo-6-methoxynicotinonitrile.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 5-Bromo-6-methoxynicotinonitrile is predicted to be simple, exhibiting signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Predicted Assignment |
| ~8.4 | d | 1H | H-2 |
| ~7.9 | d | 1H | H-4 |
| ~4.1 | s | 3H | -OCH₃ |
Interpretation:
-
Aromatic Protons (H-2 and H-4): The pyridine ring contains two aromatic protons. The proton at the C-2 position (H-2) is expected to appear at a downfield chemical shift (around 8.4 ppm) due to the deshielding effect of the adjacent nitrogen atom and the bromine atom at the 5-position. The proton at the C-4 position (H-4) is predicted to be at a slightly more shielded position (around 7.9 ppm). These two protons are expected to show doublet multiplicity due to coupling with each other.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and are expected to appear as a sharp singlet at approximately 4.1 ppm. The electronegative oxygen atom causes a downfield shift compared to an alkyl proton.
Caption: Predicted ¹H NMR chemical shift correlations.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. The predicted chemical shifts are based on the effects of the various substituents on the pyridine ring carbons.[4][5][6]
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Predicted Assignment |
| ~162 | C-6 |
| ~152 | C-2 |
| ~145 | C-4 |
| ~118 | C-5 |
| ~115 | -CN |
| ~110 | C-3 |
| ~55 | -OCH₃ |
Interpretation:
-
C-6: This carbon, bonded to both the ring nitrogen and the methoxy group's oxygen, is expected to be the most downfield aromatic carbon at around 162 ppm.
-
C-2 and C-4: These carbons bearing protons are predicted to appear in the range of 145-152 ppm.
-
C-5: The carbon attached to the bromine atom is anticipated to have a chemical shift of approximately 118 ppm.
-
Nitrile Carbon (-CN): The carbon of the nitrile group is expected around 115 ppm.
-
C-3: The carbon atom attached to the nitrile group is predicted to be at approximately 110 ppm.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to be the most upfield signal, at around 55 ppm.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 5-Bromo-6-methoxynicotinonitrile, the presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance will result in a characteristic isotopic pattern for the molecular ion peak.
Table 3: Predicted Mass Spectrometry Data
| m/z | Predicted Ion |
| 212/214 | [M]⁺ |
| 197/199 | [M-CH₃]⁺ |
| 184/186 | [M-CO]⁺ |
| 133 | [M-Br]⁺ |
Interpretation:
-
Molecular Ion Peak ([M]⁺): A pair of peaks of nearly equal intensity at m/z 212 and 214, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively, will be the most definitive feature.
-
Fragmentation Pattern: Common fragmentation pathways would include the loss of a methyl radical from the methoxy group to give ions at m/z 197 and 199, loss of carbon monoxide to yield fragments at m/z 184 and 186, and the loss of a bromine radical to produce an ion at m/z 133.
Predicted Infrared (IR) Spectral Data
The IR spectrum provides information about the functional groups present in a molecule.[7][8][9][10]
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Predicted Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~2230 | Strong | C≡N stretch |
| ~1600-1450 | Medium-Strong | C=C and C=N ring stretching |
| ~1250 | Strong | Aryl-O-C stretch (asymmetric) |
| ~1020 | Strong | Aryl-O-C stretch (symmetric) |
| ~850-750 | Strong | C-H out-of-plane bending |
| ~600-500 | Medium | C-Br stretch |
Interpretation:
-
C≡N Stretch: A strong, sharp absorption band around 2230 cm⁻¹ is characteristic of the nitrile group.
-
Aromatic and Aliphatic C-H Stretches: The spectrum will show absorptions for aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methoxy group just below 3000 cm⁻¹.
-
Ring Vibrations: A series of bands in the 1600-1450 cm⁻¹ region will correspond to the C=C and C=N stretching vibrations of the pyridine ring.
-
C-O and C-Br Stretches: Strong bands corresponding to the aryl-O-C stretching of the methoxy group are expected around 1250 cm⁻¹ and 1020 cm⁻¹. A band in the lower frequency region (600-500 cm⁻¹) can be attributed to the C-Br stretch.
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectral data discussed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: General workflow for NMR data acquisition.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 5-Bromo-6-methoxynicotinonitrile.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition (¹H and ¹³C NMR):
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Apply baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
2. Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition (Electron Impact - EI):
-
Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph.
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan the desired mass range (e.g., m/z 50-300).
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the fragmentation pattern to elucidate the structure.
-
3. Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
-
References
-
PubChem. 5-Bromonicotinonitrile. [Link]
-
EON Biotech. 5-Bromo-6-methoxynicotinonitrile – (943153-51-3). [Link]
-
PubChemLite. 5-bromo-2-methoxynicotinonitrile (C7H5BrN2O). [Link]
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
-
UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]
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PubChem. 5-Bromonicotinic acid. [Link]
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PubChem. Spectral Information. [Link]
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PubChem. 5-Bromo-6-ethoxynicotinonitrile. [Link]
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PubChem. [Link]
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PubChem. 5-Bromo-3-nitropyridine-2-carbonitrile. [Link]
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PubChem. 5-Bromopyridine-2-carbonitrile. [Link]
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PubMed Central. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. [Link]
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Unknown. 13C NMR. [Link]
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Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX. [Link]
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Chemistry LibreTexts. 6.8: ¹³C NMR Spectroscopy. [Link]
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Chemguide. interpreting C-13 NMR spectra. [Link]
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NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]
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Michigan State University. Infrared Spectroscopy. [Link]
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Introduction to 5-Bromo-6-methoxynicotinonitrile and the Imperative of Solubility
An In-Depth Technical Guide to the Solubility of 5-Bromo-6-methoxynicotinonitrile in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-6-methoxynicotinonitrile, a key intermediate in pharmaceutical research and development. Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation. This document will delve into the theoretical principles governing its solubility, present a systematic approach to solvent selection, and provide a detailed experimental protocol for accurate solubility determination.
5-Bromo-6-methoxynicotinonitrile (C₇H₅BrN₂O) is a substituted pyridine derivative with significant potential as a building block in the synthesis of biologically active molecules.[1][2] Its molecular structure, featuring a bromine atom, a methoxy group, and a nitrile function on a pyridine ring, imparts a unique combination of physicochemical properties that dictate its behavior in various chemical environments.
In drug discovery and development, solubility is a critical attribute that influences a compound's bioavailability, manufacturability, and route of administration. Poor solubility can lead to challenges in formulation, inaccurate in vitro assay results, and ultimately, the failure of promising drug candidates. Therefore, a thorough understanding and empirical determination of the solubility of key intermediates like 5-Bromo-6-methoxynicotinonitrile are essential for efficient and successful research endeavors.
Physicochemical Properties of 5-Bromo-6-methoxynicotinonitrile:
| Property | Value | Source |
| CAS Number | 943153-51-3 | [1] |
| Molecular Formula | C₇H₅BrN₂O | [1][2] |
| Molecular Weight | 213.03 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
The Science of Solubility: A "Like Dissolves Like" Approach
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like."[3][4][5] This means that a solute will dissolve best in a solvent that has similar intermolecular forces.[5][6] The key intermolecular forces at play are:
-
Van der Waals forces (London dispersion forces): Present in all molecules, these are the primary forces in nonpolar compounds.
-
Dipole-dipole interactions: Occur between polar molecules.
-
Hydrogen bonding: A strong type of dipole-dipole interaction involving hydrogen and an electronegative atom (like oxygen or nitrogen).
5-Bromo-6-methoxynicotinonitrile possesses a combination of polar and nonpolar characteristics. The pyridine ring and the nitrile group contribute to its polarity, while the bromo and methoxy groups add to its molecular size and can influence its interaction with solvents. Based on its structure, it is expected to be soluble in a range of common organic solvents. The parent compound, nicotinonitrile, is soluble in water, ethanol, ether, and benzene.[7][8][9]
Solvent Selection Strategy:
A logical approach to determining the solubility of 5-Bromo-6-methoxynicotinonitrile is to screen a variety of solvents with differing polarities. A suggested list of solvents for initial screening is provided below, categorized by their polarity.
| Solvent Category | Examples | Rationale |
| Polar Protic | Methanol, Ethanol | Capable of hydrogen bonding, which may interact favorably with the nitrogen atoms in the pyridine ring and the nitrile group. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) | Possess dipole moments and can engage in dipole-dipole interactions without donating hydrogen bonds.[5] |
| Nonpolar | Toluene, Hexane | Primarily exhibit van der Waals forces; will test the limits of the compound's solubility in nonpolar environments. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Offer a balance of polarity and are often good solvents for a wide range of organic compounds. |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[10] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved solute in the supernatant.
Detailed Step-by-Step Protocol:
-
Preparation:
-
Accurately weigh an excess amount of 5-Bromo-6-methoxynicotinonitrile into a series of glass vials. "Excess" means that there should be visible solid remaining at the end of the experiment.
-
Add a precise volume of the selected organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C) to ensure isothermal conditions.
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.
-
Alternatively, centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant. It is crucial to avoid aspirating any solid particles. Using a syringe with a filter (e.g., 0.22 µm PTFE) is highly recommended.
-
Accurately dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
-
-
Quantification:
-
Analyze the concentration of 5-Bromo-6-methoxynicotinonitrile in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[11]
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Diagram of the Shake-Flask Experimental Workflow:
Caption: Workflow for the shake-flask solubility determination method.
Data Presentation and Interpretation
The obtained solubility data should be compiled into a clear and concise table to facilitate comparison between different solvents.
Example Solubility Profile Table for 5-Bromo-6-methoxynicotinonitrile at 25 °C:
| Solvent | Dielectric Constant | Solubility (mg/mL) |
| Methanol | 32.7 | [Experimental Value] |
| Ethanol | 24.5 | [Experimental Value] |
| Acetone | 20.7 | [Experimental Value] |
| Acetonitrile | 37.5 | [Experimental Value] |
| Dichloromethane | 9.1 | [Experimental Value] |
| Tetrahydrofuran | 7.5 | [Experimental Value] |
| Toluene | 2.4 | [Experimental Value] |
| Hexane | 1.9 | [Experimental Value] |
By analyzing the solubility data in conjunction with solvent properties like the dielectric constant, researchers can gain insights into the types of intermolecular forces that dominate the dissolution of 5-Bromo-6-methoxynicotinonitrile. This information is invaluable for selecting appropriate solvents for chemical reactions, crystallization processes, and the development of formulations.
Logical Relationship for Solvent Selection:
Caption: Decision-making process for solvent selection based on polarity.
Conclusion
References
-
12. N.p., n.d. Web.
-
. Scribd, n.d. Web.
-
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The Synthetic Chemist's Compass: Navigating Drug Discovery with 5-Bromo-6-methoxynicotinonitrile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Attributes of a Privileged Scaffold
5-Bromo-6-methoxynicotinonitrile is a strategically functionalized pyridine ring, a motif frequently found in successful pharmaceuticals. Its value lies in the orthogonal reactivity of its substituents: the bromine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, the methoxy group at the 6-position electronically influences the ring, and the nitrile group at the 3-position can act as a key hydrogen bond acceptor or be further elaborated.
| Property | Value | Source |
| CAS Number | 943153-51-3 | [1] |
| Molecular Formula | C₇H₅BrN₂O | [2] |
| Molecular Weight | 213.03 g/mol | [2] |
| Appearance | Off-white to light yellow powder | Commercially available |
| Storage | Sealed in dry, room temperature | [2] |
Safety and Handling: 5-Bromo-6-methoxynicotinonitrile is classified as an irritant. Standard laboratory precautions should be observed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from your supplier.
The Art of the Coupling: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C-5 position is the primary site of reactivity, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern synthetic chemistry, allowing for the modular and efficient assembly of complex molecules.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for generating biaryl structures that are common in kinase inhibitors. The reaction couples the aryl bromide with an arylboronic acid or ester in the presence of a palladium catalyst and a base.
Field-Proven Protocol: Synthesis of 5-Aryl-6-methoxynicotinonitriles
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of similar bromo-substituted pyridines and serves as a robust starting point for optimization.[3][4]
Materials:
-
5-Bromo-6-methoxynicotinonitrile (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware for workup and purification
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-Bromo-6-methoxynicotinonitrile, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxidation, which can lead to catalyst deactivation and lower yields. An inert atmosphere is crucial to maintain catalytic activity.
-
Degassed Solvent: Dissolved oxygen in the solvent can also oxidize the catalyst. Degassing the solvent prior to use is a critical step for reproducibility and high yields.
-
Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. The choice of base can influence the reaction rate and outcome.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 | [5] |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 | [5] |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 82 | [5] |
Note: The yields presented are based on analogous couplings of 5-bromonicotinic acid and are representative of expected outcomes.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent motifs in a vast number of pharmaceuticals.[6] This reaction allows for the coupling of 5-Bromo-6-methoxynicotinonitrile with a wide range of primary and secondary amines.
Field-Proven Protocol: Synthesis of 5-Amino-6-methoxynicotinonitriles
This protocol is based on established methods for the Buchwald-Hartwig amination of bromo-substituted pyridines and pyrazines.[7] The choice of ligand is critical for success, with bulky, electron-rich phosphine ligands often providing the best results.
Materials:
-
5-Bromo-6-methoxynicotinonitrile (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Palladium pre-catalyst (e.g., RuPhos-Pd-G3, 1-5 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Sealed reaction tube
-
Standard laboratory glassware for workup and purification
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried reaction tube, add 5-Bromo-6-methoxynicotinonitrile, the amine, the palladium pre-catalyst, and the base.
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas.
-
Solvent Addition: Add the dry, degassed solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Causality Behind Experimental Choices:
-
Palladium Pre-catalyst: Pre-catalysts are often used for convenience and improved stability. They are air-stable complexes that generate the active Pd(0) species in situ.
-
Bulky, Electron-Rich Ligands: Ligands such as RuPhos facilitate the crucial reductive elimination step of the catalytic cycle and can prevent undesired side reactions, leading to higher yields and cleaner reactions.[8]
-
Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is often required to deprotonate the amine, forming the palladium-amido intermediate necessary for the C-N bond formation.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The substituted nicotinonitrile scaffold is a key feature in numerous kinase inhibitors.[6][9][10] The pyridine nitrogen and the nitrile group can form critical hydrogen bond interactions within the hinge region of the kinase active site, a common binding motif for this class of drugs. 5-Bromo-6-methoxynicotinonitrile provides a direct and efficient entry point for the synthesis of libraries of potential kinase inhibitors through the coupling reactions described above.
The ability to rapidly introduce a wide variety of aryl and amino substituents at the 5-position allows for the systematic exploration of the structure-activity relationship (SAR) around this core. This modular approach is highly valuable in the hit-to-lead and lead optimization phases of drug discovery.
Conclusion and Future Outlook
5-Bromo-6-methoxynicotinonitrile is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined reactivity, particularly in robust and scalable palladium-catalyzed cross-coupling reactions, provides a reliable and efficient pathway to complex heterocyclic structures. The prevalence of the substituted nicotinonitrile scaffold in clinically relevant molecules, especially kinase inhibitors, underscores the importance of this building block. By understanding the causality behind the experimental protocols and the strategic advantages of this starting material, researchers can accelerate their drug discovery programs and more effectively navigate the path to novel therapeutics.
References
- Kakadiya, R. et al. (2024). Synthesis and screening of 2-amino-6-aryl nicotinonitriles. Research Article.
- BenchChem (2025). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
- BenchChem (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromopyrimidine.
- BenchChem (2025). A Comparative Guide to Palladium Catalysts for the Coupling of 6-Bromonicotinonitrile.
- Maseras, F., & Ujaque, G. (2014). DFT Methods for the Study of Transmetalation in Suzuki-Miyaura Cross-Couplings. Accounts of Chemical Research, 47(11), 3431-3444.
- BenchChem (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinic Acid.
- Redefining the Synthetic Logic of Medicinal Chemistry.
- BenchChem (2025). The Strategic Application of 2-Bromo-6-Methylisonicotinic Acid in the Synthesis of Kinase Inhibitors: A Comparative Guide.
- Beilstein Journals (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
- Kakadiya, V. N. et al. (2015). Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. International Letters of Chemistry Physics and Astronomy, 50, 35-42.
- BenchChem (2025). Synthetic Pathways to Novel Pharmaceuticals Utilizing Methyl 4-bromo-6-methylnicotinate: Application Notes and Protocols.
- BenchChem (2025). The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols.
- Nolan, S. P. (2010). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 111(3), 2177-2250.
- Beccalli, E. M., et al. (2021). Palladium-Catalyzed Reactions. Molecules, 26(11), 3224.
- ResearchGate (2025). ChemInform Abstract: Suzuki Cross‐Coupling Reaction of Aryl and Heterocyclic Bromides and Aromatic Polybromides on a Pd(II)
- Roughley, S. D., & Jordan, A. M. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 7, 1145–1171.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Topics in Current Chemistry, 357, 1-43.
- Indian Academy of Sciences (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 127(10), 1761-1768.
- Glorius, F., et al. (2020).
- Liu, X., et al. (2011). Synthesis and biological evaluation of novel 5-alkyl-2-arylthio-6-((3,4-dihydroquinolin-1(2H)-yl)methyl)pyrimidin-4(3H)-ones as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry, 19(14), 4366-4376.
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PubChem. 5-Bromo-6-ethoxynicotinonitrile. Retrieved from [Link]
- Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. US20060116519A1.
- BenchChem (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinaldehyde.
- Google Patents. (2000).
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The Strategic Reactivity of the Bromine Atom in 5-Bromo-6-methoxynicotinonitrile: A Technical Guide for Synthetic Chemists
Introduction
In the landscape of modern drug discovery and development, heterocyclic scaffolds are of paramount importance. Among these, substituted pyridines are a cornerstone due to their prevalence in a wide array of biologically active molecules. 5-Bromo-6-methoxynicotinonitrile is a highly functionalized pyridine derivative that offers a versatile platform for the synthesis of complex molecular architectures. The strategic positioning of the bromine atom, activated by the electronic interplay of the adjacent methoxy group and the para-cyano group, makes it a key handle for a variety of chemical transformations. This in-depth technical guide provides a comprehensive analysis of the reactivity of the bromine atom in this scaffold, offering insights into the underlying electronic effects and providing field-proven protocols for its synthetic manipulation.
Electronic Landscape of the Pyridine Ring: Activating and Directing Effects
The reactivity of the bromine atom at the C5 position of 5-Bromo-6-methoxynicotinonitrile is not considered in isolation. It is intrinsically governed by the electronic contributions of the other substituents on the pyridine ring: the nitrogen atom, the methoxy group at C6, and the cyano group at C3.
The pyridine nitrogen atom is inherently electron-withdrawing, creating an electron-deficient (π-deficient) ring system compared to benzene.[1] This general electron deficiency makes the pyridine ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6).[1]
The substituents further modulate this electronic environment:
-
6-Methoxy Group (-OCH₃): The methoxy group is a strong electron-donating group (EDG) through its positive mesomeric effect (+M) and an electron-withdrawing group through its negative inductive effect (-I). For positions ortho and para to the methoxy group, the resonance effect dominates, leading to an increase in electron density. In this molecule, the methoxy group at C6 will increase the electron density at C5, which could seemingly hinder nucleophilic attack at this position. However, its primary role in many reactions, particularly palladium-catalyzed cross-couplings, is more complex. The presence of an ortho-methoxy group can also influence the conformation of the molecule and the coordination of metal catalysts.[2]
-
3-Cyano Group (-CN): The cyano group is a potent electron-withdrawing group (EWG) through both its negative mesomeric (-M) and negative inductive (-I) effects.[3] It strongly deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution. Positioned meta to the bromine atom, its primary influence on the C-Br bond is through its strong inductive withdrawal, which polarizes the bond and makes the C5 carbon more electrophilic.
The cumulative effect of these substituents is a highly polarized and electronically tuned aromatic system. The bromine atom at C5 is consequently a versatile reaction site, amenable to a range of transformations that are central to modern synthetic chemistry.
Key Transformations of the Bromine Atom
The bromine atom in 5-Bromo-6-methoxynicotinonitrile serves as a linchpin for the introduction of diverse functionalities. The most prominent and synthetically valuable transformations are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and aryl bromides are excellent substrates for these transformations.
The Suzuki-Miyaura coupling is a robust method for forming biaryl and aryl-vinyl structures by reacting an organoboron species with an organic halide.[4][5][6][7] The bromine atom at C5 of our target molecule is well-suited for this reaction.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or can be used directly as a complex like Pd(PPh₃)₄. The choice of ligand is crucial; bulky, electron-rich phosphine ligands such as SPhos or XPhos can enhance catalytic activity, especially for less reactive coupling partners.[5]
-
Base: A base is essential for the transmetalation step of the catalytic cycle.[6] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water is often used to dissolve both the organic and inorganic reaction components.[5]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-6-methoxynicotinonitrile with an arylboronic acid.
Materials:
-
5-Bromo-6-methoxynicotinonitrile (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ (2.0-3.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture, degassed)
-
Schlenk flask or sealed microwave vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add 5-Bromo-6-methoxynicotinonitrile, the arylboronic acid, and K₂CO₃.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add Pd(PPh₃)₄ to the flask.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously. Microwave irradiation can also be employed to shorten reaction times.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | >80 |
| 2 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 100 | 8 | >85 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 6 | >90 |
Note: Yields are estimated based on similar transformations and would require experimental validation.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8][9][10][11] This reaction is invaluable for introducing alkynyl functionalities, which are versatile synthetic intermediates.
Causality of Experimental Choices:
-
Catalyst System: The Sonogashira coupling typically employs a dual catalyst system consisting of a palladium(0) complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[9] Copper-free conditions have also been developed to circumvent issues associated with copper.
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used. The base also often serves as the solvent.
-
Ligand: Phosphine ligands, such as PPh₃, are frequently used to stabilize the palladium catalyst.
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of 5-Bromo-6-methoxynicotinonitrile with a terminal alkyne.
Materials:
-
5-Bromo-6-methoxynicotinonitrile (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
CuI (5-10 mol%)
-
Et₃N/THF (1:2 mixture, degassed)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 5-Bromo-6-methoxynicotinonitrile, Pd(PPh₃)₄, and CuI.
-
Seal the flask, and evacuate and backfill with argon. Repeat three times.
-
Add the degassed Et₃N/THF solvent mixture, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualization: Sonogashira Coupling Workflow
Caption: A typical experimental workflow for the Sonogashira coupling.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[12][13][14][15] This reaction provides direct access to a wide range of arylamines.
Causality of Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often necessary to promote the reductive elimination step and prevent β-hydride elimination.[13]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination of 5-Bromo-6-methoxynicotinonitrile with a primary or secondary amine.
Materials:
-
5-Bromo-6-methoxynicotinonitrile (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
NaOtBu (1.4-2.0 equiv)
-
Anhydrous toluene (degassed)
-
Glovebox or Schlenk line technique
-
Sealed reaction tube
Procedure:
-
Inside a glovebox, add NaOtBu, the palladium precatalyst, and the ligand to a dry reaction tube.
-
Add 5-Bromo-6-methoxynicotinonitrile and the amine.
-
Add the degassed anhydrous toluene.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are highly effective, the inherent electron deficiency of the pyridine ring, enhanced by the cyano group, also allows for nucleophilic aromatic substitution (SNAr) under certain conditions.[16][17][18][19][20] In this reaction, a nucleophile directly displaces the bromine atom.
Causality of Experimental Choices:
-
Activation: The success of an SNAr reaction on an aryl halide typically requires strong activation from electron-withdrawing groups positioned ortho or para to the leaving group.[16] In 5-Bromo-6-methoxynicotinonitrile, the cyano group is para to the pyridine nitrogen but meta to the bromine. However, the overall electron-deficient nature of the ring can still facilitate SNAr with strong nucleophiles.
-
Nucleophile: Strong nucleophiles, such as alkoxides, thiolates, or amines, are generally required.
-
Reaction Conditions: Elevated temperatures are often necessary to overcome the activation energy barrier for the formation of the Meisenheimer complex intermediate.
Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide
Materials:
-
5-Bromo-6-methoxynicotinonitrile (1.0 equiv)
-
Sodium methoxide (2.0 equiv)
-
Anhydrous methanol or DMF
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 5-Bromo-6-methoxynicotinonitrile in anhydrous methanol or DMF in a round-bottom flask.
-
Add sodium methoxide to the solution.
-
Heat the reaction mixture to reflux and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and neutralize with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Visualization: SNAr Mechanism
Caption: The two-step addition-elimination mechanism of nucleophilic aromatic substitution.
Conclusion
5-Bromo-6-methoxynicotinonitrile is a valuable building block in synthetic and medicinal chemistry. The bromine atom at the C5 position is strategically activated for a variety of high-yield transformations. This guide has provided a detailed overview of the electronic factors governing its reactivity and has presented robust protocols for its derivatization through Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. By understanding the principles outlined herein, researchers can effectively leverage the synthetic potential of this versatile scaffold to construct novel and complex molecular entities for drug discovery and other applications.
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An In-Depth Technical Guide to the Electronic Properties of 5-Bromo-6-methoxynicotinonitrile: A Framework for Research and Development
This guide provides a comprehensive framework for the detailed investigation of the electronic properties of 5-Bromo-6-methoxynicotinonitrile. As a substituted nicotinonitrile, this molecule holds potential as a versatile building block in the fields of medicinal chemistry and materials science.[1][2] A thorough understanding of its electronic landscape is paramount for predicting its reactivity, intermolecular interactions, and potential applications. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, field-proven methodologies.
Introduction: The Significance of Substituted Pyridines
Pyridine derivatives are a cornerstone of modern chemistry, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional organic materials.[3] Their biological activity and material properties are intrinsically linked to the electronic nature of the pyridine ring, which can be finely tuned through substitution. The introduction of electron-withdrawing groups, such as the nitrile and bromo substituents in 5-Bromo-6-methoxynicotinonitrile, and an electron-donating methoxy group, creates a unique electronic profile that warrants in-depth investigation.
This guide will delineate a systematic approach to characterizing the electronic properties of 5-Bromo-6-methoxynicotinonitrile, leveraging a synergistic combination of computational modeling and experimental validation.
Theoretical Framework: Unveiling the Electronic Landscape
A robust understanding of a molecule's electronic properties begins with a theoretical analysis of its ground-state electronic structure. Density Functional Theory (DFT) has emerged as a powerful and accurate computational tool for this purpose, providing insights into several key electronic descriptors.[4][5]
Frontier Molecular Orbitals (FMOs): HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity and electronic transitions.[1][6]
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy level suggests a greater propensity for electron donation.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy level indicates a greater propensity for electron acceptance.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and the energy required for electronic excitation.[7] A smaller gap suggests higher reactivity and a tendency to absorb light at longer wavelengths.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interactions.[8][9][10] The MEP map highlights regions of positive and negative electrostatic potential, which correspond to electrophilic and nucleophilic sites, respectively. This is crucial for understanding potential hydrogen bonding, halogen bonding, and other intermolecular interactions that govern crystal packing and ligand-receptor binding.[11][12]
Computational Workflow: A Step-by-Step Protocol for DFT Analysis
The following protocol outlines a standard workflow for performing DFT calculations on 5-Bromo-6-methoxynicotinonitrile. The choice of functional and basis set is critical for obtaining accurate results and should be justified based on literature precedents for similar molecular systems.[13][14]
Geometry Optimization
The first step is to determine the molecule's lowest energy conformation.
-
Input Structure: Build the 3D structure of 5-Bromo-6-methoxynicotinonitrile using a molecular modeling software.
-
Computational Method: Employ a suitable DFT functional, such as B3LYP, and a basis set like 6-311++G(d,p).[3]
-
Optimization: Perform a geometry optimization calculation to find the equilibrium structure.
-
Frequency Analysis: Conduct a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Caption: A typical workflow for DFT calculations.
Calculation of Electronic Properties
Once the geometry is optimized, the electronic properties can be calculated.
-
FMO Analysis: From the output of the DFT calculation, extract the energies of the HOMO and LUMO to determine the HOMO-LUMO gap. Visualize the orbital distributions to understand their spatial arrangement.
-
MEP Analysis: Generate the MEP surface to identify regions of positive (electron-deficient) and negative (electron-rich) potential.
Experimental Validation: Bridging Theory and Practice
Computational results should always be corroborated by experimental data to ensure their validity.[15] The following experimental techniques are essential for characterizing the electronic properties of 5-Bromo-6-methoxynicotinonitrile.
Spectroscopic Analysis
-
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. The absorption maximum (λmax) can be correlated with the HOMO-LUMO gap, with lower energy transitions (longer λmax) corresponding to smaller gaps.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the molecular structure and provide insights into the electron density distribution around the atoms.[16]
Electrochemical Analysis
-
Cyclic Voltammetry (CV): CV is a powerful technique for determining the oxidation and reduction potentials of a molecule. These experimental values can be directly related to the HOMO and LUMO energy levels, respectively.
X-ray Crystallography
For crystalline samples, single-crystal X-ray diffraction provides the definitive molecular structure and reveals the intermolecular interactions in the solid state.[17] This experimental data can be used to validate the computationally optimized geometry.
Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in tables.
| Parameter | Computational (DFT) | Experimental |
| HOMO Energy | (Calculated Value) eV | (From CV) eV |
| LUMO Energy | (Calculated Value) eV | (From CV) eV |
| HOMO-LUMO Gap | (Calculated Value) eV | (From UV-Vis) eV |
| Dipole Moment | (Calculated Value) Debye | - |
| λmax | (Calculated from TD-DFT) nm | (From UV-Vis) nm |
Table 1: Summary of Key Electronic Properties
Conclusion
The comprehensive characterization of the electronic properties of 5-Bromo-6-methoxynicotinonitrile is a critical step in unlocking its potential for applications in drug discovery and materials science.[2] The integrated approach of computational modeling and experimental validation outlined in this guide provides a robust framework for gaining a deep understanding of this promising molecule. By systematically investigating its frontier molecular orbitals, molecular electrostatic potential, and electrochemical behavior, researchers can make informed decisions in the design and development of novel functional materials and therapeutic agents.
References
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ResearchGate. a Free energy, b dipole moment, c HOMO–LUMO energy gap of pyridine and... [online] Available at: [Link]
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ResearchGate. Schematic representation of HOMO and LUMO molecular orbital of pyridine... [online] Available at: [Link]
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The Strategic Utility of 5-Bromo-6-methoxynicotinonitrile in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient and successful development of novel therapeutic agents. Among the vast arsenal of heterocyclic scaffolds, substituted pyridines hold a privileged position due to their prevalence in numerous biologically active compounds. This in-depth technical guide focuses on a particularly valuable, yet perhaps under-celebrated, building block: 5-Bromo-6-methoxynicotinonitrile . We will explore its intrinsic chemical reactivity, dissect its strategic application in the synthesis of targeted therapies—with a particular focus on kinase inhibitors—and provide detailed, actionable experimental protocols for its derivatization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their quest for next-generation therapeutics.
The Molecular Blueprint: Understanding the Inherent Potential of 5-Bromo-6-methoxynicotinonitrile
5-Bromo-6-methoxynicotinonitrile is a trifunctionalized pyridine ring, a structural motif that offers a confluence of chemical handles ripe for exploitation in medicinal chemistry. Each substituent—the bromo, methoxy, and nitrile groups—plays a distinct and synergistic role in defining the molecule's reactivity and its potential to serve as a core scaffold for a diverse array of bioactive molecules.
| Property | Value | Source |
| CAS Number | 943153-51-3 | [1] |
| Molecular Formula | C₇H₅BrN₂O | [1] |
| Molecular Weight | 213.04 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | Commercially available |
The strategic placement of these functional groups provides a roadmap for synthetic chemists. The bromine atom at the 5-position is a prime site for the introduction of molecular complexity through a variety of well-established cross-coupling reactions. The methoxy group at the 6-position, an electron-donating group, can influence the electronic properties of the pyridine ring and may also serve as a key interaction point with biological targets or be a site for metabolic modification. The nitrile group at the 3-position is a versatile functional group that can be transformed into a variety of other functionalities, such as amines or carboxylic acids, or can itself participate in crucial binding interactions within a protein's active site.
A Scaffold for Kinase Inhibitors: Targeting Unregulated Cell Signaling
The dysregulation of protein kinases is a hallmark of many diseases, most notably cancer. As a result, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The nicotinonitrile scaffold is a common feature in many kinase inhibitors, and 5-Bromo-6-methoxynicotinonitrile provides an excellent starting point for the synthesis of such compounds.
Targeting p38 MAP Kinase: A Key Regulator of Inflammation and Cancer
The p38 mitogen-activated protein (MAP) kinase is a critical signaling molecule involved in cellular responses to stress and inflammation, and its aberrant activity is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Several research efforts have focused on the development of p38 MAP kinase inhibitors, with substituted nicotinonitriles emerging as a promising class of compounds. For instance, a nicotinonitrile-benzofuran hybrid has demonstrated potent inhibition of p38α MAP kinase with an IC₅₀ of 0.040 μM[2].
The 5-bromo-6-methoxynicotinonitrile scaffold is ideally suited for the synthesis of p38 MAP kinase inhibitors. The bromine atom can be functionalized via Suzuki-Miyaura coupling to introduce an aryl or heteroaryl moiety that can occupy the hydrophobic pocket of the kinase active site. The nitrile and methoxy groups can form key hydrogen bond interactions with the hinge region of the kinase, a common binding motif for many kinase inhibitors.
Cyclin-Dependent Kinase (CDK) Inhibition: Halting the Cancer Cell Cycle
Cyclin-dependent kinases (CDKs) are a family of enzymes that control the progression of the cell cycle. Their dysregulation is a common feature of cancer, making them attractive targets for therapeutic intervention. Several approved CDK inhibitors, such as Palbociclib, feature a pyridopyrimidine core, which can be constructed from appropriately substituted pyridine precursors. The synthesis of the CDK4/6 inhibitor Ribociclib, for example, starts from 5-bromo-2,4-dichloropyrimidine, highlighting the utility of brominated heterocyclic building blocks in this area[3].
5-Bromo-6-methoxynicotinonitrile can serve as a key intermediate in the synthesis of novel CDK inhibitors. The nitrile group can be elaborated to form the pyrimidine ring fused to the pyridine core, while the bromine atom allows for the introduction of various substituents to optimize potency and selectivity against different CDK isoforms.
Synthetic Strategies: From Building Block to Bioactive Molecule
The true value of 5-Bromo-6-methoxynicotinonitrile lies in its synthetic versatility. A range of robust and well-understood chemical transformations can be employed to modify its structure and build a library of diverse compounds for biological screening.
Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to Molecular Diversity
The bromine atom at the 5-position is the primary handle for introducing aryl and heteroaryl substituents through palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. It involves the reaction of an organoboron compound (typically a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. This reaction is highly tolerant of a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-6-methoxynicotinonitrile with Phenylboronic Acid
-
Materials:
-
5-Bromo-6-methoxynicotinonitrile (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (10 mL)
-
Water (2 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask, add 5-Bromo-6-methoxynicotinonitrile, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add toluene and water to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-methoxy-5-phenylnicotinonitrile.
-
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between aryl halides and amines. This reaction is of immense importance in medicinal chemistry for the synthesis of anilines and other N-arylated compounds, which are common motifs in drug molecules.
Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-6-methoxynicotinonitrile with Morpholine
-
Materials:
-
5-Bromo-6-methoxynicotinonitrile (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.05 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
-
Schlenk tube or sealed vial
-
-
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas.
-
Add toluene, 5-Bromo-6-methoxynicotinonitrile, and morpholine.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford 6-methoxy-5-(morpholino)nicotinonitrile.
-
Functionalization of the Nitrile and Methoxy Groups
While the bromine atom is the primary site for diversification, the nitrile and methoxy groups also offer opportunities for further functionalization.
-
Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. These transformations open up avenues for the introduction of new pharmacophoric elements and for the modulation of the molecule's physicochemical properties.
-
O-Demethylation: The methoxy group can be cleaved to reveal a hydroxyl group. This can be a strategic move to introduce a hydrogen bond donor, which may be crucial for binding to a biological target.
Structure-Activity Relationship (SAR) Insights: The Role of Substitution
The biological activity of pyridine derivatives is highly dependent on the nature and position of their substituents. A review of the structure-activity relationships of pyridine derivatives with antiproliferative activity revealed that the presence of methoxy groups often enhances activity[4]. The electron-donating nature of the methoxy group can influence the electron density of the pyridine ring, which in turn can affect its binding to target proteins.
In the context of kinase inhibitors, the substituents on the pyridine ring play a crucial role in determining potency and selectivity. For example, in a series of PKCθ inhibitors based on a 3-pyridinecarbonitrile scaffold, the nature of the substituent at the C-5 position was found to be critical for potent inhibition, with a furan-containing analog exhibiting an IC₅₀ of 4.5 nM[5]. This highlights the importance of exploring a diverse range of substituents at the 5-position of the 5-Bromo-6-methoxynicotinonitrile scaffold.
Conclusion and Future Perspectives
5-Bromo-6-methoxynicotinonitrile is a highly versatile and strategically valuable building block for medicinal chemistry. Its trifunctionalized nature provides a robust platform for the synthesis of diverse libraries of compounds, particularly in the pursuit of novel kinase inhibitors. The well-established and reliable synthetic methodologies for the functionalization of this scaffold, coupled with the favorable biological properties often associated with substituted nicotinonitriles, make it an attractive starting point for drug discovery programs.
As our understanding of the molecular drivers of disease continues to evolve, the demand for novel and effective therapeutics will only increase. The judicious use of versatile building blocks like 5-Bromo-6-methoxynicotinonitrile will be crucial in meeting this demand and in accelerating the discovery of the next generation of medicines.
References
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- National Center for Biotechnology Information. (n.d.). Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. PubMed Central.
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- Selleck Chemicals. (n.d.).
- MDPI. (2021). 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Molbank, 2021(2), M1234.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- The Royal Society of Chemistry. (2015).
- National Institutes of Health. (n.d.). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells.
- Globe Thesis. (2020).
- MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(11), 3567.
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Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Suzuki-Miyaura Coupling of 5-Bromo-6-methoxynicotinonitrile
Introduction: The Strategic Importance of Substituted Pyridines
In the landscape of modern drug discovery and development, substituted pyridine scaffolds are of paramount importance. Their prevalence in biologically active compounds makes them a focal point for medicinal chemists. 5-Bromo-6-methoxynicotinonitrile is a highly versatile heterocyclic building block. Its structure, featuring a reactive bromine atom, an electron-donating methoxy group, and a cyano group, allows for its strategic incorporation into a diverse array of complex molecular architectures.[1]
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of carbon-carbon bond formation in contemporary organic synthesis.[2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers a powerful and robust method for constructing biaryl and heteroaryl linkages with exceptional functional group tolerance and generally high yields.[3][4]
This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals. It provides a field-proven, detailed protocol for the Suzuki-Miyaura coupling of 5-bromo-6-methoxynicotinonitrile with various arylboronic acids, grounded in mechanistic principles and practical troubleshooting advice to ensure successful execution.
Mechanism and Key Principles of the Suzuki-Miyaura Reaction
A fundamental understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][5]
-
Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of 5-bromo-6-methoxynicotinonitrile. This step forms a Pd(II) intermediate. The reactivity order for halides is typically I > Br > Cl.[4][5]
-
Transmetalation: This step requires the activation of the organoboron species (e.g., arylboronic acid) by a base. The base forms a more nucleophilic boronate complex, which then transfers its organic moiety to the Pd(II) center, displacing the halide.[6][7] This is often the rate-determining step and is crucial for the overall efficiency of the reaction.
-
Reductive Elimination: The final step involves the elimination of the two organic groups from the palladium center, forming the new carbon-carbon bond of the desired product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][5]
Core Components and Their Functions:
-
Palladium Catalyst: The heart of the transformation. While Pd(PPh₃)₄ is a common and reliable choice, other Pd(0) or Pd(II) sources like Pd(OAc)₂ and PdCl₂(dppf) are also highly effective.[1][8] Pd(II) pre-catalysts are reduced in situ to the active Pd(0) species.
-
Ligands: Phosphine ligands (e.g., PPh₃, SPhos, PCy₃) play a crucial role in stabilizing the palladium center and modulating its reactivity. For electron-deficient substrates like pyridines, bulky, electron-rich ligands can prevent catalyst deactivation caused by coordination of the pyridine nitrogen to the palladium atom.[9]
-
Base: An essential component for activating the boronic acid. The choice of base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact reaction rate and yield. Inorganic bases are most common.[8][10]
-
Solvent System: A suitable solvent must solubilize both the organic substrates and the inorganic base. Biphasic systems, such as 1,4-Dioxane/Water or Toluene/Water, are frequently employed to achieve this.[8][10][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Starting Protocol
This protocol provides a robust and generalized starting point for the Suzuki-Miyaura coupling of 5-bromo-6-methoxynicotinonitrile. Optimization may be required for particularly challenging or sterically hindered arylboronic acids.
Materials and Reagents
-
5-Bromo-6-methoxynicotinonitrile (1.0 equiv.)
-
Arylboronic acid (1.2–1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for aqueous workup and purification
-
Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromo-6-methoxynicotinonitrile (1.0 equiv.), the selected arylboronic acid (1.2–1.5 equiv.), and the base (2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (3–5 mol%). Subsequently, add the degassed solvent mixture via syringe.[3][8]
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80–100 °C and stir the mixture vigorously.[11]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8–24 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 5-aryl-6-methoxynicotinonitrile product.
Caption: A typical experimental workflow for the Suzuki coupling protocol.
Data Presentation: Recommended Starting Conditions
The following table summarizes robust starting conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives. These serve as an excellent foundation for the specific case of 5-bromo-6-methoxynicotinonitrile.
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent System | Temp. (°C) | Time (h) | Expected Yield | Notes |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A highly reliable and common catalyst system.[8] |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective option.[8] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands often improve yields for challenging substrates.[8] |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates.[8] |
Troubleshooting Common Challenges
Even with a robust protocol, challenges can arise. Below are common issues and actionable solutions tailored for the Suzuki coupling of halopyridines.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium, forming inactive species.[9] 2. Inefficient Transmetalation: Can be slow for some substrates. 3. Poor Reagent Quality: Decomposed boronic acid or inactive catalyst. | 1. Use a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) to shield the palladium center.[9] 2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃) or a different solvent system to improve solubility. 3. Use fresh, high-purity reagents. Ensure boronic acid has not undergone significant protodeboronation. |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom, especially with aqueous bases.[9] This is a common side reaction. | Use a more stable boronic ester (e.g., pinacol ester) or trifluoroborate salt.[9] Alternatively, minimize reaction time or use a non-aqueous base/solvent system if feasible. |
| Homocoupling | The boronic acid couples with itself to form a biaryl byproduct. | Ensure the reaction environment is strictly oxygen-free. Lowering the catalyst loading may also help. |
| Difficult Purification | Product co-elutes with residual catalyst or byproducts. | If palladium residues are an issue, consider a post-purification scavenger resin. Fine-tune the chromatography eluent system for better separation. |
References
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine. BenchChem.
- Application Notes and Protocols for 2-Bromo-3-methoxypyridine in Medicinal Chemistry Research. BenchChem.
- Optimization of reaction conditions for Suzuki coupling of 2-halopyridines. BenchChem.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Application Notes and Protocols: 2-Bromo-3-methoxypyridine in Pharmaceutical Development. BenchChem.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1.
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
- Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses.
- Suzuki Coupling. Organic Chemistry Portal.
- Optimization of the conditions for the Suzuki–Miyaura coupling reaction...
- Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
- Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Deriv
- The Suzuki Reaction. Myers Group, Harvard University.
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing).
- 5-Bromo-6-methoxynicotinonitrile. Achmem.
- Application Notes and Protocols for the Suzuki Coupling of 5-Bromophthalide with Arylboronic Acids. BenchChem.
- Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. BenchChem.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
- 5-Bromo-6-methoxynicotinonitrile.
- Suzuki Coupling Mechanism. YouTube.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- 5-Bromo-6-ethoxynicotinonitrile. PubChem.
- 5-Bromo-6-methylnicotinonitrile. ChemScene.
- Isoquinoline, 5-bromo-8-nitro. Organic Syntheses.
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Application Note: Palladium-Catalyzed Synthesis of 5-Amino-6-methoxynicotinonitrile via Buchwald-Hartwig Amination
Abstract
This application note provides a comprehensive technical guide for the Buchwald-Hartwig amination of 5-Bromo-6-methoxynicotinonitrile. The synthesis of 5-amino-6-methoxynicotinonitrile is a critical transformation in medicinal chemistry, as the resulting product is a valuable building block for various therapeutic agents.[1][2][3][4] This document outlines the reaction mechanism, provides a detailed experimental protocol, and offers insights into troubleshooting and optimization. The protocols described herein are designed for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Introduction: The Significance of Buchwald-Hartwig Amination
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where a vast number of bioactive molecules are nitrogen-containing heterocycles.[5][6] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for constructing aryl C-N bonds.[5][7] Its development by Stephen L. Buchwald and John F. Hartwig in the mid-1990s revolutionized the synthesis of aryl amines by offering a milder and more general alternative to traditional methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[5][6]
The substrate of interest, 5-Bromo-6-methoxynicotinonitrile, is a functionalized pyridine derivative. The pyridine scaffold is a common motif in pharmaceuticals, and the ability to introduce an amino group at the 5-position opens up avenues for further molecular diversification and the synthesis of novel drug candidates.[2] This guide provides a robust protocol for this specific transformation, leveraging the precision and efficiency of the Buchwald-Hartwig amination.
Mechanism and Key Principles
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[5][7][8] The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][8][9]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (5-Bromo-6-methoxynicotinonitrile) in an oxidative addition step, forming a Pd(II) intermediate.[7][8] This is often the rate-determining step of the catalytic cycle.[9]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8]
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are commonly employed to facilitate both the oxidative addition and the reductive elimination steps.[5][10]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Experimental workflow for the Buchwald-Hartwig amination.
-
Reaction Setup: To an oven-dried 250-mL Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-6-methoxynicotinonitrile (1.0 eq), Palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and Sodium tert-butoxide (2.0 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: To the flask, add anhydrous toluene (to make a 0.2 M solution with respect to the aryl bromide) via syringe. Then, add aqueous ammonium hydroxide (3.0 eq) via syringe.
-
Reaction Conditions: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-amino-6-methoxynicotinonitrile.
Expected Results and Data
The reaction should yield 5-amino-6-methoxynicotinonitrile as a solid. The expected yield and purity are highly dependent on the precise reaction conditions and the purity of the starting materials.
| Parameter | Expected Value |
| Yield | 70-90% |
| Purity (by LC-MS) | >95% |
| Appearance | Off-white to pale yellow solid |
Troubleshooting Guide
The Buchwald-Hartwig amination can be sensitive to various factors. [11][12]This section provides guidance on common issues.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvent | - Use a pre-catalyst or ensure proper activation of the Pd(0) source.<[11]br>- Ensure the reaction vessel is properly dried and purged with inert gas.- Use freshly distilled/anhydrous solvent and high-purity reagents. |
| Formation of Side Products (e.g., Hydrodehalogenation) | - Presence of water- Suboptimal ligand-to-metal ratio | - Ensure all reagents and solvents are anhydrous.- Screen different ligand-to-metal ratios. |
| Decomposition of Starting Material or Product | - Reaction temperature is too high- Base is too strong for the substrate | - Lower the reaction temperature and monitor for longer reaction times.- Screen weaker bases such as K₃PO₄ or Cs₂CO₃. [10] |
| Inconsistent Results | - Variations in reagent quality- Inconsistent inert atmosphere technique | - Use reagents from the same batch for comparative studies.- Standardize the procedure for setting up the inert atmosphere. |
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of 5-amino-6-methoxynicotinonitrile from 5-Bromo-6-methoxynicotinonitrile. By carefully controlling the reaction parameters, including the choice of catalyst, ligand, base, and solvent, high yields of the desired product can be achieved. The protocol and troubleshooting guide provided in this application note serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 20, 2026, from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved January 20, 2026, from [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved January 20, 2026, from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 20, 2026, from [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved January 20, 2026, from [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved January 20, 2026, from [Link]
-
Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved January 20, 2026, from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 20, 2026, from [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved January 20, 2026, from [Link]
-
Harish Chopra. (2021, July 26). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET [Video]. YouTube. Retrieved January 20, 2026, from [Link]
-
Pakholka, N. A., et al. (2025). Synthesis of 6-Amino-4-aryl-5-(4-arylthiazol-2-yl)-2-ethoxynicotinonitriles. Russian Journal of General Chemistry. Retrieved January 20, 2026, from [Link]
-
Chantrapromma, S., et al. (2013). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Acta Crystallographica Section E. Retrieved January 20, 2026, from [Link]
-
National Institutes of Health. (2025, October 20). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved January 20, 2026, from [Link]
-
MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved January 20, 2026, from [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-6-methoxynicotinonitrile
Introduction: The Strategic Value of 5-Bromo-6-methoxynicotinonitrile in Synthesis
In the landscape of modern drug discovery and medicinal chemistry, the strategic construction of complex molecular architectures from versatile building blocks is paramount.[1][2] 5-Bromo-6-methoxynicotinonitrile stands out as a highly valuable heterocyclic scaffold. The pyridine core is a privileged structure in numerous biologically active compounds, while the nitrile group often serves as a key pharmacophore, participating in crucial hydrogen bonding interactions or acting as a bioisostere.[3] The methoxy group modulates the electronic properties of the ring, and the bromine atom at the 5-position provides a reactive handle for derivatization.
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in organic synthesis, celebrated for their efficiency, selectivity, and broad functional group tolerance under mild conditions.[4][5][6] These transformations provide powerful methods for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[7] This guide offers an in-depth exploration of the application of these cornerstone reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings—to the 5-bromo-6-methoxynicotinonitrile substrate, providing researchers and drug development professionals with detailed, field-proven protocols and the underlying scientific rationale.
Core Principles: The Palladium Catalytic Cycle
The remarkable efficacy of these reactions stems from a common, elegant catalytic cycle.[8] A palladium(0) species initiates the cycle by reacting with the aryl halide (in this case, 5-bromo-6-methoxynicotinonitrile) in a step known as oxidative addition . This forms a palladium(II) intermediate. The subsequent step varies by reaction type but generally involves the introduction of the coupling partner. In Suzuki or Stille couplings, this is a transmetalation step where an organic group is transferred from another metal (like boron or tin) to the palladium center.[9][10] In the Heck reaction, it involves alkene coordination and migratory insertion .[8] The cycle concludes with reductive elimination , where the two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active palladium(0) catalyst.[9][11]
Caption: General Palladium Catalytic Cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling for creating biaryl structures due to the stability and low toxicity of the boronic acid coupling partners and the reaction's tolerance for a vast array of functional groups.[12][13]
Scientific Rationale
The key to the Suzuki coupling is the activation of the organoboron species by a base.[13] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center during the transmetalation step. The choice of palladium source, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions like debromination or protodeborylation.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Protocol: Synthesis of 5-Aryl-6-methoxynicotinonitrile
Materials:
-
5-Bromo-6-methoxynicotinonitrile (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ (2 mol%) with a ligand like SPhos (4 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)
-
Solvent: Anhydrous, degassed 1,4-Dioxane/H₂O (4:1) or DMF
-
Schlenk flask or sealed microwave vial, magnetic stirrer, inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromo-6-methoxynicotinonitrile, the corresponding arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate). Subsequently, add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously. For microwave-assisted reactions, heat to 100-120 °C for 20-40 minutes.[12]
-
Monitoring: Track the reaction's progress using TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the 5-aryl product.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Time | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | DMF | 80-100 | 12-24 h | A classic, reliable system for many arylboronic acids.[14] |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 4-16 h | Highly active catalyst system, good for less reactive partners.[15] |
| Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | Dioxane | 90 | 8-12 h | Effective for heteroarylboronic acids. |
Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[16] It provides a general and mild route to C-N bonds, overcoming the limitations of classical methods like nucleophilic aromatic substitution.[17]
Scientific Rationale
This reaction requires a carefully selected catalyst system. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, or bidentate ligands like BINAP) are crucial.[16][18] They promote the oxidative addition step, stabilize the palladium center, and facilitate the final reductive elimination to form the C-N bond. A strong, non-nucleophilic base, such as sodium tert-butoxide, is necessary to deprotonate the amine, forming the palladium-amido complex that is key to the catalytic cycle.[19]
Caption: The Buchwald-Hartwig Amination Cycle.
Protocol: Synthesis of 5-Amino-6-methoxynicotinonitriles
Materials:
-
5-Bromo-6-methoxynicotinonitrile (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium pre-catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%)
-
Ligand: XPhos (2-4 mol%) or BINAP (3 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)
-
Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane
-
Sealed tube or reaction vessel suitable for inert atmosphere
Procedure:
-
Reaction Setup (Glovebox): Inside an inert atmosphere glovebox, charge a dry sealed tube with the palladium pre-catalyst, the phosphine ligand, and the base. Add 5-bromo-6-methoxynicotinonitrile.
-
Reagent Addition: Add the anhydrous solvent, followed by the amine coupling partner.
-
Reaction: Seal the tube tightly and remove it from the glovebox. Heat the reaction mixture to 80-110 °C in an oil bath with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired arylamine.
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Time | Notes |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | 6-18 h | A highly active system for a broad range of amines. |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 12-24 h | Milder base, good for sensitive substrates. Bidentate ligand system.[17] |
| XPhos Pd G3 Precatalyst | K₃PO₄ | t-Amyl alcohol | 100 | 4-12 h | Air-stable precatalyst simplifies setup. |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, forming C(sp²)–C(sp) bonds.[20] This reaction is fundamental for synthesizing conjugated enynes and arylalkynes, structures found in functional materials and complex natural products.
Scientific Rationale
The classic Sonogashira coupling employs a dual catalytic system.[21] A palladium catalyst facilitates the main cross-coupling cycle (oxidative addition and reductive elimination), while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is more reactive and readily undergoes transmetalation with the palladium(II) complex, accelerating the overall process and allowing the reaction to proceed under milder conditions.[21] The amine base (e.g., triethylamine) serves both to neutralize the HBr byproduct and as a solvent.
Caption: The Dual Catalytic Cycles of Sonogashira Coupling.
Protocol: Synthesis of 5-Alkynyl-6-methoxynicotinonitriles
Materials:
-
5-Bromo-6-methoxynicotinonitrile (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst: Pd(PPh₃)₂Cl₂ (2-3 mol%)
-
Copper(I) co-catalyst: Copper(I) iodide (CuI) (4-5 mol%)
-
Base/Solvent: Triethylamine (Et₃N) or a mixture of DMF and an amine base (e.g., DIPEA)
-
Schlenk flask or sealed tube
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 5-bromo-6-methoxynicotinonitrile, Pd(PPh₃)₂Cl₂, and CuI.
-
Reagent Addition: Add the degassed solvent (e.g., DMF or THF), followed by the amine base (e.g., Et₃N) and the terminal alkyne.
-
Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) as needed. The reaction is often rapid.
-
Monitoring: Follow the reaction by TLC or LC-MS. A color change and formation of ammonium salt precipitate are often observed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or ether and filter off the ammonium salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to isolate the alkynylated product.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Time | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-50 | 2-8 h | Standard conditions, effective for many substrates. |
| Pd(PPh₃)₄ / CuI | DIPEA | DMF | 60 | 4-12 h | Useful for less reactive or sterically hindered partners. |
| (NHC)-Pd / (NHC)-Cu | Amine | Toluene | 25-65 | 1-6 h | Modern N-Heterocyclic Carbene ligands can offer high activity.[22] |
Heck Reaction: Alkenylation of Aryl Halides
The Mizoroki-Heck reaction forges a C-C bond between an aryl halide and an alkene, producing a substituted alkene.[23] It is a powerful tool for constructing complex carbon skeletons and is particularly useful for intramolecular cyclizations.[24][25]
Scientific Rationale
The Heck catalytic cycle diverges from the others after the oxidative addition step. The Pd(II)-Ar complex coordinates to the alkene. This is followed by a migratory insertion (or carbopalladation) step, where the aryl group migrates to one of the alkene carbons while the palladium bonds to the other.[8] The final product is liberated via a β-hydride elimination, which forms the new C=C double bond and a palladium-hydride species. A base is required to regenerate the Pd(0) catalyst from this species, completing the cycle.[23][25]
Caption: The Mizoroki-Heck Reaction Catalytic Cycle.
Protocol: Synthesis of 5-Alkenyl-6-methoxynicotinonitriles
Materials:
-
5-Bromo-6-methoxynicotinonitrile (1.0 equiv)
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)
-
Palladium catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand (optional but recommended): PPh₃ or P(o-tolyl)₃ (4-10 mol%)
-
Base: Triethylamine (Et₃N) or K₂CO₃ (2.0 equiv)
-
Solvent: Anhydrous DMF or Acetonitrile (MeCN)
-
Sealed tube
Procedure:
-
Reaction Setup: In a sealed tube, combine 5-bromo-6-methoxynicotinonitrile, the palladium catalyst, the ligand (if used), and the base.
-
Reagent Addition: Add the degassed solvent, followed by the alkene.
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at 80-120 °C.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the organic layers with brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography to yield the substituted alkene product.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Time | Notes |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 12-24 h | Jeffery conditions, reliable for acrylates and styrenes. |
| Pd(OAc)₂ | K₂CO₃ | MeCN/H₂O | 80 | 8-16 h | Phosphine-free conditions can be effective, especially in polar solvents. |
| Herrmann's Catalyst | NaOAc | NMP | 120-140 | 4-10 h | Highly stable palladacycle catalyst for more challenging substrates. |
Overall Experimental Workflow
A successful cross-coupling campaign relies on a systematic and rigorous experimental workflow. Proper setup under an inert atmosphere is critical to protect the sensitive Pd(0) catalyst from oxygen. Careful monitoring ensures the reaction is driven to completion without unnecessary heating that could lead to side products. Finally, a well-planned work-up and purification strategy is essential for isolating the target compound in high purity.
Caption: General Experimental Workflow for Cross-Coupling.
Conclusion
5-Bromo-6-methoxynicotinonitrile is a powerful and adaptable building block for medicinal chemistry programs. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide a robust and versatile toolkit for its elaboration.[15] By leveraging these protocols, researchers can efficiently generate diverse libraries of novel substituted nicotinonitrile derivatives, accelerating the discovery of new therapeutic agents. Mastery of these techniques, grounded in an understanding of their underlying mechanisms, is essential for the modern synthetic chemist.
References
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- Palladium-catalyzed cross-coupling reactions. Fiveable.
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- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach.
- Buchwald–Hartwig amin
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes.
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- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine. BenchChem.
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- Scott, J. S., & Gower, N. J. (2021). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 19(35), 7576-7598.
- Recent Applications of Multicomponent Reactions Toward Heterocyclic Drug Discovery. (2021). ScienceDirect.
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-6-methoxynicotinonitrile with Boronic Acids
Introduction: Synthesizing Substituted Pyridines via Palladium Catalysis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its exceptional versatility and functional group tolerance in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid, has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[2] The 5-substituted-6-methoxynicotinonitrile scaffold is a key pharmacophore, and the ability to introduce a diverse array of substituents at the 5-position via Suzuki coupling is of significant interest to drug development professionals.
This guide provides a comprehensive overview of the reaction conditions for the Suzuki-Miyaura coupling of 5-bromo-6-methoxynicotinonitrile with various boronic acids. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and provide detailed, field-proven protocols for researchers and scientists. The unique electronic nature of 5-bromo-6-methoxynicotinonitrile, featuring both an electron-donating methoxy group and an electron-withdrawing cyano group, presents an interesting case study for optimizing this powerful transformation.
The Catalytic Cycle: A Mechanistic Framework
A thorough understanding of the Suzuki-Miyaura coupling mechanism is paramount for rational optimization and troubleshooting. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle commences with the active Pd(0) catalyst inserting into the carbon-bromine bond of 5-bromo-6-methoxynicotinonitrile. This is often the rate-determining step and results in the formation of a Pd(II) intermediate.[3] The presence of the electron-withdrawing cyano group on the pyridine ring is expected to facilitate this step.
-
Transmetalation: In this crucial step, the organic moiety from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups are eliminated from the palladium complex. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]
Critical Reaction Parameters: A Guide to Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of several key parameters.
The Palladium Catalyst and Ligands
The choice of the palladium source and its associated ligands is arguably the most critical factor. While simple palladium salts can be effective, modern catalysis often employs pre-formed complexes or utilizes specific ligands to enhance catalyst stability and activity.
-
Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and [Pd(dppf)Cl₂]. Pd(PPh₃)₄ is often used directly, while Pd(OAc)₂ requires the addition of a phosphine ligand.[5]
-
Phosphine Ligands: For heteroaryl bromides, bulky and electron-rich phosphine ligands are often superior. Ligands such as SPhos and XPhos have demonstrated exceptional utility in facilitating the coupling of challenging substrates, including heteroaryl chlorides.
-
Catalyst Loading: Typically, catalyst loading is in the range of 1-5 mol%. For highly efficient systems, this can sometimes be reduced.[1]
The Role of the Base
The base plays a multifaceted role in the Suzuki coupling. Its primary function is to activate the boronic acid, forming a boronate complex that is more competent for transmetalation.[4] The choice of base can also influence the reaction rate and the suppression of side reactions.
-
Common Bases: A variety of inorganic bases are commonly employed, including potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).
-
Aqueous Conditions: These bases are often used as aqueous solutions, creating a biphasic reaction medium that can be beneficial for both dissolving the base and facilitating the reaction.
Solvent Systems
The solvent must be capable of dissolving the reactants and facilitating the interaction of all components in the catalytic cycle.
-
Aprotic Polar Solvents: Solvents such as 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are frequently used, often in combination with water.[6]
-
Biphasic Systems: A mixture of an organic solvent and water is the most common setup. This allows for the dissolution of the organic-soluble aryl halide and the water-soluble inorganic base.
The Nature of the Boronic Acid
The electronic and steric properties of the boronic acid can significantly impact the reaction outcome.
-
Electron-Donating Groups: Arylboronic acids bearing electron-donating groups are generally more reactive and tend to give higher yields.[7]
-
Electron-Withdrawing Groups: Conversely, electron-deficient arylboronic acids can be more challenging coupling partners, sometimes leading to lower yields due to a slower transmetalation step.[8]
-
Steric Hindrance: Sterically hindered boronic acids may require more forcing conditions or specialized catalyst systems to achieve good conversion.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of 5-bromo-6-methoxynicotinonitrile. Optimization may be necessary for specific boronic acids.
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Screening Conditions with Pd(PPh₃)₄
This protocol is a robust starting point for a wide range of arylboronic acids.
Materials:
-
5-Bromo-6-methoxynicotinonitrile
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromo-6-methoxynicotinonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Add Pd(PPh₃)₄ (0.03 mmol) to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Conditions for Challenging Couplings with Pd(dppf)Cl₂
For less reactive boronic acids (e.g., those with electron-withdrawing groups or significant steric hindrance), a more active catalyst system may be required.
Materials:
-
5-Bromo-6-methoxynicotinonitrile
-
Arylboronic acid (1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Toluene
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Follow steps 1 and 2 from Protocol 1, using the arylboronic acid (1.5 mmol) and potassium phosphate (3.0 mmol).
-
Add degassed toluene (10 mL) and degassed water (1 mL) via syringe.
-
Add Pd(dppf)Cl₂ (0.02 mmol) to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Follow steps 6-10 from Protocol 1 for work-up and purification.
Data Presentation: Expected Outcomes with Various Boronic Acids
The following table summarizes expected yields for the Suzuki coupling of 5-bromo-6-methoxynicotinonitrile with a range of boronic acids, based on literature precedents for similar substrates.
| Boronic Acid | Substituent Type | Expected Yield Range (%) | Recommended Protocol |
| Phenylboronic acid | Unsubstituted | 85-95 | 1 |
| 4-Methoxyphenylboronic acid | Electron-donating | 90-98 | 1 |
| 4-Tolylboronic acid | Electron-donating | 88-96 | 1 |
| 4-Chlorophenylboronic acid | Electron-withdrawing | 70-85 | 2 |
| 4-Cyanophenylboronic acid | Electron-withdrawing | 65-80 | 2 |
| 2-Thiopheneboronic acid | Heteroaryl | 80-90 | 1 or 2 |
| 3-Pyridylboronic acid | Heteroaryl | 75-88 | 2 |
Note: Yields are estimates and will vary depending on the specific reaction conditions and the purity of the reagents.
Safety and Handling
-
5-Bromo-6-methoxynicotinonitrile: This compound is classified as an irritant. Avoid contact with skin and eyes, and do not inhale dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Solvents: The organic solvents used in these protocols are flammable. Keep away from ignition sources.
-
Bases: The inorganic bases used are corrosive. Handle with care and avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst. Consider using a more active catalyst system (e.g., with SPhos or XPhos ligands). |
| Insufficiently degassed solvents | Degas solvents thoroughly by sparging with an inert gas or by the freeze-pump-thaw method. | |
| Poor quality base | Use a freshly opened or properly stored base. | |
| Formation of side products | Protodeboronation of the boronic acid | Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). Minimize reaction time. |
| Homocoupling of the boronic acid | Ensure the reaction is performed under strictly anaerobic conditions. | |
| Difficulty in purification | Residual palladium | Treat the crude product with a palladium scavenger. |
| Co-eluting impurities | Optimize the solvent system for column chromatography. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl-6-methoxynicotinonitriles. By carefully selecting the catalyst, base, and solvent system, high yields of the desired products can be achieved with a wide range of boronic acids. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement and optimize this important transformation in their synthetic endeavors.
References
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
-
The Substituent Effects of Suzuki Coupling in Aqueous Micelles. PubMed. [Link]
-
Organoborane coupling reactions (Suzuki coupling). PMC. [Link]
-
Table 1 . Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. [Link]
-
Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. ACS Publications. [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. [Link]
-
Method for producing Suzuki coupling compound catalysed by a nickel compound. EPO. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]
- Method for producing Suzuki coupling compound catalysed by a nickel compound.
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]
-
Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. ResearchGate. [Link]
-
Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Kaunas University of Technology. [Link]
- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
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Application Note: A Detailed Protocol for the Sonogashira Coupling of 5-Bromo-6-methoxynicotinonitrile
Introduction: The Strategic Importance of Alkynylated Nicotinonitriles
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp) bonds with exceptional reliability and functional group tolerance.[1][2] This reaction provides a powerful pathway for constructing complex molecular architectures, particularly conjugated enynes and arylalkynes, which are prevalent in pharmaceuticals, natural products, and advanced organic materials.[3][4]
This application note provides a comprehensive, field-proven protocol for the Sonogashira coupling of 5-bromo-6-methoxynicotinonitrile, a heteroaromatic building block of significant interest in medicinal chemistry. The resulting 5-alkynyl-6-methoxynicotinonitrile scaffold is a key intermediate for the synthesis of novel kinase inhibitors, receptor modulators, and other biologically active compounds. This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step procedure but also a deep dive into the mechanistic rationale and critical parameters that ensure a successful and reproducible outcome.
Core Principles of the Sonogashira Coupling
The reaction facilitates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] It is traditionally mediated by a dual catalytic system: a palladium(0) complex and a copper(I) salt, in the presence of an amine base.[6] The palladium catalyst orchestrates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne, increasing reaction rates and allowing for mild reaction conditions, often at room temperature.[1][7] The amine base is crucial for neutralizing the hydrogen halide generated during the reaction and for facilitating the formation of the key copper acetylide intermediate.[8][9]
Materials and Reagents
Proper preparation and handling of reagents are critical for success. All reagents should be of high purity. Solvents must be anhydrous and deoxygenated to prevent catalyst degradation and unwanted side reactions.[8]
| Reagent / Material | Grade / Purity | Notes |
| 5-Bromo-6-methoxynicotinonitrile | >97% | The key aryl bromide substrate. |
| Terminal Alkyne (e.g., Phenylacetylene) | >98% | Used in slight excess (1.1–1.2 eq). Can be varied widely. |
| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | Catalyst Grade (>98%) | A robust, air-stable Pd(II) precatalyst that is reduced in situ.[10] An alternative is Pd(PPh₃)₄ (a direct Pd(0) source).[5] |
| Copper(I) Iodide (CuI) | >98% | Co-catalyst. Should be a light tan or off-white powder. Dark-colored CuI may be oxidized and less active. |
| Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Anhydrous, >99.5% | Serves as the base and often as the solvent or co-solvent. Must be freshly distilled or from a sure-seal bottle.[11] |
| Tetrahydrofuran (THF) or Toluene | Anhydrous, >99.8% | Reaction solvent. Must be thoroughly deoxygenated before use. |
| Inert Gas | High Purity N₂ or Ar | For maintaining an inert atmosphere throughout the procedure. |
| Celite® 545 | Filtration Aid | For removal of catalyst residues during work-up. |
| Standard Glassware | Schlenk flask or equivalent | Must be oven- or flame-dried before use to ensure anhydrous conditions. |
Detailed Experimental Protocol
This protocol describes the coupling of 5-bromo-6-methoxynicotinonitrile (1.0 eq) with phenylacetylene (1.1 eq) as a representative terminal alkyne.
General Setup and Inert Atmosphere Techniques
Maintaining an oxygen-free environment is the single most critical factor for preventing catalyst decomposition (observed as the formation of black palladium precipitate) and the primary side reaction, Glaser homocoupling of the alkyne.[8][12]
-
Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser.
-
Oven-dry or flame-dry all glassware and allow it to cool to room temperature under a stream of inert gas (N₂ or Ar).
-
Deoxygenate the solvent (e.g., THF) and the amine base (Et₃N) by sparging with inert gas for 20-30 minutes or by using the freeze-pump-thaw method (3 cycles recommended).[8]
Step-by-Step Reaction Procedure
-
Reagent Loading: To the dried Schlenk flask under a positive pressure of inert gas, add 5-bromo-6-methoxynicotinonitrile (1.0 mmol, 214 mg), Bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg, 2 mol%), and Copper(I) Iodide (0.02 mmol, 3.8 mg, 2 mol%).
-
Solvent and Base Addition: Evacuate and backfill the flask with inert gas three times. Via syringe, add anhydrous, deoxygenated THF (5 mL) followed by anhydrous, deoxygenated triethylamine (3.0 mmol, 0.42 mL, 3.0 eq). Stir the mixture to give a yellow suspension.
-
Alkyne Addition: Add phenylacetylene (1.1 mmol, 0.12 mL, 1.1 eq) dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature. For less reactive alkynes or if the reaction is sluggish, the mixture can be gently heated to 40-60 °C.[13]
-
Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.[8] A successful reaction will show the consumption of the starting bromide and the appearance of a new, less polar product spot.
Work-up and Purification
-
Quenching and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL). Filter the suspension through a short plug of Celite® to remove the catalyst residues and amine salts.[14] Wash the Celite pad with additional solvent (2 x 10 mL).
-
Aqueous Wash: Combine the organic filtrates and transfer to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl (20 mL) to remove the copper salts, followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 6-methoxy-5-(phenylethynyl)nicotinonitrile.
Visualized Experimental Workflow
The following diagram outlines the key stages of the experimental procedure.
Caption: High-level workflow for the Sonogashira coupling protocol.
Mechanism and Key Experimental Considerations
The Dual Catalytic Cycle
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling operates via two interconnected catalytic cycles.[5][9]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
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- 13. reddit.com [reddit.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for the Heck Reaction of 5-Bromo-6-methoxynicotinonitrile
Abstract
This comprehensive guide details the strategic considerations and a robust experimental protocol for the palladium-catalyzed Heck reaction of 5-Bromo-6-methoxynicotinonitrile. This electron-deficient heteroaromatic halide presents unique challenges and opportunities in C-C bond formation. This document provides researchers, scientists, and drug development professionals with the foundational knowledge to successfully implement and optimize this powerful cross-coupling reaction. We will delve into the mechanistic underpinnings of the Heck reaction, the rationale behind the selection of catalysts, ligands, bases, and solvents, and a step-by-step protocol for a typical reaction with an activated alkene.
Introduction: The Significance of the Heck Reaction in Modern Synthesis
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the formation of a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.[2] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their work on palladium-catalyzed cross-couplings in organic synthesis.[1]
The reaction of 5-Bromo-6-methoxynicotinonitrile is of particular interest due to the prevalence of the substituted nicotinonitrile scaffold in medicinal chemistry. The ability to introduce vinyl groups at the 5-position opens a gateway to a diverse array of molecular architectures for drug discovery and development. However, the electronic nature of this substrate, characterized by the electron-withdrawing nitrile group and the pyridine nitrogen, necessitates a carefully considered approach to reaction optimization.
The Heck Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the Heck reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle proceeds through a series of well-defined steps involving a palladium(0) active species.[1][3]
Figure 1: The catalytic cycle of the Heck reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 5-Bromo-6-methoxynicotinonitrile to form a Pd(II) complex.[1][3] The electron-deficient nature of the pyridine ring in the substrate is expected to facilitate this step.[4]
-
Alkene Coordination and Migratory Insertion: The alkene then coordinates to the palladium center. This is followed by a migratory insertion (carbopalladation) of the alkene into the Aryl-Pd bond, forming a new carbon-carbon bond and a new alkyl-Pd(II) intermediate.[1]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the desired substituted alkene product.[1] This step typically proceeds in a syn-periplanar fashion and is often rate-determining.
-
Reductive Elimination: A base is required to neutralize the hydrohalic acid (HBr) generated and regenerate the Pd(0) catalyst for the next cycle.[3]
Strategic Selection of Reaction Components
The success of the Heck reaction with 5-Bromo-6-methoxynicotinonitrile hinges on the judicious selection of each component.
Palladium Precursor
While a Pd(0) species is the active catalyst, stable Pd(II) salts are often used as pre-catalysts and are reduced in situ to Pd(0).
| Palladium Precursor | Common Loading (mol%) | Notes |
| Pd(OAc)₂ | 1 - 5 | Highly common, air-stable, and effective. Often reduced by phosphine ligands or amines in the reaction mixture.[5] |
| PdCl₂(PPh₃)₂ | 1 - 5 | A pre-formed Pd(II) complex with ligands. |
| Pd(PPh₃)₄ | 1 - 5 | A Pd(0) source, but can be less active than in situ generated catalysts due to the need for ligand dissociation.[5] |
For 5-Bromo-6-methoxynicotinonitrile, Palladium(II) acetate (Pd(OAc)₂) is a recommended starting point due to its reliability and commercial availability.
Ligands
Phosphine ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition into palladium black, and influencing the reaction's efficiency and selectivity. For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands are often preferred as they promote the oxidative addition step.
| Ligand | Type | Key Features |
| Triphenylphosphine (PPh₃) | Monodentate | A standard, versatile, and cost-effective ligand. |
| Tri-tert-butylphosphine (P(t-Bu)₃) | Monodentate, Bulky | Highly electron-donating and sterically demanding, often enhancing reactivity with challenging substrates. |
| XPhos | Biarylphosphine | A bulky and electron-rich ligand known for high catalytic activity in various cross-coupling reactions. |
| rac-BINAP | Bidentate | Can be effective, particularly in intramolecular Heck reactions, but may be less ideal for this intermolecular coupling. |
Given the electron-deficient nature of the substrate, a more electron-rich ligand such as Tri-tert-butylphosphine or a biarylphosphine ligand like XPhos may offer improved performance over the standard triphenylphosphine.
Base
The choice of base is critical for the regeneration of the Pd(0) catalyst and to neutralize the HBr byproduct. Both organic and inorganic bases are commonly employed.
| Base | Type | Strength | Notes |
| Triethylamine (Et₃N) | Organic | Weak | A common choice, also acts as a solvent in some cases. |
| Diisopropylethylamine (DIPEA) | Organic | Weak, Hindered | Often used to avoid side reactions. |
| Potassium carbonate (K₂CO₃) | Inorganic | Moderate | A solid base, often effective and easy to remove. |
| Sodium acetate (NaOAc) | Inorganic | Weak | A mild and inexpensive option. |
For the reaction of 5-Bromo-6-methoxynicotinonitrile, an inorganic base like potassium carbonate (K₂CO₃) is a good starting point due to its efficacy and ease of handling.
Solvent
The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction rate. High-boiling polar aprotic solvents are generally preferred for Heck reactions.
| Solvent | Type | Boiling Point (°C) |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 |
| Acetonitrile (MeCN) | Polar Aprotic | 82 |
| Dioxane | Ethereal | 101 |
| Toluene | Nonpolar | 111 |
N,N-Dimethylformamide (DMF) is a highly recommended solvent for this reaction due to its ability to dissolve a wide range of organic and inorganic compounds and its high boiling point, which allows for a broad range of reaction temperatures.
Experimental Protocol: Heck Reaction of 5-Bromo-6-methoxynicotinonitrile with an Activated Alkene
This protocol provides a general procedure for the Heck reaction of 5-Bromo-6-methoxynicotinonitrile with an activated alkene, such as an acrylate or styrene derivative. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
Figure 2: A generalized experimental workflow for the Heck reaction.
Reagents and Materials
-
5-Bromo-6-methoxynicotinonitrile
-
Alkene (e.g., butyl acrylate or styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃ or P(t-Bu)₃)
-
Base (e.g., K₂CO₃)
-
Anhydrous, degassed solvent (e.g., DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (e.g., Schlenk flask or sealed tube)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Stoichiometry
| Reagent | Molar Equivalents |
| 5-Bromo-6-methoxynicotinonitrile | 1.0 |
| Alkene | 1.2 - 1.5 |
| Pd(OAc)₂ | 0.01 - 0.05 |
| Phosphine Ligand | 0.02 - 0.10 |
| Base | 2.0 - 3.0 |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask or reaction tube equipped with a magnetic stir bar, add 5-Bromo-6-methoxynicotinonitrile (1.0 equiv), the phosphine ligand (e.g., PPh₃, 0.04 equiv), palladium(II) acetate (0.02 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Addition of Alkene and Solvent: Under a positive pressure of inert gas, add the degassed solvent (e.g., DMF) followed by the alkene (1.3 equiv) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating mantle and stir the mixture at a temperature between 80-130 °C. The optimal temperature will depend on the specific alkene and ligand used. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete (as indicated by TLC, typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique. Try a different Pd precursor or ligand. |
| Low reaction temperature | Increase the reaction temperature in increments of 10-20 °C. | |
| Inappropriate base or solvent | Screen different bases (e.g., Et₃N, Cs₂CO₃) and solvents (e.g., dioxane, acetonitrile). | |
| Formation of Palladium Black | Catalyst decomposition | Increase ligand to palladium ratio. Ensure anhydrous and oxygen-free conditions. |
| Side Product Formation | Isomerization of the product | Lower the reaction temperature. |
| Homocoupling of the alkene | Adjust the stoichiometry of the reactants. |
Conclusion
The Heck reaction of 5-Bromo-6-methoxynicotinonitrile is a powerful tool for the synthesis of novel substituted nicotinonitrile derivatives. A thorough understanding of the reaction mechanism and the role of each component is essential for successful implementation. The protocol provided herein serves as a robust starting point for researchers to explore the vast potential of this transformation. Careful optimization of the catalyst, ligand, base, and solvent system will be key to achieving high yields and purity for specific substrate combinations.
References
-
MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Crecente-Campo, J., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 241, 134-148. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
-
The Organic Chemistry Tutor. (2022). The Heck Reaction: Reaction mechanism and tutorial. [Link]
-
Beilstein Journal of Organic Chemistry. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
High-Purity Isolation of 5-Bromo-6-methoxynicotinonitrile via Optimized Flash Column Chromatography
An Application Note for Drug Development Professionals
Abstract
5-Bromo-6-methoxynicotinonitrile is a key heterocyclic building block in medicinal chemistry and drug discovery programs. The stringent purity requirements for downstream applications, particularly in the synthesis of active pharmaceutical ingredients (APIs), necessitate a robust and reproducible purification methodology. This application note provides a detailed, field-proven protocol for the purification of crude 5-Bromo-6-methoxynicotinonitrile using silica gel flash column chromatography. We delve into the causality behind experimental choices, from mobile phase selection via Thin-Layer Chromatography (TLC) to advanced sample loading techniques, ensuring researchers can achieve high purity and yield.
Introduction: The Critical Need for Purity
5-Bromo-6-methoxynicotinonitrile (CAS No: 943153-51-3) is a substituted pyridine derivative frequently employed as an intermediate in the synthesis of complex molecular scaffolds.[1][2] The presence of process-related impurities, such as unreacted starting materials or by-products from side reactions, can have significant downstream consequences, including altered biological activity, the formation of toxic adducts, and complications in subsequent synthetic steps.[3][4]
Column chromatography is a fundamental purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[5][6] This guide provides an optimized protocol that moves beyond a simple list of steps to explain the underlying principles, enabling scientists to adapt and troubleshoot the methodology for maximum efficacy.
Table 1: Physicochemical Properties of 5-Bromo-6-methoxynicotinonitrile
| Property | Value | Source |
|---|---|---|
| CAS Number | 943153-51-3 | [1] |
| Molecular Formula | C₇H₅BrN₂O | [2] |
| Molecular Weight | 213.04 g/mol | [1] |
| Appearance | Typically an off-white to pale yellow solid | General chemical knowledge |
| Hazard | Irritant | [1] |
The Foundation: Principle of Normal-Phase Chromatography
This protocol utilizes normal-phase chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase (eluent). The separation mechanism is governed by the polarity of the molecules in the crude mixture.
-
Adsorption & Elution: Polar molecules in the sample will more strongly adsorb to the polar silica gel and thus move down the column more slowly. Less polar molecules will spend more time in the mobile phase and elute from the column faster.[5]
-
The Elutropic Series: The eluting power of the mobile phase is determined by its polarity. A more polar solvent will more effectively displace compounds from the silica gel, causing them to move faster. The choice of solvent is therefore the most critical parameter in achieving separation.[5] A common elutropic series is: Hexane < Toluene < Dichloromethane < Ethyl Acetate < Acetone < Methanol.[5]
Essential Preliminary Step: Method Development with TLC
Before committing a sample to a large-scale column, the separation conditions must be optimized using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a Retention Factor (Rf) for the target compound between 0.25 and 0.35.[7] This Rf range ensures the compound spends sufficient time interacting with the stationary phase for effective separation from impurities.[7]
Protocol 1: TLC Solvent System Screening
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Prepare a separate solution of the starting material if available.
-
Spot the Plate: Using a capillary tube, spot the crude mixture and starting material side-by-side on the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the plate in a developing chamber containing a candidate solvent system. Good starting points for a compound of this polarity are mixtures of hexane and ethyl acetate.[8]
-
Analyze: After the solvent front has nearly reached the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Iterate:
-
If the Rf is too high (>0.5), the solvent system is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).
-
If the Rf is too low (<0.2), the solvent system is too non-polar. Increase the proportion of the polar solvent.
-
The ideal system will show clear separation between the product spot (Rf ≈ 0.3) and any impurities.
-
Table 2: Trial Solvent Systems for TLC Analysis
| Solvent System (v/v) | Expected Rf of Product | Rationale & Comments |
|---|---|---|
| 80:20 Hexane / Ethyl Acetate | 0.2 - 0.3 | A standard starting point for compounds of "normal" polarity.[8] Often provides good resolution. |
| 70:30 Hexane / Ethyl Acetate | 0.3 - 0.4 | Increases eluting power if the compound is running too low on the plate. |
| 90:10 Dichloromethane / Hexane | 0.2 - 0.35 | Dichloromethane can improve solubility for certain compounds.[8] Use with caution due to higher boiling point. |
Detailed Protocol: Flash Column Chromatography
This protocol is designed for the purification of approximately 1-2 grams of crude material. Adjust the column size and solvent volumes accordingly for different scales.
Materials and Reagents
-
Crude Product: ~1-2 g of 5-Bromo-6-methoxynicotinonitrile
-
Stationary Phase: Silica Gel, flash grade (e.g., 40-63 µm particle size).[6]
-
Mobile Phase: Pre-mixed solvent system determined from TLC (e.g., 80:20 Hexane/Ethyl Acetate). Use high-purity distilled solvents to avoid introducing impurities.[6]
-
Glassware: Chromatography column (e.g., 40 mm diameter), fraction collection tubes, flasks.
-
Other: Celite or a small amount of silica for dry loading, cotton or glass wool plug, sand.
Step-by-Step Purification Workflow
-
Column Preparation (Slurry Packing):
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (~1 cm) of sand.
-
In a beaker, prepare a slurry of silica gel (~40-60 g for 1 g of sample) in the initial, least polar mobile phase.
-
Pour the slurry into the column. Use a funnel to guide the flow and tap the column gently to ensure even packing.
-
Open the stopcock to drain some solvent, allowing the silica to pack under gravity. Add more mobile phase as needed, ensuring the top of the silica bed never runs dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product (~1 g) in a minimal amount of a low-boiling solvent like dichloromethane (~5-10 mL).
-
Add 2-3 g of Celite or silica gel to this solution.
-
Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.[9] This adsorbs the sample onto a solid support.
-
Carefully add this powder as a uniform layer on top of the packed silica bed. Add another thin layer of sand on top to prevent disturbance during solvent addition.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, opening the stopcock to begin the flow. Use gentle air pressure (flash chromatography) to achieve a steady flow rate (e.g., ~2 inches/minute).
-
Begin collecting fractions immediately. The volume of each fraction should be consistent (e.g., 15-20 mL per tube).
-
If a gradient elution is needed (i.e., impurities are very close to the product), start with a less polar mixture (e.g., 90:10 Hexane/EtOAc) and gradually increase the polarity (to 80:20, then 70:30) after the initial non-polar compounds have eluted.
-
-
Monitoring and Product Isolation:
-
Use TLC to monitor the fractions. Spot every few fractions on a single TLC plate to track the elution of the product.
-
Once identified, combine all fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Place the resulting solid under high vacuum to remove any residual solvent, yielding the purified 5-Bromo-6-methoxynicotinonitrile.
-
Visualizing the Process
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of 5-Bromo-6-methoxynicotinonitrile. By integrating preliminary TLC analysis for method development with a meticulous flash chromatography procedure, researchers can reliably obtain this key intermediate in high purity. Adherence to these steps, particularly the rationale for solvent selection and the use of a dry loading technique, will lead to reproducible, high-quality results essential for the advancement of drug discovery and development projects.
References
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Chemistry For Everyone. How To Choose Solvent System For Column Chromatography?. [Link]
-
University of Alberta, Department of Chemistry. Column chromatography. [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]
-
Organic Syntheses. 5-Bromo-8-nitroisoquinoline. [Link]
-
Organic Syntheses. 3,5-Dibromo-2-pyrone. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Wang, T. et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 25(22), 5469. [Link]
-
Der Pharma Chemica. (2016). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]
Sources
- 1. 943153-51-3 Cas No. | 5-Bromo-6-methoxynicotinonitrile | Matrix Scientific [matrixscientific.com]
- 2. achmem.com [achmem.com]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Solvents and Adsorbents for Column Chromatography for Compounds Purification and Isolation - ITW Reagents [itwreagents.com]
- 7. youtube.com [youtube.com]
- 8. Chromatography [chem.rochester.edu]
- 9. orgsyn.org [orgsyn.org]
Application Notes and Protocols for the Large-Scale Synthesis and Derivatization of 5-Bromo-6-methoxynicotinonitrile
Introduction
5-Bromo-6-methoxynicotinonitrile is a key heterocyclic building block in modern medicinal chemistry and materials science. Its strategic substitution pattern, featuring a nucleophilic methoxy group, an electrophilic bromine atom, and a versatile nitrile moiety, allows for the synthesis of a diverse array of complex molecular architectures. The bromine atom, in particular, serves as a crucial handle for post-synthetic modification via various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the 5-position of the pyridine ring.
This comprehensive guide provides a detailed overview of the large-scale synthesis of 5-Bromo-6-methoxynicotinonitrile and its subsequent derivatization through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The protocols and considerations outlined herein are intended for researchers, scientists, and drug development professionals, offering field-proven insights into process optimization, scale-up, and safety.
I. Synthesis of the 5-Bromo-6-methoxynicotinonitrile Core
The large-scale synthesis of 5-Bromo-6-methoxynicotinonitrile is most effectively approached through a multi-step sequence starting from readily available precursors. A common and scalable route commences with 6-hydroxynicotinonitrile, proceeding through halogenation and subsequent methoxylation.
Synthetic Strategy Overview
The overall synthetic transformation can be depicted as a two-stage process. The initial stage focuses on the preparation of a key intermediate, 5-bromo-6-chloronicotinonitrile. The second stage involves the nucleophilic substitution of the chlorine atom with a methoxy group. This strategy is advantageous as it allows for the introduction of the bromine and chlorine atoms in a controlled manner, setting the stage for the final methoxylation.
Caption: Synthetic workflow for 5-Bromo-6-methoxynicotinonitrile.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-6-chloronicotinonitrile
This two-step, one-pot procedure details the bromination and subsequent chlorination of 6-hydroxynicotinonitrile. The use of phosphorus oxychloride as both a chlorinating agent and a solvent is common in industrial settings due to its high reactivity and the ease of removal of excess reagent by distillation.
-
Materials:
-
6-Hydroxynicotinonitrile
-
N-Bromosuccinimide (NBS)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred solution of 6-hydroxynicotinonitrile (1.0 equiv) in a suitable solvent such as DMF or acetonitrile, slowly add N-Bromosuccinimide (1.05 equiv) at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion of the bromination, carefully add phosphorus oxychloride (POCl₃) (5-10 equiv) to the reaction mixture at 0-5 °C.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-6 hours.
-
Cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 5-bromo-6-chloronicotinonitrile.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Synthesis of 5-Bromo-6-methoxynicotinonitrile
This protocol describes the nucleophilic aromatic substitution of the 6-chloro substituent with a methoxy group using sodium methoxide.
-
Materials:
-
5-Bromo-6-chloronicotinonitrile
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 5-bromo-6-chloronicotinonitrile (1.0 equiv) in anhydrous methanol in a reaction vessel equipped with a reflux condenser and a nitrogen inlet.
-
Add sodium methoxide (1.2-1.5 equiv) portion-wise to the solution at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to reflux (typically 60-70 °C) and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-Bromo-6-methoxynicotinonitrile.
-
Purify the product by column chromatography on silica gel or recrystallization to obtain a white to off-white solid.
-
II. Derivatization via Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of 5-Bromo-6-methoxynicotinonitrile provides a versatile handle for the introduction of a wide range of functional groups through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery and materials science for creating molecular diversity.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1] In the context of 5-Bromo-6-methoxynicotinonitrile, this reaction allows for the introduction of various aryl and heteroaryl substituents.[2][3][4]
Caption: General scheme for the Suzuki-Miyaura coupling.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
5-Bromo-6-methoxynicotinonitrile
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add 5-Bromo-6-methoxynicotinonitrile (1.0 equiv), the arylboronic acid, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add the palladium catalyst and the degassed solvent.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 10 | 80-92 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene | 100 | 16 | 75-88 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 95 | 12 | 82-90 |
B. Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.[5][6] This reaction is particularly valuable for the synthesis of linear, rigid structures often found in functional materials and biologically active compounds.[7][8]
Caption: General scheme for the Sonogashira coupling.
Protocol 4: General Procedure for Sonogashira Coupling
-
Materials:
-
5-Bromo-6-methoxynicotinonitrile
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Amine base (e.g., Triethylamine, Diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add 5-Bromo-6-methoxynicotinonitrile (1.0 equiv), the palladium catalyst, and CuI.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 50-100 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Table 2: Representative Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | 5 | Et₃N | THF | 60 | 6 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | 10 | DIPA | DMF | 80 | 8 | 80-90 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | 5 | Et₃N | THF | 65 | 5 | 90-98 |
| 4 | Propargyl alcohol | Pd(OAc)₂/PPh₃ (2/4) | 5 | Et₃N | DMF | 70 | 10 | 75-85 |
C. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, allowing for the synthesis of a wide variety of aryl amines.[9][10] This reaction is highly versatile and tolerates a broad range of amine coupling partners.[11][12]
Caption: General scheme for the Buchwald-Hartwig amination.
Protocol 5: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
5-Bromo-6-methoxynicotinonitrile
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Schlenk tube or sealed vial
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base.
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add the degassed solvent, 5-Bromo-6-methoxynicotinonitrile (1.0 equiv), and the amine.
-
Seal the tube and heat the mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
-
Table 3: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XantPhos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 80-90 |
| 3 | Diethylamine | Pd(OAc)₂ (1.5) | cataCXium® A (3) | LHMDS | THF | 80 | 20 | 85-95 |
| 4 | Indole | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 24 | 70-85 |
III. Large-Scale Synthesis and Safety Considerations
Scaling up the synthesis of 5-Bromo-6-methoxynicotinonitrile and its derivatives requires careful consideration of process safety, reaction kinetics, and downstream processing.
Process Safety for Key Transformations
-
Bromination: The bromination of aromatic compounds can be highly exothermic. On a large scale, the rate of addition of the brominating agent (e.g., NBS or Br₂) must be carefully controlled to manage the heat generated.[13][14] Continuous monitoring of the internal reaction temperature is critical to prevent runaway reactions.[15]
-
Use of Phosphorus Oxychloride: POCl₃ is a highly corrosive and water-reactive substance.[2][13][16][17][18] Large-scale operations should be conducted in well-ventilated areas with appropriate personal protective equipment. The quenching of excess POCl₃ with ice is a highly exothermic process and must be performed with extreme caution and efficient cooling.
-
Handling of Sodium Methoxide: Sodium methoxide is a flammable solid and is highly corrosive and moisture-sensitive.[19][20][21][22][23] It should be handled under an inert atmosphere, and appropriate fire safety measures must be in place.
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are often exothermic and can pose safety hazards if not properly controlled.[19][20][22] The "all-in" batch approach, where all reagents are mixed before heating, can lead to a delayed and rapid release of heat. For large-scale reactions, a semi-batch process where one of the reactants is added gradually is often preferred to maintain better temperature control.
Scale-Up and Downstream Processing
-
Reaction Monitoring: On a large scale, in-process controls (IPCs) such as HPLC or GC-MS are essential for monitoring reaction completion and the formation of impurities.
-
Work-up and Extraction: Large-scale extractions require appropriate equipment to handle large volumes of solvents and aqueous waste. Phase-separation can be more challenging at scale.
-
Purification: While column chromatography is suitable for laboratory-scale purification, it is often not economically viable for large-scale production. Recrystallization is a preferred method for purifying the final product and its derivatives at scale. Developing a robust recrystallization protocol is a critical step in process development.
-
Catalyst Removal: The removal of residual palladium from the final product is a critical concern, especially for pharmaceutical applications. Various methods, such as treatment with activated carbon, silica-based scavengers, or crystallization, can be employed to reduce palladium levels to acceptable limits.
IV. Characterization of 5-Bromo-6-methoxynicotinonitrile and its Derivatives
The structural elucidation and purity assessment of the synthesized compounds are crucial for ensuring their quality and for subsequent applications. A combination of spectroscopic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for confirming the structure of the target molecule and its derivatives. The chemical shifts and coupling constants of the aromatic protons on the pyridine ring are particularly informative for confirming the substitution pattern.[24][25][26][27]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitrile group (C≡N) and other functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compounds and to quantify any impurities.
V. Conclusion
This application note has provided a comprehensive guide to the large-scale synthesis and derivatization of 5-Bromo-6-methoxynicotinonitrile. By following the detailed protocols and considering the scale-up and safety recommendations, researchers and drug development professionals can effectively utilize this versatile building block for the synthesis of a wide range of novel compounds. The successful implementation of these synthetic strategies will undoubtedly contribute to advancements in medicinal chemistry and materials science.
VI. References
-
KISHIDA CHEMICAL CO., LTD. (n.d.). Sodium methoxide, 7207E-2, 2024/09/25 - Safety Data Sheet. Retrieved from [Link]
-
Gelest, Inc. (2015, June 2). aks760 - sodium methoxide, 95%. Retrieved from [Link]
-
Alkali Metals Limited. (n.d.). material safety data sheet sodium methoxide (powder). Retrieved from [Link]
-
Loba Chemie. (2019, February 11). SODIUM METHOXIDE 30% SOLUTION IN METHANOL MSDS CAS-No. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 17). Phosphorus(V) oxychloride - SAFETY DATA SHEET. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus oxychloride, 99%. Retrieved from [Link]
-
Loba Chemie. (2015, April 9). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS CAS No. Retrieved from [Link]
-
Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., et al. (n.d.). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Sci-Hub. Retrieved from [Link]
-
Yang, L., et al. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. Retrieved from [Link]
-
ACS Publications. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Hie, L., & Garg, N. K. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). Substrate scope screening for the Sonogashira reaction with 1(2BF 4 ). Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS Publications. (n.d.). Organic Process Research & Development Vol. 23 No. 8. Retrieved from [Link]
-
PubMed. (2013, December 2). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton. Retrieved from [Link]
-
NIH. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl Substitution Effects on 1H and 13C NMR Data of Methoxyflavones. Retrieved from [Link]
-
PubMed. (2009, December 1). Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A. Retrieved from [Link]
-
The Green Chemistry Initiative Blog. (2019, January 1). How green is your bromination reaction?. Retrieved from [Link]
-
Google Patents. (n.d.). JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules. Retrieved from
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
-
NIH. (2022, July 20). 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Retrieved from [Link]
-
Scientific Update. (2024, February 19). A Dangerous Bromance. Retrieved from [Link]
-
ResearchGate. (n.d.). Substrate study for Buchwald-Hartwig amination reaction a. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-6-ethoxynicotinonitrile. Retrieved from [Link]
-
Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]
-
ResearchGate. (n.d.). Substrate scope in Buchwald‐Hartwig coupling. Retrieved from [Link]
Sources
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- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 5. Sonogashira Coupling [organic-chemistry.org]
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- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 11. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scientificupdate.com [scientificupdate.com]
- 15. Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines [mdpi.com]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Suzuki Coupling with 5-Bromo-6-methoxynicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-6-methoxynicotinonitrile. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to common challenges encountered during the synthesis of substituted 6-methoxynicotinonitriles, which are valuable intermediates in pharmaceutical and materials science research.
Section 1: Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with 5-Bromo-6-methoxynicotinonitrile is not proceeding, or the yield is very low. What are the most common initial culprits?
A1: When a Suzuki coupling reaction with an electron-deficient heteroaromatic halide like 5-Bromo-6-methoxynicotinonitrile fails, several key factors should be immediately investigated:
-
Catalyst Activity: The palladium catalyst, specifically the active Pd(0) species, is the heart of the reaction.[1][2][3] Inadequate activation of the Pd(II) precatalyst to Pd(0) or subsequent deactivation can halt the catalytic cycle.[1]
-
Base Selection and Strength: The base plays a critical role in activating the boronic acid for transmetalation. An inappropriate or weak base may not be sufficient to form the more nucleophilic boronate species required for efficient transfer of the organic group to the palladium center.[4]
-
Boronic Acid Stability: Boronic acids can be unstable under reaction conditions and are susceptible to side reactions like protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5][6]
-
Solvent Choice and Purity: The solvent influences the solubility of reactants and the stability of intermediates. The presence of water can be both beneficial and detrimental, aiding in the formation of the active boronate species but also potentially promoting protodeboronation.[7]
Q2: I am observing significant amounts of a dehalogenated byproduct (6-methoxynicotinonitrile). What causes this, and how can I prevent it?
A2: The formation of a dehalogenated byproduct is a common side reaction in Suzuki couplings and points to a competing reaction pathway.[8]
-
Mechanism of Dehalogenation: This side reaction, often a type of hydrodehalogenation, occurs when the palladium-aryl intermediate, formed after oxidative addition, reacts with a hydride source before transmetalation can take place.[8] Potential hydride sources include certain solvents (like alcohols) or even some bases.[8]
-
Troubleshooting Strategies:
-
Choice of Base: Avoid bases that can potentially act as hydride donors. Consider switching to non-hydridic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[8]
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can accelerate the desired transmetalation and reductive elimination steps, outcompeting the dehalogenation pathway.[8][9]
-
Solvent System: If you are using a protic co-solvent, consider switching to a purely aprotic solvent system like dioxane or toluene to minimize potential hydride sources.[8]
-
Q3: My boronic acid appears to be decomposing. How can I confirm this and what measures can I take to mitigate it?
A3: Protodeboronation is a frequent cause of low yields in Suzuki coupling reactions.[5][6]
-
Confirmation of Decomposition: You can monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of your starting materials and the formation of the desired product alongside any byproducts.[10][11] The appearance of the corresponding arene (from the boronic acid) is a strong indicator of protodeboronation.
-
Mitigation Strategies:
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids and can be used to suppress decomposition.[2][6]
-
Slow-Release Strategy: Employing boronic acid derivatives like MIDA boronates or organotrifluoroborates can provide a slow, controlled release of the boronic acid into the reaction mixture. This keeps the concentration of the unstable boronic acid low at any given time, minimizing side reactions.[5][12][13]
-
Anhydrous Conditions: While some water is often necessary to facilitate the formation of the boronate, excess water can promote protodeboronation. Careful control of the water content is crucial.[7]
-
Section 2: In-depth Troubleshooting Guides
Issue 1: No Reaction or Incomplete Conversion
If your reaction shows no sign of product formation or stalls at low conversion, a systematic approach to troubleshooting is required.
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for failed Suzuki coupling.
Detailed Protocol: Catalyst System Optimization
The choice of palladium source and ligand is critical, especially for challenging substrates like electron-deficient pyridyl halides.[8]
1. Palladium Precatalyst Selection:
-
Start with a reliable and air-stable Pd(II) precatalyst such as Pd(PPh₃)₄, PdCl₂(dppf), or a PEPPSI-type catalyst.[2]
-
If using a Pd(II) source that requires in-situ reduction to Pd(0), ensure your reaction conditions facilitate this.[2][3]
2. Ligand Choice:
-
The nitrogen atom in the pyridine ring of 5-Bromo-6-methoxynicotinonitrile can coordinate to the palladium center and inhibit catalysis.[8]
-
Bulky, electron-rich phosphine ligands are often necessary to promote the desired catalytic cycle and prevent catalyst deactivation.[9] Consider ligands from the Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(t-Bu)₃) families.[14][9]
Table 1: Recommended Ligands for Electron-Deficient Heteroaryl Halides
| Ligand | Structure | Key Features |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Bulky, electron-rich, promotes fast reductive elimination. |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly active for a broad range of substrates, including heteroaryl chlorides. |
| P(t-Bu)₃ | Tri(tert-butyl)phosphine | Strongly electron-donating, effective for less reactive aryl chlorides.[9] |
| dppf | 1,1'-Bis(diphenylphosphino)ferrocene | Bidentate ligand, often used in robust Suzuki coupling protocols. |
Issue 2: Formation of Homocoupling Byproducts
The presence of biaryl products derived from the coupling of two molecules of the boronic acid or two molecules of the aryl halide is another common issue.
Understanding Homocoupling
-
Boronic Acid Homocoupling: This can be catalyzed by palladium and is often promoted by the presence of oxygen.
-
Aryl Halide Homocoupling (Ullmann-type): This can occur at higher temperatures, particularly with more reactive aryl halides.
Mitigation Strategies
-
Thorough Degassing: Ensure the reaction mixture is thoroughly deoxygenated before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Control of Reaction Temperature: Avoid excessively high temperatures, which can favor homocoupling pathways.
-
Stoichiometry: A slight excess of the boronic acid (typically 1.1-1.5 equivalents) can help to suppress the homocoupling of the aryl halide.
Issue 3: Difficulty in Product Purification
Contamination of the final product with residual palladium or boron-containing byproducts can be a significant challenge.
Palladium Removal
-
Aqueous Workup: Washing the organic extract with an aqueous solution of a thiol-containing reagent (e.g., sodium N,N-diethyldithiocarbamate) can help to scavenge residual palladium.
-
Scavenger Resins: Passing the crude product solution through a column containing a palladium scavenger resin is a highly effective method for removing trace palladium.
-
Activated Carbon: Treatment of the product solution with activated carbon can also reduce palladium levels.
Removal of Boron Byproducts
-
Aqueous Base Wash: Washing the organic layer with a dilute aqueous base (e.g., 1M NaOH) can help to remove unreacted boronic acid and boric acid byproducts.
-
Oxidative Workup: In some cases, a mild oxidative workup (e.g., with a small amount of hydrogen peroxide) can convert boron impurities into more easily removable species.
-
Chromatography: Careful column chromatography on silica gel is often necessary for final purification.
Section 3: Experimental Protocols
General Procedure for Suzuki Coupling of 5-Bromo-6-methoxynicotinonitrile
Materials:
-
5-Bromo-6-methoxynicotinonitrile
-
Arylboronic acid or boronic ester (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 5-Bromo-6-methoxynicotinonitrile, the arylboronic acid, the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C) for the specified time.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Reaction Monitoring
Caption: A typical workflow for monitoring the progress of a Suzuki coupling reaction.[10][15][16]
Section 4: Understanding the Mechanism and Side Reactions
A solid grasp of the Suzuki coupling catalytic cycle and potential off-cycle reactions is invaluable for effective troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling and common side reactions.[2][17][18]
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-Bromo-6-methoxynicotinonitrile to form a Pd(II) intermediate.[2][17][18]
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide.[18] This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[2][17][18]
By understanding these fundamental steps and the factors that influence them, researchers can more effectively diagnose and resolve issues encountered in their Suzuki coupling reactions with 5-Bromo-6-methoxynicotinonitrile.
References
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020-12-15). MDPI. Retrieved from [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. Retrieved from [Link]
-
Protodeboronation. Wikipedia. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In New Trends in Cross-Coupling: Theory and Applications (pp. 322-354). Royal Society of Chemistry. Retrieved from [Link]
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023-08-09). Vapourtec. Retrieved from [Link]
-
SUZUKI REACTION MONITORING. Advion. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]
-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018-11-08). AZoM. Retrieved from [Link]
-
Common Byproducts in Suzuki Coupling. (2024-09-08). YouTube. Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025-05-01). Simon Fraser University. Retrieved from [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Retrieved from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Retrieved from [Link]
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2019-06-05). Chemistry LibreTexts. Retrieved from [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Retrieved from [Link]
-
Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization. (2021-05-01). Morressier. Retrieved from [Link]
-
Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. PubMed Central. Retrieved from [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PubMed Central. Retrieved from [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. Retrieved from [Link]
-
The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction. ResearchGate. Retrieved from [Link]
-
Suzuki reaction. Wikipedia. Retrieved from [Link]
-
Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. ACS Publications. Retrieved from [Link]
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. Retrieved from [Link]
-
Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. Medium. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024-10-10). Chemistry LibreTexts. Retrieved from [Link]
-
What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Retrieved from [Link]
-
Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Retrieved from [Link]
-
What's the role of the phosphine ligand in Suzuki couplings?. Reddit. Retrieved from [Link]
-
A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. ResearchGate. Retrieved from [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Retrieved from [Link]
-
Failed suzuki coupling, any suggenstions?. Reddit. Retrieved from [Link]
-
Suzuki-Miyara Coupling. (2026-01-06). Chemistry LibreTexts. Retrieved from [Link]
-
Palladium-Catalyzed Suzuki Cross-Coupling of Aryl Halides with Aryl Boronic Acids in the Presence of Glucosamine-Based Phosphines. ResearchGate. Retrieved from [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. Retrieved from [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization [morressier.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. shoko-sc.co.jp [shoko-sc.co.jp]
- 11. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. azom.com [azom.com]
- 16. vapourtec.com [vapourtec.com]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing the Buchwald-Hartwig Amination of 5-Bromo-6-methoxynicotinonitrile
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and process development professionals who are working with the Buchwald-Hartwig amination of 5-Bromo-6-methoxynicotinonitrile. This substrate, while a valuable building block, presents a unique set of challenges due to its electron-deficient pyridine core and multiple coordinating functional groups (pyridine nitrogen, nitrile). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate these challenges and achieve high-yielding, reproducible results.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when coupling amines with 5-Bromo-6-methoxynicotinonitrile.
Question 1: My reaction yield is very low or I'm getting no product at all. What are the most likely causes?
Low or no conversion is the most common problem and can stem from several interrelated factors. The electron-deficient nature of the pyridyl bromide makes oxidative addition more challenging than with electron-rich aryl bromides. Furthermore, the pyridine nitrogen can act as a ligand, coordinating to the palladium center and inhibiting catalysis.
Possible Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently, or it may be decomposing.
-
Solution: Use a well-defined, air-stable palladium pre-catalyst. Buchwald G3 or G4 pre-catalysts are designed for rapid, base-activated generation of the active LPd(0) species, leading to more reproducible results than using Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand.[1]
-
-
Inappropriate Ligand Choice: Standard ligands like PPh₃ or even some bidentate phosphines like BINAP may not be effective for this sterically and electronically demanding substrate.[2][3]
-
Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands stabilize the palladium center, promote the crucial reductive elimination step, and can prevent catalyst deactivation.[3] A screening of ligands is highly recommended.
-
-
Poor Reagent Quality: Water and oxygen are detrimental to the catalytic cycle.
Question 2: I'm observing a significant amount of a side product where the bromine is replaced by hydrogen (hydrodehalogenation). How can I minimize this?
Hydrodehalogenation is a notorious side reaction, particularly with electron-deficient heteroaryl halides.[6] It typically arises from a competing pathway where a palladium-hydride species, formed inadvertently in the reaction, reduces the starting material.
Troubleshooting Steps:
-
Optimize the Ligand: This is the most critical factor. Bulky ligands that accelerate the rate of C-N reductive elimination can outcompete the hydrodehalogenation pathway.[6]
-
Choice of Base: While strong bases like NaOt-Bu are often needed for high reactivity, they can sometimes promote side reactions. If hydrodehalogenation is severe, consider screening a weaker inorganic base like K₃PO₄ or Cs₂CO₃, potentially with a slight increase in temperature or catalyst loading.[1][4]
-
Amine Quality: Ensure the amine coupling partner is pure. Some impurities can act as hydrogen sources. Using a slight excess (1.1-1.2 equivalents) of the amine is standard, but a large excess should be avoided.
| Ligand Family | Recommended for This Substrate? | Rationale |
| Buchwald Biaryl Phosphines | Highly Recommended | Ligands like XPhos, RuPhos, and BrettPhos are designed to be bulky and electron-rich, ideal for coupling challenging heteroaryl halides and minimizing side reactions.[6] |
| Josiphos/Ferrocene-based | Good Alternative | These ligands, developed by the Hartwig group, are also very effective for difficult couplings.[3] |
| N-Heterocyclic Carbenes (NHCs) | Worth Screening | NHCs are strong σ-donors and can be very effective, offering an alternative to phosphine ligands.[7] |
| Simple Trialkyl/Triarylphosphines | Not Recommended | PPh₃, P(o-tol)₃, and similar ligands are generally not active enough for this transformation. |
Question 3: How do I select the optimal base and solvent for this specific substrate?
The base and solvent are not independent variables; their interplay is crucial for success. The primary role of the base is to deprotonate the amine-palladium complex to form the palladium-amido intermediate, which precedes reductive elimination.[2][5]
Base Selection:
The choice of base is a trade-off between reactivity and functional group tolerance.[4]
| Base | pKaH | Pros | Cons |
| NaOt-Bu | ~19 | High reactivity, often allows for lower temperatures and catalyst loadings. | Can promote side reactions (hydrodehalogenation, decomposition of sensitive substrates). Low solubility in toluene.[8] |
| LiHMDS | ~26 | Very strong base, useful for low-temperature reactions and substrates with protic functional groups. | Air-sensitive solid, can be incompatible with some functional groups at higher temperatures.[4] |
| Cs₂CO₃ | ~10 | Excellent functional group tolerance, good solubility in some organic solvents. | Often requires higher temperatures and catalyst loadings. Can be difficult to stir on a large scale.[1] |
| K₃PO₄ | ~12.3 | Good functional group tolerance, economical. | Often requires higher catalyst loadings and longer reaction times.[4] |
Solvent Selection:
Aprotic solvents are standard. The polarity can influence the solubility of the base and the stability of intermediates.[9][10]
-
Toluene/Xylenes: Excellent, common choice. Non-polar, high boiling point. Most inorganic bases have low solubility, creating a heterogeneous mixture that is often beneficial.[8][11]
-
1,4-Dioxane / THF: Ethereal solvents are also very common and effective.[1]
-
Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can coordinate to the palladium and inhibit the reaction.[1]
Part 2: Mechanistic Insights & Optimization Workflow
Understanding the catalytic cycle is key to rational troubleshooting. The presence of the pyridine nitrogen and nitrile group on the substrate adds complexity.
The Buchwald-Hartwig Catalytic Cycle for 5-Bromo-6-methoxynicotinonitrile
Caption: Fig 1. Catalytic cycle with potential inhibition.
The key challenge with 5-Bromo-6-methoxynicotinonitrile is the potential for the pyridine nitrogen to coordinate to the Pd(0) or Pd(II) center, forming an off-cycle, inhibited complex. Bulky ligands help mitigate this by sterically discouraging such coordination.
Systematic Troubleshooting Workflow
When faced with a problematic reaction, a logical, step-by-step approach is more effective than random changes.
Caption: Fig 2. A logical workflow for troubleshooting.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination (Screening Scale)
This protocol provides a robust starting point for coupling an amine with 5-Bromo-6-methoxynicotinonitrile using a modern catalyst system.
Materials:
-
5-Bromo-6-methoxynicotinonitrile (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)[5]
-
Base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed Toluene (5 mL)
-
Oven-dried 8 mL reaction vial with a magnetic stir bar and a PTFE-lined screw cap.
Procedure:
-
In an inert atmosphere glovebox: Add 5-Bromo-6-methoxynicotinonitrile, the palladium pre-catalyst, and the base to the reaction vial.
-
If the amine is a solid, add it at this stage.
-
Seal the vial with the screw cap.
-
Outside the glovebox (if necessary): If a glovebox is unavailable, add the solids to the vial, seal with the cap, and then purge with dry argon or nitrogen for 5-10 minutes by inserting inlet and outlet needles through the septum.
-
Add the anhydrous, degassed toluene via syringe.
-
If the amine is a liquid, add it via syringe at this stage.
-
Place the sealed vial into a preheated heating block or oil bath set to the desired temperature (a good starting point is 100 °C).
-
Stir the reaction vigorously for the specified time (monitor by TLC or LCMS, typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: High-Throughput Screening of Catalysts and Bases
For challenging substrates, a parallel screen of conditions is the most efficient optimization method. This can be performed in a 24-well plate format.
Setup:
Prepare stock solutions to minimize weighing errors.
-
Substrate Stock: 5-Bromo-6-methoxynicotinonitrile in Toluene (e.g., 0.2 M)
-
Amine Stock: Amine in Toluene (e.g., 0.24 M)
Screening Array Example:
| Well | Ligand/Pre-catalyst (2 mol%) | Base (1.4 equiv) | Temperature |
| A1 | XPhos Pd G3 | NaOt-Bu | 80 °C |
| A2 | RuPhos Pd G3 | NaOt-Bu | 80 °C |
| A3 | BrettPhos Pd G3 | NaOt-Bu | 80 °C |
| A4 | XPhos Pd G3 | K₃PO₄ | 80 °C |
| A5 | RuPhos Pd G3 | K₃PO₄ | 80 °C |
| A6 | BrettPhos Pd G3 | K₃PO₄ | 80 °C |
| B1 | XPhos Pd G3 | NaOt-Bu | 110 °C |
| B2 | RuPhos Pd G3 | NaOt-Bu | 110 °C |
| B3 | BrettPhos Pd G3 | NaOt-Bu | 110 °C |
| B4 | XPhos Pd G3 | K₃PO₄ | 110 °C |
| B5 | RuPhos Pd G3 | K₃PO₄ | 110 °C |
| B6 | BrettPhos Pd G3 | K₃PO₄ | 110 °C |
Procedure:
-
In a glovebox, dispense the appropriate solid pre-catalyst and base into each well of the reaction block.
-
Add the substrate and amine stock solutions using a multichannel pipette.
-
Seal the reaction block securely.
-
Place the block on a heated magnetic stirring plate and run for 16-24 hours.
-
After cooling, quench all wells and analyze the outcomes by LCMS to determine the relative conversion and product-to-side-product ratios, identifying the most promising conditions for scale-up.
References
-
Hesp, K. D., & Stradiotto, M. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Welsh, A. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]
-
Hesp, K. D., & Stradiotto, M. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
-
Hesp, K. D., & Stradiotto, M. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
-
Christensen, M., et al. (2008). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 12(4), 630–636. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Pradhan, S., et al. (2016). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Troubleshooting Common Byproducts in 5-Bromo-6-methoxynicotinonitrile Cross-Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 5-Bromo-6-methoxynicotinonitrile in cross-coupling reactions. This versatile building block is crucial in medicinal chemistry, but its unique electronic properties can lead to challenging byproduct formation. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges, optimize your reaction conditions, and improve your yields.
Part 1: Frequently Asked questions (FAQs)
Q1: What are the most common byproducts I should expect when using 5-Bromo-6-methoxynicotinonitrile in cross-coupling reactions?
When performing cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings with 5-Bromo-6-methoxynicotinonitrile, you are likely to encounter three main types of byproducts:
-
Homocoupling of the coupling partner: This is particularly common in Suzuki reactions, where the boronic acid or ester couples with itself to form a biaryl byproduct. [1]This side reaction is often exacerbated by the presence of oxygen. [2]2. Dehalogenation (or hydrodehalogenation): In this side reaction, the bromine atom on the 5-Bromo-6-methoxynicotinonitrile is replaced by a hydrogen atom, leading to the formation of 6-methoxynicotinonitrile. [3][4]This can be a significant issue, especially with highly active catalysts or in the presence of hydride sources. [4]3. Protodeborylation: This is another common side reaction in Suzuki-Miyaura coupling, where the boronic acid or ester is converted into a simple arene or heteroarene by replacing the C-B bond with a C-H bond. [5][6]This reduces the overall yield of your desired product. [6]
Q2: Why is 5-Bromo-6-methoxynicotinonitrile particularly susceptible to these side reactions?
The pyridine ring in 5-Bromo-6-methoxynicotinonitrile has unique electronic characteristics that influence its reactivity. The nitrogen atom in the pyridine ring is Lewis basic and can coordinate with the palladium catalyst, potentially inhibiting its catalytic activity. [1]The electron-withdrawing nature of the cyano group and the electron-donating nature of the methoxy group further modulate the electron density of the aromatic ring, which can affect the rates of the desired catalytic steps (oxidative addition, transmetalation, reductive elimination) versus the undesired side reactions.
Q3: How critical is the choice of catalyst and ligand for minimizing byproducts?
The selection of the catalyst and ligand system is paramount. For challenging substrates like heteroaryl halides, bulky and electron-rich phosphine ligands are often necessary to promote the desired reductive elimination of the coupled product over dehalogenation. [4][7]For Suzuki-Miyaura couplings, different ligands can also influence the rate of transmetalation versus protodeborylation. [6]A well-chosen ligand can stabilize the active Pd(0) species and accelerate the desired catalytic cycle, thereby minimizing the time for side reactions to occur. [8]
Q4: Beyond the catalyst, what other reaction parameters should I focus on to reduce byproduct formation?
Careful optimization of several reaction parameters is crucial:
-
Base: The choice and strength of the base can significantly impact the reaction outcome. [9][10]Stronger bases can promote the transmetalation step in Suzuki couplings but may also increase the rate of protodeborylation and dehalogenation. [3][11]* Solvent: The solvent can influence catalyst stability, reagent solubility, and even the reaction mechanism. [12][13]For instance, some solvents like DMF and dioxane have been observed to promote dehalogenation more than others like toluene. [3]* Temperature: Higher temperatures can sometimes increase the rate of byproduct formation, such as dehalogenation, relative to the desired coupling. [3][14]* Inert Atmosphere: Rigorous exclusion of oxygen is critical to prevent the homocoupling of boronic acids. [2][15]Proper degassing of solvents and the reaction vessel is essential.
Part 2: Troubleshooting Guides
Guide 1: Issue - Significant Homocoupling of Boronic Acid/Ester in a Suzuki-Miyaura Reaction
Symptoms: Your LC-MS or NMR analysis of the crude reaction mixture shows a prominent peak corresponding to the dimer of your boronic acid or ester coupling partner.
Root Cause Analysis: Homocoupling of the boronic acid is often promoted by the presence of Pd(II) species, which can arise from an incomplete reduction of a Pd(II) precatalyst or the oxidation of the active Pd(0) catalyst by oxygen. [1][2]
Troubleshooting Steps & Protocols
-
Ensure a Rigorously Inert Atmosphere: Oxygen is a key culprit in promoting homocoupling. [2][15] * Protocol for Degassing:
- Combine all solid reagents in the reaction flask.
- Seal the flask with a rubber septum.
- Evacuate the flask under high vacuum for 5-10 minutes.
- Backfill the flask with an inert gas (Argon or Nitrogen).
- Repeat the evacuate/backfill cycle at least three times.
- Add degassed solvents via a syringe or cannula. To degas solvents, bubble an inert gas through the solvent for at least 30 minutes prior to use.
-
Optimize Catalyst System:
-
Base and Solvent Considerations:
Visualization: Suzuki-Miyaura Catalytic Cycle and Homocoupling Side Reaction
Caption: Suzuki cycle vs. homocoupling.
Guide 2: Issue - Dehalogenation of 5-Bromo-6-methoxynicotinonitrile
Symptoms: You observe a significant amount of 6-methoxynicotinonitrile in your crude reaction mixture by LC-MS or NMR.
Root Cause Analysis: Dehalogenation is often caused by the formation of a palladium-hydride species, which can arise from various sources in the reaction mixture, including the solvent (e.g., alcohols), the base, or trace amounts of water. [3][4][18]
Troubleshooting Steps & Protocols
-
Reagent and Solvent Purity:
-
Use Anhydrous Solvents: Ensure your solvents are thoroughly dried.
-
Protocol for Solvent Drying: For solvents like dioxane or toluene, drying over sodium/benzophenone still or passing through an activated alumina column is recommended.
-
High-Purity Reagents: Use high-purity bases and other reagents to minimize potential hydride sources.
-
-
Rational Selection of Base and Solvent:
-
Avoid Alcoholic Solvents: Alcohols can be oxidized by the palladium complex to generate hydride species. [4]Consider using solvents like toluene, dioxane, or THF.
-
Base Selection: Some bases can be a source of hydrides. [4]Weaker bases might be less prone to causing dehalogenation. Screen bases like K₂CO₃, Cs₂CO₃, and K₃PO₄.
-
-
Ligand and Catalyst Choice:
-
The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination of the coupled product over dehalogenation. [4]Consider ligands like SPhos or XPhos.
-
-
Reaction Monitoring:
-
Protocol for Reaction Monitoring: Set up the reaction and monitor its progress every hour using TLC or LC-MS. Over-extending the reaction time can lead to catalyst decomposition and an increase in side reactions.
-
Visualization: Proposed Pathway for Dehalogenation
Caption: Dehalogenation pathway.
Guide 3: Issue - Protodeborylation of the Boronic Acid/Ester
Symptoms: A significant byproduct corresponding to the protonated version of your boronic acid starting material (Ar-H instead of Ar-B(OH)₂) is observed. [6] Root Cause Analysis: Protodeborylation involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. [5]This can be catalyzed by acid or base and is accelerated by the presence of water, high temperatures, and prolonged reaction times. [6]Heteroaromatic boronic acids are particularly susceptible. [2]
Troubleshooting Steps & Protocols
-
Use a More Stable Boron Reagent:
-
Pinacol Esters: Boronic esters, especially pinacol esters, are generally more stable towards protodeborylation than their corresponding boronic acids. [2][19] * MIDA Boronates: For particularly sensitive substrates, consider using MIDA boronates, which slowly release the boronic acid under the reaction conditions. [20]
-
-
Optimize Reaction Conditions:
-
Base Selection: The type and strength of the base can significantly influence the rate of protodeborylation. [6]A screening of bases is often warranted.
-
Minimize Water: While a small amount of water is often necessary for Suzuki couplings, excess water can promote protodeborylation. Use anhydrous solvents and consider adding a specific, controlled amount of water if needed.
-
Lower Temperature: If possible, run the reaction at a lower temperature to decrease the rate of this side reaction. [6]
-
-
Reaction Setup:
-
One-Pot Procedures: For unstable boronic acids, consider in-situ generation from the corresponding halide via Miyaura borylation followed by the Suzuki coupling in a one-pot fashion.
-
Visualization: Boronic Acid vs. Ester Stability
Caption: Choice of boron reagent.
Part 3: Data and References
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of 5-Bromo-6-methoxynicotinonitrile
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | A reliable Pd(0) source. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands that promote efficient cross-coupling of heteroaryl halides. [21] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Often provide good results with heteroaromatic substrates. |
| Solvent | Dioxane/H₂O (10:1) or Toluene | Dioxane is a common solvent for Suzuki reactions; toluene can sometimes reduce dehalogenation. [3][8] |
| Temperature | 80-100 °C | A good starting range for many Suzuki couplings. [14] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent homocoupling and catalyst degradation. [2][15] |
Table 2: Overview of Common Cross-Coupling Reactions and Potential Byproducts
| Reaction | Coupling Partners | Common Byproducts |
| Suzuki-Miyaura | Aryl/Vinyl Halide + Organoboron | Homocoupling, Dehalogenation, Protodeborylation [2][3][5] |
| Buchwald-Hartwig | Aryl Halide + Amine | Dehalogenation, β-Hydride Elimination [22] |
| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Alkyne Homocoupling (Glaser coupling), Dehalogenation [23][24] |
References
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - ACS Publications. Available at: [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. Available at: [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - NIH. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
-
Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations - ResearchGate. Available at: [Link]
-
Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchGate. Available at: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions - ChemTalk. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. Available at: [Link]
-
Suzuki coupling of heteroaryl halides with aryl boronic acids a - ResearchGate. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Available at: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI. Available at: [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate. Available at: [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products | Organometallics - ACS Publications. Available at: [Link]
-
The Suzuki Reaction - Chem 115 Myers. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET - YouTube. Available at: [Link]
-
Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... - ResearchGate. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]
Sources
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- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
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- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. researchgate.net [researchgate.net]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 24. depts.washington.edu [depts.washington.edu]
Technical Support Center: Catalyst Poisoning in Reactions with 5-Bromo-6-methoxynicotinonitrile
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst poisoning in cross-coupling reactions involving 5-Bromo-6-methoxynicotinonitrile. Our goal is to equip you with the expertise to diagnose, mitigate, and resolve catalytic challenges, ensuring the robustness and success of your synthetic endeavors.
Introduction: The Challenge of Catalyst Deactivation
5-Bromo-6-methoxynicotinonitrile is a valuable building block in medicinal chemistry and materials science. Its successful functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) is often pivotal. However, the efficiency of these reactions can be severely hampered by catalyst poisoning, a phenomenon where impurities or even the substrate itself deactivates the catalyst.[1][2] This guide will delve into the common causes of catalyst poisoning in this specific context and provide actionable solutions.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction with 5-Bromo-6-methoxynicotinonitrile has stalled or is showing low conversion. What are the likely causes related to catalyst poisoning?
Low or no conversion is a frequent issue that can often be traced back to catalyst deactivation. For a substrate like 5-Bromo-6-methoxynicotinonitrile, several factors could be at play:
-
Substrate-Induced Deactivation: The pyridine nitrogen in your starting material possesses a lone pair of electrons that can coordinate to the palladium catalyst. This coordination can form inactive or less active catalyst species, effectively taking the catalyst out of the catalytic cycle.[3][4] The nitrile group can also act as a coordination site, further complicating the reaction.[5]
-
Impurities in Reagents: Trace impurities in your 5-Bromo-6-methoxynicotinonitrile or other reagents (like the boronic acid) can be potent catalyst poisons. Sulfur compounds are a particularly notorious class of poisons for palladium catalysts.[6][7]
-
Solvent and Atmosphere Contamination: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and can also degrade phosphine ligands.[3][8] Similarly, inadequate drying of solvents can introduce water, which may interfere with the catalytic cycle.
Q2: I've observed the formation of palladium black in my reaction. What does this signify and how can I prevent it?
The appearance of a black precipitate (palladium black) is a clear visual indicator of catalyst decomposition.[4] This aggregation of palladium atoms results in a loss of catalytic activity. Common causes include:
-
High Reaction Temperatures: Excessive heat can promote catalyst agglomeration.[3]
-
Inappropriate Ligand Choice or Ratio: The ligand's role is to stabilize the palladium center. If the ligand is not bulky or electron-rich enough, or if the ligand-to-metal ratio is too low, the palladium can be more susceptible to decomposition.
-
Inefficient Pre-catalyst Activation: If the reduction of the Pd(II) pre-catalyst to the active Pd(0) species is not efficient, it can lead to side reactions and the formation of palladium black.[8]
To prevent this, consider lowering the reaction temperature, screening different phosphine ligands, or using a pre-formed Pd(0) catalyst.
Q3: What are the most common catalyst poisons I should be concerned about, and how can I detect them?
Beyond substrate-induced deactivation, several classes of chemical compounds are known to poison palladium catalysts. Awareness of these is the first step in prevention.
| Poison Class | Examples | Source | Detection Method |
| Sulfur Compounds | Elemental sulfur, thiols, sulfides, sulfoxides | Impurities in starting materials or reagents[6] | GC-MS of starting materials, ICP-MS/OES for elemental analysis of the catalyst[9][10] |
| Nitrogen Heterocycles | Pyridine (substrate itself), other nitrogen-containing impurities | Substrate, unreacted starting materials from previous steps | LC-MS, NMR of the reaction mixture |
| Halides | Excess halide ions (e.g., from salts) | Additives, byproducts | Ion Chromatography[10] |
| Oxygen & Water | Atmospheric leaks, improperly dried solvents/reagents | Environment, reagents | Rigorous anaerobic and anhydrous techniques are preventative |
| Heavy Metals | Lead, mercury, arsenic | Contaminants in reagents or from equipment | ICP-MS/OES[10] |
Q4: My Buchwald-Hartwig amination is sluggish. Could the amine coupling partner be poisoning the catalyst?
While the amine is a necessary reagent, certain amines can act as inhibitors. Highly coordinating amines can bind too strongly to the palladium center, slowing down the catalytic turnover. If you suspect this, consider:
-
Screening different ligands: Bulky ligands can sometimes mitigate the inhibitory effects of the amine.
-
Adjusting the reaction conditions: Lowering the temperature or changing the solvent might alter the binding equilibrium.
Part 2: Troubleshooting Workflows and Protocols
Workflow 1: Diagnosing Low Conversion
This workflow provides a systematic approach to identifying the root cause of poor reaction performance.
Caption: A step-by-step decision tree for troubleshooting low reaction yields.
Protocol 1: Purification of 5-Bromo-6-methoxynicotinonitrile to Remove Potential Poisons
If impurities are suspected in the starting material, a simple purification step can be highly effective.
Materials:
-
Crude 5-Bromo-6-methoxynicotinonitrile
-
Heptane
-
Ethyl Acetate
-
Silica Gel
Procedure:
-
Dissolve the crude 5-Bromo-6-methoxynicotinonitrile in a minimal amount of a 1:1 mixture of heptane and ethyl acetate.
-
Prepare a short plug of silica gel in a glass funnel.
-
Pass the dissolved compound through the silica plug, eluting with a heptane/ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing the polarity).
-
Collect the fractions containing the pure product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Dry the purified material under vacuum before use.
Protocol 2: General Procedure for Catalyst Regeneration from Sulfur Poisoning
For non-homogeneous catalysts that have been poisoned by sulfur, a high-temperature treatment can sometimes restore activity. Note: This is generally not applicable to homogeneous catalysts.
Materials:
-
Sulfur-poisoned heterogeneous palladium catalyst (e.g., Pd on carbon)
-
Tube furnace
-
Hydrogen gas (handle with extreme caution)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Place the poisoned catalyst in a quartz tube within the tube furnace.
-
Purge the system with an inert gas for 15-30 minutes.
-
Slowly heat the furnace to a high temperature (e.g., >500 °C) under the inert gas flow.[4]
-
Once the target temperature is reached, switch the gas flow to a dilute hydrogen stream.
-
Maintain this condition for several hours. The hydrogen can reduce the sulfur species, which are then removed in the gas stream.[11][12]
-
Cool the system to room temperature under an inert gas flow before carefully removing the regenerated catalyst.
Part 3: Understanding Deactivation Mechanisms
A deeper understanding of how catalysts are poisoned can inform preventative strategies. The primary deactivation pathways for palladium catalysts in the context of 5-Bromo-6-methoxynicotinonitrile are illustrated below.
Caption: Common pathways for palladium catalyst deactivation.
By understanding these pathways, researchers can take proactive steps such as using ligands that disfavor pyridine coordination, ensuring the purity of all reagents to eliminate sulfur sources, and carefully controlling reaction temperatures.
References
- Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions - Benchchem.
- Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine - DCL Inc.
- Sulfur Poisoning and Regeneration of Palladium-based Catalysts - RSC Publishing.
- Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing).
- dealing with catalyst poisoning in the hydrogenation for synthesis - Benchchem.
- Technical Support Center: Catalyst Deactivation in 2-Bromo-4-methylpyridine Reactions - Benchchem.
- Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer.
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- Reusing Sulfur-Poisoned Palladium Waste as a Highly Active, Nonradical Fenton-like Catalyst for Selective Degradation of Phenolic Pollutants | Environmental Science & Technology - ACS Publications.
- How to Prevent Catalyst Poisoning at the Industrial Scale.
- Catalyst Poisoning Testing - Intertek.
- Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies. - ResearchGate.
- Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - RSC Publishing.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
- Poisoning and deactivation of palladium catalysts | Request PDF - ResearchGate.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed.
- Methyl/Phenyl Exchange between Palladium and a Phosphine Ligand. Consequences for Catalytic Coupling Reactions | Journal of the American Chemical Society.
- Benchmarking Catalyst Performance for Reactions of 5-Bromo-6-methylpicolinaldehyde: A Comparative Guide - Benchchem.
- Phosphine‐incorporated Metal-Organic Framework for Palladium Catalyzed Heck Coupling Reaction - PMC - NIH.
- Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online.
- Catalyst poisoning - Wikipedia.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate.
- Detection of Catalyst Poisons - GAS Dortmund.
- 943153-51-3 Cas No. | 5-Bromo-6-methoxynicotinonitrile - Matrix Scientific.
- A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions - Benchchem.
- Multicomponent syntheses of 5- and 6-membered aromatic heterocycles using group 4–8 transition metal catalysts - NIH.
- Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile - Benchchem.
- N/A|5-Bromo-6-ethoxynicotinonitrile|BLD Pharm.
- Catalyst poisoning issues in reactions involving 3,4,5-Tribromo-2,6-dimethylpyridine - Benchchem.
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- 12. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 5-Bromo-6-methoxynicotinonitrile Reactions
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals utilizing 5-Bromo-6-methoxynicotinonitrile in their synthetic workflows. As a key building block in medicinal chemistry, its successful functionalization is often critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs), with a specific focus on the pivotal role of the base in modulating reaction yield, particularly in the context of the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions encountered during the Suzuki-Miyaura cross-coupling of 5-Bromo-6-methoxynicotinonitrile.
Q1: Why is the choice of base so critical for the Suzuki coupling of 5-Bromo-6-methoxynicotinonitrile?
The base is not merely a spectator or a simple acid scavenger in the Suzuki-Miyaura reaction; it is a crucial mechanistic participant. Its primary role is to activate the organoboron species (boronic acid or ester).[1][2][3] This occurs through the formation of a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[1][4] This boronate species is significantly more reactive towards the palladium(II) intermediate in the rate-determining transmetalation step of the catalytic cycle.[4][5][6]
For a substrate like 5-Bromo-6-methoxynicotinonitrile, the electronic properties of the pyridine ring add another layer of complexity. The pyridine nitrogen is basic and can coordinate to the palladium catalyst, potentially leading to inhibition or deactivation.[7] The correct base helps maintain a reaction environment that favors the productive catalytic cycle over these off-cycle pathways.
Q2: I am observing very low conversion of my starting material. Which base should I use, and what are the key differences between common choices?
Low conversion is a frequent issue, often directly tied to the selection of the base. For the Suzuki coupling of heteroaryl halides like 5-Bromo-6-methoxynicotinonitrile, a screening of inorganic bases is the standard approach. The most common and effective bases are potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).
-
Sodium Carbonate (Na₂CO₃) & Potassium Carbonate (K₂CO₃): These are excellent, cost-effective starting points for reaction optimization.[8][9] They are moderately strong bases and are typically used in aqueous solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O) to facilitate the dissolution of all reaction components.
-
Cesium Carbonate (Cs₂CO₃): Often considered the "gold standard" for challenging couplings, Cs₂CO₃ frequently provides superior yields.[10] This is attributed to several factors, including its higher solubility in organic solvents compared to K₂CO₃, allowing for more homogenous reaction conditions.[10][11] Furthermore, the "caesium effect" has been proposed, where the large, soft Cs⁺ cation may interact with the palladium catalyst or transition state intermediates to accelerate key steps like reductive elimination.[12]
-
Potassium Phosphate (K₃PO₄): As a stronger base than the carbonates, K₃PO₄ is highly effective, particularly for coupling with less reactive organoboron partners or for reactions run under anhydrous conditions.[13] It is crucial to use finely powdered K₃PO₄ to ensure reproducibility, and some anhydrous couplings using this base benefit from the addition of a few equivalents of water.[14]
Table 1: Comparison of Common Bases for Suzuki Coupling
| Base | Relative Basicity | Typical Solvents | Key Characteristics & Considerations |
| Na₂CO₃ | Moderate | Aqueous mixtures (e.g., DMF/H₂O) | Cost-effective, often a highly efficient choice.[8][9] |
| K₂CO₃ | Moderate | Aqueous mixtures (e.g., MeCN/H₂O) | Standard "go-to" base for initial screening; widely applicable.[15] |
| Cs₂CO₃ | Moderate-Strong | Aqueous mixtures, Organic (Dioxane, THF) | Often provides the highest yields; higher solubility in organic solvents.[10][11] |
| K₃PO₄ | Strong | Aqueous mixtures, Organic (Toluene, THF) | Effective for challenging substrates; can be used in anhydrous systems.[13] |
Q3: My reaction is messy, showing multiple spots on TLC, or my desired product is decomposing. What are the likely side reactions and how can the base choice help?
Byproduct formation is often linked to the base being too strong, the reaction time being too long, or incompatible reaction conditions.
-
Protodeboronation: This is a common side reaction where the boronic acid C-B bond is cleaved and replaced by a C-H bond, effectively destroying the coupling partner.[12] This process can be accelerated by strong bases and extended heating.
-
Troubleshooting: Consider a milder base (e.g., switch from K₃PO₄ to K₂CO₃). Using more stable boronic esters (e.g., pinacol esters) can also significantly reduce protodeboronation.[16]
-
-
Hydrolysis of the Nitrile Group: The cyano group (-C≡N) on the nicotinonitrile ring is susceptible to hydrolysis under harsh basic conditions, especially in the presence of water at elevated temperatures. This can lead to the formation of the corresponding amide or carboxylic acid, complicating purification.
-
Troubleshooting: Avoid overly strong bases like NaOH or KOH. If hydrolysis is a persistent issue, using a less nucleophilic base like potassium fluoride (KF) or switching to a strictly anhydrous solvent system with a base like Cs₂CO₃ may be beneficial.[2]
-
-
Catalyst Decomposition (Palladium Black): The formation of palladium black indicates that the Pd(0) catalyst is precipitating out of the solution, halting the catalytic cycle. This can be caused by impurities, insufficient ligand, or a reaction environment that is too harsh.
-
Troubleshooting: Ensure all reagents and solvents are properly degassed to remove oxygen, which can oxidatively degrade the catalyst.[17] While primarily ligand-dependent, the base can influence the solution's ionic strength and homogeneity, impacting catalyst stability.
-
Q4: How do I decide between aqueous and anhydrous reaction conditions?
The choice depends on the stability of your substrates and the solubility of the chosen base.
-
Aqueous Systems (e.g., Toluene/Water, Dioxane/Water): This is the most common setup. The water helps dissolve the inorganic base (K₃PO₄, K₂CO₃, Na₂CO₃), creating a biphasic mixture where the reaction occurs at the interface, often aided by vigorous stirring. This is a robust and generally applicable method.[18]
-
Anhydrous Systems (e.g., THF, Dioxane, Toluene): These are preferred when either the starting material or the product is sensitive to water (e.g., risk of nitrile hydrolysis). For these conditions, a base with good solubility in organic solvents is required. Cs₂CO₃ is an excellent choice for this reason.[10][11] Finely ground, anhydrous K₃PO₄ can also be effective.[14]
Visualizing the Process
Understanding the underlying mechanism and having a logical troubleshooting framework are key to success.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the essential role of the base in activating the boronic acid for the transmetalation step.
Caption: A troubleshooting flowchart for diagnosing and solving common issues in the Suzuki coupling of 5-Bromo-6-methoxynicotinonitrile.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling using K₂CO₃ in an Aqueous System
This protocol is a general starting point and should be optimized for specific coupling partners.
-
Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 5-Bromo-6-methoxynicotinonitrile (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition & Degassing: Add the solvent mixture (e.g., 1,4-Dioxane and Water, in a 4:1 ratio). Degas the mixture thoroughly for 15-20 minutes by bubbling argon or nitrogen gas through the solution.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Google Search.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar.
- LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. HETEROCYCLES.
- The effect of various bases on the Suzuki coupling reaction a.
- Technical Support Center: Troubleshooting Suzuki Coupling Reactions of (4--Bromopyrimidin-2-yl)cyclopentylamine. Benchchem.
- Effect of different bases on the Suzuki-Miyaura coupling a.
- Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. Thomas J. Dent Submitted in accordance.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Help needed with unreproducible Suzuki coupling. Reddit.
- What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling? Quora.
- C
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
- Technical Support Center: Optimizing Suzuki Coupling Yield with 5-(Bromomethyl)thiophene-2-carbonitrile. Benchchem.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 11. quora.com [quora.com]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Reactions with 5-Bromo-6-methoxynicotinonitrile
Introduction
Welcome to the technical support center for researchers utilizing 5-Bromo-6-methoxynicotinonitrile in palladium-catalyzed cross-coupling reactions. This molecule is a valuable building block in medicinal chemistry and materials science. However, its electronic properties as an electron-deficient pyridine derivative present unique challenges that can lead to low yields and complex side reactions. The pyridine nitrogen lone pair can coordinate to and deactivate the palladium catalyst, a common issue known as the "2-pyridyl problem"[1][2].
This guide provides in-depth, field-proven troubleshooting advice in a direct question-and-answer format. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions to optimize your reaction outcomes.
General Troubleshooting Workflow
Before diving into reaction-specific issues, it's essential to have a systematic approach to troubleshooting any low-yielding coupling reaction.
Part 1: Suzuki-Miyaura Coupling Troubleshooting
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its application to electron-deficient substrates like 5-Bromo-6-methoxynicotinonitrile requires careful optimization.
Catalytic Cycle: Suzuki-Miyaura Reaction
Q1: My Suzuki reaction has stalled with significant starting material remaining. What is the most likely cause?
A1: The most common issue with pyridine-containing substrates is catalyst inhibition. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1][3]
Troubleshooting Steps:
-
Ligand Choice is Critical: Standard ligands like PPh₃ may not be sufficient. Employ bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands") such as XPhos, SPhos, or RuPhos.[3] These ligands create a sterically hindered environment around the palladium, which discourages pyridine coordination and promotes the desired reductive elimination step. N-heterocyclic carbene (NHC) ligands can also be highly effective.[4]
-
Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., XPhos Pd G3/G4) are designed to generate the active Pd(0) species efficiently and are often more robust against deactivation.
-
Check Reagent Equivalents: Ensure your boronic acid is of high quality and use a slight excess (typically 1.1-1.5 equivalents). Boronic acids can undergo protodeborylation, especially in the presence of water and base, reducing their effective concentration over time.[5]
Q2: I'm getting a complex mixture of products, including what appears to be a homocoupling of my boronic acid. How can I improve selectivity?
A2: Homocoupling (Glaser coupling) of the boronic acid is often a sign of oxygen in the reaction system or suboptimal base/solvent choice. The base plays a crucial role in activating the boronic acid for transmetalation; an inappropriate choice can lead to side reactions.[6][7][8]
Troubleshooting Steps:
-
Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly degassed. The "freeze-pump-thaw" method is more effective than simply bubbling with inert gas. Run the reaction under a positive pressure of argon or nitrogen.
-
Optimize the Base and Solvent System: The combination of base and solvent is key. For electron-deficient bromopyridines, a common starting point is a moderately strong base like K₃PO₄ or Cs₂CO₃ in an ethereal solvent like 1,4-dioxane, often with a small amount of water to aid solubility of the base.[6][9][10]
| Base | Solvent System | Typical Temperature | Notes |
| K₂CO₃ | Dioxane/H₂O (e.g., 5:1) | 80-100 °C | A good starting point, generally effective for many pyridines.[6][11] |
| K₃PO₄ | Toluene or Dioxane | 80-110 °C | Stronger base, often used for more challenging couplings. Can be run anhydrously.[6] |
| Cs₂CO₃ | Dioxane | 80-100 °C | Highly soluble and effective, but more expensive.[7] |
| NaOH | MeOH/H₂O | 60-80 °C | Can be very effective but increases the risk of nitrile hydrolysis.[10] |
Part 2: Buchwald-Hartwig Amination Troubleshooting
This reaction is essential for forming C-N bonds, but it is highly sensitive to the electronic nature of the substrates and the choice of catalyst, ligand, and base.
Q3: My Buchwald-Hartwig amination of 5-Bromo-6-methoxynicotinonitrile is sluggish and gives low conversion. What should I change?
A3: Similar to the Suzuki reaction, low conversion is often due to catalyst deactivation or an inappropriate choice of reaction parameters. The catalytic cycle for amination involves several key steps, each influenced by the ligand, base, and solvent.[12][13][14]
Troubleshooting Steps:
-
Re-evaluate the Ligand: The choice of ligand is paramount and substrate-dependent.[12][13] For electron-deficient heteroaryl halides, bulky, electron-rich ligands are essential. Xantphos is a widely used ligand known for its effectiveness in coupling electron-poor aryl halides.[15] Biaryl phosphine ligands like XPhos or BrettPhos are also excellent candidates.[14]
-
Optimize the Base: Strong, non-nucleophilic bases are typically required to deprotonate the amine for the coupling step. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[13] If your substrate is sensitive to this strong base, other options like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be explored, though they may require higher temperatures.[12][13]
-
Catalyst Source: Ensure you are using an appropriate palladium source. Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that requires in situ reduction to the active catalytic species.[13] Using a pre-formed pre-catalyst can often provide more reliable results.[13]
Catalytic Cycle: Buchwald-Hartwig Amination
Part 3: Sonogashira Coupling Troubleshooting
The Sonogashira reaction couples terminal alkynes with aryl halides. While traditionally requiring a copper co-catalyst, modern methods often employ copper-free conditions to avoid homocoupling of the alkyne (Glaser coupling) and other side reactions.[16][17]
Q4: My copper-free Sonogashira reaction is not working. What are the key parameters to investigate?
A4: Copper-free Sonogashira reactions are highly dependent on the palladium catalyst, ligand, base, and solvent. The absence of copper means the palladium catalyst must facilitate all steps of the cycle, making the choice of ancillary ligand even more important.[17][18]
Troubleshooting Steps:
-
Catalyst and Ligand System: Air-stable palladium pre-catalysts paired with bulky phosphine ligands are often effective. For example, a monoligated precatalyst like [DTBNpP]Pd(crotyl)Cl has been shown to facilitate room-temperature, copper-free Sonogashira couplings.[19]
-
Base Selection: A strong, non-coordinating organic base is often required. Amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, but for more challenging substrates, a stronger base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 2,2,6,6-tetramethylpiperidine (TMP) may be necessary.[19]
-
Solvent Choice: Polar aprotic solvents like DMSO or DMF are often used to ensure all components remain in solution.[19]
Part 4: General FAQs & Side Reaction Management
Q5: I am consistently observing a significant amount of 6-methoxynicotinonitrile, the dehalogenated byproduct. How can I suppress this?
A5: Dehalogenation is a common side reaction in palladium-catalyzed couplings, arising from a competing pathway where a palladium-hydride species is formed, which then reductively eliminates with the aryl group.[20][21]
Preventative Measures:
-
Ligand Selection: Use bulky, electron-rich ligands (e.g., XPhos, SPhos, tBuXPhos). These ligands accelerate the rate of reductive elimination of the desired product, which outcompetes the dehalogenation pathway.[20]
-
Source of Hydride: Identify and eliminate the source of the palladium-hydride. Potential sources include solvents (like alcohols), amines, or water. Running the reaction under strictly anhydrous conditions can help.
-
Base Choice: Some bases can promote hydride formation. Use a weaker or non-coordinating base if possible.
Q6: Is the nitrile group on my substrate stable under typical coupling conditions?
A6: The nitrile group is generally robust, but it can be susceptible to hydrolysis under harsh reaction conditions, especially with prolonged heating in the presence of strong acid or base and water.[22][23] This would lead to the formation of 5-Bromo-6-methoxynicotinamide or the corresponding carboxylic acid.
Preventative Measures:
-
Avoid Harsh Bases: If nitrile hydrolysis is a concern, avoid strong hydroxide bases (e.g., NaOH, KOH) in aqueous media, especially at high temperatures.[24][25]
-
Milder Conditions: Opt for bases like K₂CO₃, K₃PO₄, or organic bases.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to hydrolytic conditions.
-
Anhydrous Conditions: If compatible with your specific coupling reaction, using anhydrous solvents and bases will prevent hydrolysis.
Part 5: Reference Experimental Protocol
This protocol provides a starting point for optimization. The specific boronic acid, ligand, and base may need to be adjusted for your specific target molecule.
Baseline Protocol: Suzuki Coupling of 5-Bromo-6-methoxynicotinonitrile
Reagents:
-
5-Bromo-6-methoxynicotinonitrile (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (5 mL)
Procedure:
-
Preparation: Add a magnetic stir bar, 5-Bromo-6-methoxynicotinonitrile, the arylboronic acid, XPhos Pd G3, and K₃PO₄ to an oven-dried reaction vial or flask.
-
Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C. Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.
References
- A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. Benchchem.
- Technical Support Center: Optimizing Buchwald-Hartwig Amin
- Technical Support Center: Preventing Dehalogenation of 1-(4-bromophenyl)pyridin-2(1H)-one in Cross-Coupling Reactions. Benchchem.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Suzuki reaction. Wikipedia.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines. Benchchem.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Hydrolysis of nitriles. Chemistry LibreTexts.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- The hydrolysis reactions of nitriles via C−N bond cleavage.
- Buchwald-Hartwig Amin
- Hydrolysis of nitriles. Lumen Learning.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.
- Hydrolysis of Nitriles. Organic Chemistry Tutor.
- Hydrolysis of nitriles. Chemguide.
- Hydrodehalogenation of Bromo- and Chloropyridines on Complex and Metallic Palladium C
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
- Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives.
- How can I solve my problem with Suzuki coupling?
- A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies.
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
- Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal.
- Suzuki Coupling. Organic Chemistry Portal.
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 24. organicchemistrytutor.com [organicchemistrytutor.com]
- 25. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Managing Exothermic Reactions in the Scale-Up of 5-Bromo-6-methoxynicotinonitrile Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Bromo-6-methoxynicotinonitrile. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into safely managing the exothermic nature of this synthesis, particularly during scale-up. Our focus is on the causality behind experimental choices to ensure your success and safety.
Section 1: Understanding the Core Hazard
This section addresses the fundamental principles of thermal hazards associated with the bromination of pyridinic systems and the universal challenges of scaling up exothermic processes.
FAQ 1.1: Why is the synthesis of 5-Bromo-6-methoxynicotinonitrile potentially hazardous to scale up?
The synthesis of 5-Bromo-6-methoxynicotinonitrile typically involves the electrophilic bromination of 6-methoxynicotinonitrile. Aromatic brominations are classic examples of exothermic reactions, meaning they release a significant amount of heat.[1] While this heat is easily dissipated in small-scale lab flasks, the challenge grows exponentially during scale-up. The primary hazard is a thermal runaway , where the heat generated by the reaction exceeds the system's capacity to remove it.[2] This leads to a rapid increase in temperature, which in turn accelerates the reaction rate, creating a dangerous positive feedback loop.[3][4] This can result in boiling of the solvent, excessive pressure build-up, and potentially a vessel rupture or explosion.
FAQ 1.2: What is a "thermal runaway," and how does the physics of scale-up contribute to this risk?
A thermal runaway occurs when a chemical reaction becomes uncontrollable, and the rate of heat generation surpasses the rate of heat removal.[4][5] The fundamental issue in scaling up is the unfavorable change in the surface-area-to-volume ratio.[6]
-
Reaction Volume (Heat Generation): As you increase the size of the reactor, the volume of the reactants increases by the cube of the vessel's radius (V ∝ r³). Since heat generation is proportional to the reaction volume, it also scales cubically.
-
Heat Transfer Area (Heat Removal): The ability to remove heat depends on the surface area of the reactor in contact with the cooling medium (the reactor jacket). This area only increases by the square of the radius (A ∝ r²).
This disparity means that a 10-fold increase in batch size results in a 1000-fold increase in potential heat generation but only a 100-fold increase in heat removal capability.[7] This critical mismatch is the primary reason why reactions that are well-behaved in the lab can become dangerously uncontrollable at pilot or production scale.[6]
Section 2: Pre-Scale-Up Safety Assessment
Thorough characterization of your reaction's thermal profile before you scale up is not optional; it is a fundamental requirement for process safety.[8] Calorimetry is the primary tool for this assessment.[9]
FAQ 2.1: What essential data must be collected before attempting a scale-up?
Before increasing your batch size, you must quantify the thermal risks. This is achieved using specialized calorimeters to gather critical safety data.[10][11] Reaction Calorimetry (RC) studies the desired reaction under process-like conditions, while Differential Scanning Calorimetry (DSC) is used to assess the thermal stability of reactants, intermediates, and products, often revealing the potential for undesired decomposition reactions at elevated temperatures.[11]
Troubleshooting Guide: Calorimetry Data Interpretation
Understanding the output of calorimetry experiments is key to making informed decisions about process safety. The following table summarizes the essential parameters and their implications.
| Parameter | Technique | What It Tells You | Why It's Critical for Scale-Up |
| Heat of Reaction (ΔHr) | RC | The total amount of energy released per mole of reactant. | Determines the total heat load the reactor cooling system must handle. |
| Heat Flow Profile | RC | The rate of heat release over time. | Informs the required addition rate of reagents to stay within the cooling capacity of the reactor.[11] |
| Maximum Heat Release Rate (qmax) | RC | The peak rate of energy output during the reaction. | Defines the minimum cooling performance required from the reactor to prevent a temperature increase. |
| Adiabatic Temperature Rise (ΔTad) | RC / Calculated | The theoretical temperature increase if all cooling fails.[12] | If Tprocess + ΔTad exceeds the solvent boiling point or the decomposition temperature, the process is inherently unsafe. |
| Onset Temperature of Decomposition (Tonset) | DSC | The temperature at which an uncontrolled, self-heating decomposition begins. | This is a critical safety boundary. The maximum temperature of the reaction should never approach this value.[13] |
Protocol 1: Foundational Reaction Calorimetry (RC) Experiment
This protocol outlines a simplified workflow for determining the heat of reaction (ΔHr) and heat flow profile for the bromination of 6-methoxynicotinonitrile using a heat flow calorimeter.
-
System Setup & Calibration:
-
Assemble the reaction calorimeter (e.g., Mettler-Toledo RC1mx) according to the manufacturer's instructions.
-
Charge the reactor with the solvent and 6-methoxynicotinonitrile.
-
Bring the reactor contents to the desired initial process temperature (e.g., 20 °C) and allow the system to reach thermal equilibrium.
-
Perform a pre-calibration by applying a known amount of heat to determine the overall heat transfer coefficient (UA) of the system.[14]
-
-
Controlled Reagent Addition:
-
Prepare a solution of the brominating agent (e.g., Bromine in the same solvent) in a dosing vessel connected to the reactor via a pump.
-
Begin dosing the brominating agent at a slow, constant rate. The rate should be chosen to ensure the reaction temperature remains stable and the cooling system is not overwhelmed.
-
Continuously record the jacket temperature (Tj), reactor temperature (Tr), and dosing rate. The instrument software will calculate the real-time heat flow.[11]
-
-
Isothermal Hold & Final Calibration:
-
After the addition is complete, hold the reaction mixture at the process temperature, stirring until the heat flow signal returns to the baseline. This indicates the reaction is complete.
-
Perform a post-calibration to determine the final UA value, which may have changed due to differences in viscosity or fill level.
-
-
Data Analysis:
-
Integrate the area under the heat flow curve to determine the total heat of reaction (Q).
-
Calculate the molar heat of reaction (ΔHr) by dividing Q by the number of moles of the limiting reactant.
-
Analyze the heat flow profile to identify the maximum heat release rate (qmax). This data is now ready to be used for safe scale-up design.
-
Section 3: Scale-Up Protocol & Control Strategies
Executing the scale-up requires translating the safety data into a robust and controllable process. This involves procedural controls, like controlled reagent addition, and engineering controls, such as appropriate reactor selection.
FAQ 3.1: What is the safest method for performing an exothermic reaction like this bromination at scale?
For highly exothermic reactions, a semi-batch process is the industry standard for ensuring safety.[7] Unlike a batch process where all reactants are mixed at the start, a semi-batch process involves charging the reactor with one reactant (the substrate) and then adding the second, more reactive reagent (the brominating agent) slowly over time. This dose-controlled approach ensures that the instantaneous rate of heat generation is limited by the addition rate, allowing the reactor's cooling system to keep pace.[2] This strategy prevents the dangerous accumulation of unreacted reagents and potential energy.[7]
Protocol 2: Dose-Controlled Semi-Batch Synthesis of 5-Bromo-6-methoxynicotinonitrile (100g Scale)
This protocol is a representative example and must be adapted based on your own calorimetry data and equipment.
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and inerted with Nitrogen.
-
Charge the reactor with 6-methoxynicotinonitrile (e.g., 0.7 mol) and a suitable solvent (e.g., Acetonitrile, 500 mL). Avoid solvents known to react hazardously with brominating agents, such as DMF with NBS.[13]
-
Start agitation, ensuring good mixing is achieved. Inadequate stirring can lead to localized hot spots.[12]
-
Cool the reactor contents to the starting temperature (e.g., 15-20 °C) using the cooling jacket.
-
-
Reagent Dosing (The Control Step):
-
In a separate, dry addition vessel, prepare a solution of Bromine (e.g., 0.7 mol) in 250 mL of the same solvent.
-
Begin adding the Bromine solution to the reactor at a pre-determined rate, calculated from your calorimetry data to not exceed the cooling capacity of your reactor.
-
CRITICAL: Continuously monitor the internal reaction temperature. It should rise slightly and then hold steady. A continuous, unchecked rise indicates the addition rate is too fast.
-
-
Monitoring & Control:
-
Maintain the internal temperature within a narrow, safe range (e.g., 20 ± 2 °C) throughout the addition by adjusting the cooling jacket temperature.
-
The addition should take a significant amount of time (e.g., 2-4 hours) to ensure thermal control.
-
-
Completion and Quench:
-
After the addition is complete, continue stirring at the reaction temperature for 1-2 hours, monitoring the heat flow (if available) or temperature differential between the reactor and jacket. The reaction is complete when the internal temperature remains stable without requiring significant cooling.
-
Once complete, the reaction can be safely quenched by the slow addition of a reducing agent solution (e.g., aqueous sodium thiosulfate) to neutralize any unreacted bromine. Note: The quench itself can be exothermic and must be performed with care.
-
FAQ 3.2: How do I choose the right equipment for a safe scale-up?
The choice of reactor and peripherals is an engineering control that is fundamental to safety.
| Feature | Lab Scale (Glass Flask) | Pilot/Production Scale (Jacketed Reactor) | Rationale for Scale-Up |
| Heat Transfer | Convection to air/bath | Forced fluid in a jacket/coils | Provides powerful and responsive heating and cooling to manage large heat loads.[12] |
| Agitation | Magnetic stir bar | Motor-driven impeller (e.g., PBT, Rushton) | Ensures homogeneity, prevents hot spots, and improves heat transfer to the reactor wall.[12] |
| Monitoring | Thermometer in bath | Baffled probe measuring internal temperature | Direct measurement of the reaction mass is essential; the jacket temperature can be misleading.[3] |
| Containment | Open to air or simple condenser | Sealed vessel with pressure relief system | Safely contains solvent vapors and provides a last line of defense against over-pressurization.[15] |
| Reagent Addition | Dropping funnel (manual) | Calibrated pump (automated) | Provides precise, reliable, and reproducible control over the heat generation rate. |
Section 4: Troubleshooting Common Scale-Up Issues
Even with careful planning, deviations can occur. A rapid, informed response is critical to maintaining control.
Q&A Troubleshooting Guide
Issue: The reaction temperature is rising faster than expected, even with full cooling. What should I do?
-
Immediate Action: Stop the reagent addition immediately. This is the primary lever to control heat generation.
-
Analysis: This indicates that the reaction's heat generation is exceeding the reactor's maximum cooling capacity. This could be due to an incorrect calculation, a change in raw material purity, or insufficient mixing.
-
Solution: If the temperature continues to rise after stopping the feed, you may need to initiate an emergency quench procedure. For future runs, the addition rate must be decreased, or the process must be run at a lower temperature to reduce the reaction rate.
Issue: I've completed the reagent addition, but the reaction temperature is not decreasing (or the cooling jacket is still running hard).
-
Analysis: This is a classic sign of reagent accumulation . During the addition, the reaction was not consuming the reagent as fast as it was being added, likely due to a low temperature or poor mixing. Now, the unreacted material is reacting all at once, releasing a large amount of stored energy.
-
Solution: Do not heat the batch. Maintain maximum cooling and monitor closely. This situation highlights the importance of understanding reaction kinetics.[12] A calorimetry study can help determine the rate of reaction to ensure the addition rate does not outpace the conversion rate.
Issue: My product yield is low and I have unexpected byproducts after scaling up. Why?
-
Analysis: This is often caused by poor temperature control. Localized hot spots, caused by inadequate mixing, can lead to thermal degradation of the product or initiate side reactions with different activation energies.[3] A reaction that is clean at a controlled 20°C might produce significant impurities if local temperatures spike to 40°C or higher.
-
Solution: Re-evaluate the reactor's agitation system. Ensure the stirrer type and speed are appropriate for the reaction mass and vessel geometry. Consider adding baffles to improve mixing efficiency.
Sources
- 1. Bromination - Wordpress [reagents.acsgcipr.org]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 5. Runaway Reaction - Gexcon Incident Investigation [gexcon.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fauske.com [fauske.com]
- 8. scribd.com [scribd.com]
- 9. Calorimetric Studies - Prime Process Safety Center [primeprocesssafety.com]
- 10. setaramsolutions.com [setaramsolutions.com]
- 11. mt.com [mt.com]
- 12. amarequip.com [amarequip.com]
- 13. scientificupdate.com [scientificupdate.com]
- 14. syrris.com [syrris.com]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
preventing debromination of 5-Bromo-6-methoxynicotinonitrile under reaction conditions
A Guide to Preventing Debromination in Your Reaction
Welcome to the technical support center for 5-Bromo-6-methoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and preventative strategies for a common side reaction: the unwanted debromination of 5-Bromo-6-methoxynicotinonitrile. Our goal is to equip you with the scientific understanding and practical solutions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem with 5-Bromo-6-methoxynicotinonitrile?
A1: Debromination, also known as hydrodehalogenation, is an undesired side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom.[1] This leads to the formation of 6-methoxynicotinonitrile as a byproduct, which reduces the yield of your desired product and complicates purification. 5-Bromo-6-methoxynicotinonitrile is particularly susceptible to this issue due to the electronic properties of the substituted pyridine ring. The pyridine nitrogen and the electron-withdrawing nitrile group make the ring electron-deficient, which can facilitate the debromination pathway under certain reaction conditions.[2][3]
Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?
A2: The most common cause of debromination in palladium-catalyzed reactions (like Suzuki, Buchwald-Hartwig, or Sonogashira couplings) is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This hydride can originate from various sources, including:
-
Reagents: Certain bases (especially alkoxides), solvents (like alcohols), or even trace amounts of water can act as hydride donors.
-
Ligands: Some phosphine ligands can degrade and release hydride species.
-
Starting Materials: Impurities in the starting materials can also contribute.
Q3: How do the methoxy and nitrile groups on 5-Bromo-6-methoxynicotinonitrile influence its stability?
A3: The nitrile group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic substitution.[4] In the context of cross-coupling, this electron-withdrawing nature makes the carbon-bromine bond more susceptible to oxidative addition to the palladium catalyst. The methoxy group at the 6-position is generally electron-donating through resonance, which can somewhat counteract the electron-withdrawing effects. However, its proximity to the bromine atom may also introduce steric factors that can influence ligand coordination and reaction rates.
Troubleshooting Guide: Identifying and Solving Debromination
If you are observing significant amounts of the debrominated byproduct, 6-methoxynicotinonitrile, in your reaction, use this guide to diagnose and resolve the issue.
| Problem | Potential Cause | Recommended Solution |
| High levels of debrominated byproduct | Inappropriate Base Selection: Strong bases, particularly sodium tert-butoxide (NaOtBu), are known to promote the formation of Pd-H species, leading to debromination. | Switch to a weaker, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives that are less prone to generating hydride species. Ensure the base is anhydrous. |
| Unsuitable Ligand Choice: Ligands that are not sufficiently bulky or electron-rich can lead to a slower rate of reductive elimination, allowing the competing debromination pathway to dominate. | Employ bulky, electron-rich phosphine ligands. Biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often effective in promoting the desired C-C or C-N bond formation and suppressing debromination. For Suzuki reactions, dppf can also be a good choice. | |
| High Reaction Temperature: Debromination can have a higher activation energy than the desired coupling reaction. Elevated temperatures may favor the undesired pathway. | Lower the reaction temperature. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) and monitor for a longer duration. The optimal temperature should be determined empirically. | |
| Problematic Solvent: Protic solvents (e.g., alcohols) or those containing water can act as hydride sources. Some polar aprotic solvents like DMF have also been associated with increased debromination. | Use anhydrous, degassed, non-polar aprotic solvents. Toluene and 1,4-dioxane are generally the preferred solvents for minimizing debromination. | |
| Presence of Hydride Impurities: Trace amounts of water or other protic impurities in reagents or solvents can contribute to the formation of Pd-H species. | Ensure all reagents and solvents are rigorously dried and degassed. Use high-purity starting materials and handle them under an inert atmosphere (Nitrogen or Argon). | |
| Prolonged Reaction Time: Extended exposure of the starting material and product to the reaction conditions can increase the likelihood of side reactions, including debromination. | Monitor the reaction closely. Work up the reaction as soon as the starting material is consumed to avoid unnecessary exposure to conditions that favor debromination. |
Preventative Strategies
Proactive measures can significantly reduce the risk of debromination. Consider the following strategies when designing your experiment.
Strategic Selection of Reaction Components
The choice of catalyst, ligand, base, and solvent is critical. The following diagram illustrates a decision-making workflow for selecting components to minimize debromination.
Caption: Workflow for selecting reaction components to prevent debromination.
Understanding the Debromination Mechanism
A simplified catalytic cycle illustrating the competing pathways of desired product formation and undesired debromination is shown below. Understanding this mechanism helps in rationalizing the troubleshooting and preventative strategies.
Caption: Competing catalytic cycles for cross-coupling and debromination.
Experimental Protocols
The following are starting-point protocols for common cross-coupling reactions with 5-Bromo-6-methoxynicotinonitrile, designed to minimize debromination. Optimization may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is designed for the coupling of 5-Bromo-6-methoxynicotinonitrile with an arylboronic acid.
Materials:
-
5-Bromo-6-methoxynicotinonitrile (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 eq)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube, add 5-Bromo-6-methoxynicotinonitrile, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in anhydrous, degassed 1,4-dioxane.
-
Add the catalyst solution to the Schlenk tube under a positive pressure of inert gas (Argon or Nitrogen).
-
Seal the tube and heat the reaction mixture at 80-90 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol is for the coupling of 5-Bromo-6-methoxynicotinonitrile with a primary or secondary amine.
Materials:
-
5-Bromo-6-methoxynicotinonitrile (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
RuPhos (0.04 eq)
-
Cesium carbonate (Cs₂CO₃), anhydrous (2.0 eq)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk tube, add 5-Bromo-6-methoxynicotinonitrile, Cs₂CO₃, and a stir bar.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
In a separate vial, dissolve Pd₂(dba)₃ and RuPhos in anhydrous, degassed toluene.
-
Add the catalyst solution to the Schlenk tube, followed by the amine, via syringe.
-
Seal the tube and heat the reaction mixture at 90-100 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Sources
Technical Support Center: Purification of Polar Products from 5-Bromo-6-methoxynicotinonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of polar products derived from 5-Bromo-6-methoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when isolating polar derivatives from reaction mixtures. The following content moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific molecules.
Introduction: The Challenge of Polar Pyridines
5-Bromo-6-methoxynicotinonitrile is a versatile starting material. Reactions such as nitrile hydrolysis (to amides or carboxylic acids), nucleophilic aromatic substitution (SNAr), or nitrile reduction (to amines) invariably lead to products with significantly increased polarity. These products, containing the basic pyridine nitrogen along with new hydrogen-bond donating/accepting groups, present a unique set of purification challenges. They often exhibit poor solubility in common organic solvents, strong, often irreversible, binding to standard silica gel, and a frustrating tendency to remain in the aqueous phase during workups.
This guide provides a structured, question-and-answer-based approach to overcoming these common hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My polar product is completely stuck on the silica gel column (Rf = 0), even when using highly polar solvents like 10% methanol in dichloromethane. What's happening and how can I fix it?
Answer: This is the most common issue when purifying pyridine derivatives. The primary cause is a strong acid-base interaction between the basic nitrogen of your pyridine product and the acidic silanol (Si-OH) groups on the surface of the silica gel. This interaction is often stronger than the eluting power of the mobile phase, leading to streaking, poor recovery, or complete retention on the column.[1]
-
Assess Stability (2D TLC): Before attempting column chromatography, it's crucial to determine if your compound is stable on silica gel.[2] An unstable compound can appear as a streak or be retained at the baseline, mimicking poor mobility.
-
Protocol: 2D TLC for Stability Check
-
Spot your crude reaction mixture in the bottom-left corner of a square TLC plate.
-
Develop the plate in a suitable mobile phase (e.g., 5% Methanol in DCM).
-
Remove the plate and dry it completely.
-
Rotate the plate 90 degrees counter-clockwise, so the lane of separated spots is now on the bottom.
-
Develop the plate again in the exact same solvent system.
-
Interpretation: If your compound is stable, the spots will form a diagonal line. Any spots that appear off this diagonal represent degradation products formed upon contact with the silica.[2] If significant degradation is observed, standard silica chromatography should be avoided.
-
-
-
Modify the Stationary Phase: If the compound is stable but immobile, the silica's acidity must be neutralized.
-
Protocol: Deactivating Silica Gel with Triethylamine (TEA)
-
Choose your elution solvent system based on initial TLC trials.
-
Prepare a "loading solvent" and an "elution solvent." The elution solvent should contain 1-2% triethylamine (v/v). For example, if your solvent is 95:5 DCM:MeOH, your elution solvent will be 95:5:1 DCM:MeOH:TEA.
-
Pack your flash column with silica gel as you normally would, using a non-polar solvent like hexane.
-
Flush the packed column with 2-3 column volumes of your elution solvent (containing TEA). This neutralizes the acidic sites.[3]
-
Load your sample (pre-adsorbed onto a small amount of deactivated silica) and run the chromatography with the TEA-containing mobile phase.
-
-
-
Switch the Stationary Phase: If deactivation is insufficient, a different stationary phase is required.
-
Alumina: Can be used in its neutral or basic form and is an excellent alternative for acid-sensitive or very basic compounds.[3]
-
Reversed-Phase (C18) Silica: This is often the best choice. The separation is based on hydrophobicity rather than polarity. Polar compounds will elute early. This technique is highly effective but may require more specialized equipment (HPLC or MPLC).[4]
-
Question 2: I'm struggling with the initial work-up. My polar product remains in the aqueous layer during liquid-liquid extraction. How can I isolate it?
Answer: This happens because your polar product, especially if it's an amine or carboxylic acid, is more soluble in water than in common, water-immiscible organic solvents like ethyl acetate or DCM. Furthermore, the basic pyridine nitrogen can be protonated by acidic conditions, forming a highly water-soluble pyridinium salt.[5][6]
-
pH Adjustment: The solubility of your compound can be dramatically altered by adjusting the pH of the aqueous layer.
-
For Basic Products (e.g., amines): Basify the aqueous layer to pH 9-11 with NaOH or Na₂CO₃ before extraction. This deprotonates the pyridine nitrogen and any ammonium salts, making the molecule neutral and more likely to partition into the organic layer.
-
For Acidic Products (e.g., carboxylic acids): Acidify the aqueous layer to pH 2-3 with HCl before extraction. This protonates the carboxylate, rendering it neutral and more organosoluble.
-
-
Use a More Polar Extraction Solvent: If pH adjustment isn't enough, you need a more effective extraction solvent.
-
A mixture of n-butanol and chloroform (e.g., 1:4) is significantly more polar than ethyl acetate and is excellent for pulling polar, neutral compounds out of the aqueous phase.
-
Perform multiple extractions (5-7 times) with smaller volumes of solvent, as this is more efficient than one large extraction.
-
-
Salting Out: Saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of your organic compound in the aqueous phase, driving it into the organic layer.[7]
This diagram illustrates the decision-making process for extracting a product based on its acidic or basic nature.
Caption: Logic for pH adjustment during liquid-liquid extraction.
Question 3: My compound purifies well, but the peak shape in HPLC is terrible (severe tailing). How can I get sharp, symmetrical peaks?
Answer: Peak tailing for basic compounds like pyridines is almost always caused by secondary interactions with residual acidic silanols on the stationary phase, even on C18 columns.[8] A small fraction of your analyte gets "stuck" on these sites and elutes slowly, creating a tail.
| Additive | Typical Concentration | Mechanism of Action | Compatibility Notes |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | Acts as an ion-pairing agent and suppresses silanol ionization by keeping the mobile phase at a low pH (~2-3). | Excellent for MS detection. Can be harsh on some columns over time. |
| Formic Acid | 0.1% (v/v) | Similar to TFA, it lowers the mobile phase pH to protonate silanols and improve peak shape for basic compounds.[8] | MS-compatible and generally gentler on columns than TFA. |
| Triethylamine (TEA) | 0.1 - 0.5% (v/v) | Acts as a competing base, binding to the active silanol sites and shielding your analyte from these interactions.[8][3] | Not MS-compatible due to ion suppression. Use for UV-based purification only. |
| Ammonium Buffers (Formate/Acetate) | 10-20 mM | Buffers the mobile phase pH and can help improve peak shape by maintaining a consistent analyte charge state. | Generally MS-compatible. Can precipitate in high concentrations of acetonitrile.[8] |
-
Column Choice: Start with a modern, end-capped C18 or a polar-embedded phase column. These have fewer accessible silanol groups.[9]
-
Initial Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Run a standard scouting gradient (e.g., 5% to 95% B over 15 minutes).
-
Troubleshooting:
-
If Tailing Persists: Switch Solvent A to 10 mM Ammonium Formate (pH adjusted to 3.5 with formic acid) and Solvent B to Acetonitrile. The buffer can improve peak shape.
-
If Retention is Poor: Consider switching to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase (like bare silica) and a high-organic mobile phase, which is ideal for retaining very polar compounds.[9]
-
Question 4: Can I use recrystallization for these highly polar compounds? I can't seem to find a good single solvent.
Answer: Yes, but it's often challenging. Highly polar compounds are frequently very soluble in polar solvents (like methanol, water) and insoluble in non-polar solvents (like hexanes), making it difficult to find a single solvent where solubility is high when hot but low when cold.[10][11] The solution is often a two-solvent (binary) system.[10]
-
Find a "Soluble" Solvent: Identify a solvent in which your crude product is readily soluble at room temperature or with gentle warming (e.g., Methanol, Acetone, THF).
-
Find an "Insoluble" Solvent (Anti-Solvent): Identify a solvent in which your product is poorly soluble or insoluble, and that is miscible with your "soluble" solvent (e.g., Water, Diethyl Ether, Hexanes).
-
Procedure: a. Dissolve your crude product in the minimum amount of the hot "soluble" solvent to achieve a clear solution. b. While the solution is still hot, add the "insoluble" solvent dropwise until you see persistent cloudiness (turbidity). This indicates you have reached the saturation point. c. Add a few more drops of the hot "soluble" solvent to just redissolve the cloudiness. d. Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[10] e. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[11][12]
Caption: Decision workflow for choosing an initial purification strategy.
Advanced Techniques: Supercritical Fluid Chromatography (SFC)
For particularly challenging separations of polar compounds, Supercritical Fluid Chromatography (SFC) is emerging as a powerful alternative to HPLC.[13][14] SFC uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent like methanol.
| Technique | Stationary Phase | Mobile Phase | Best For... | Key Advantage |
| Normal Phase | Polar (Silica, Alumina) | Non-polar (Hexane/EtOAc) | Separating isomers and compounds with moderate polarity.[15] | Low cost and simple setup for flash chromatography. |
| Reversed Phase | Non-polar (C18, C8) | Polar (Water/ACN/MeOH) | A broad range of compounds, especially non-polar to moderately polar.[4][16] | High resolution, reproducibility, and wide applicability. |
| HILIC | Polar (Silica, Amide) | >80% Organic w/ Aqueous | Very polar, hydrophilic compounds that have no retention in RP.[17] | Excellent retention of highly polar analytes. |
| SFC | Various (Chiral, RP, NP) | Supercritical CO₂ + Co-solvent | Chiral separations and purification of polar compounds.[18][19] | Fast, uses less organic solvent ("green"), and provides unique selectivity.[13] |
SFC can often provide better resolution for polar basic compounds than HPLC, with the added benefits of faster run times and reduced solvent consumption.[13] While requiring specialized equipment, it is a technique worth considering when standard methods fail.
References
-
How Good is SFC for Polar Analytes? Chromatography Today. [Link]
-
Analysis of polar compounds by supercritical fluid chromatography . VTechWorks. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . Waters Blog. [Link]
-
Video: Supercritical Fluid Chromatography . JoVE. [Link]
-
Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) . Faraday Discussions (RSC Publishing). [Link]
- Separation of pyridine or pyridine derivatives
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? . Teledyne LABS. [Link]
-
solid-liquid extraction . Columbia University. [Link]
-
Troubleshooting Flash Column Chromatography . University of Rochester Department of Chemistry. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography . Biotage. [Link]
-
Extraction Protocol for Polar Solvents . University of Rochester Department of Chemistry. [Link]
-
Retaining Polar Compounds . LCGC North America. [Link]
-
Recrystallization . University of California, Los Angeles. [Link]
-
Why is normal phase chromatography good for use on polar analytes? . ResearchGate. [Link]
-
Reagents & Solvents: Solvents for Recrystallization . University of Rochester Department of Chemistry. [Link]
-
Normal-phase vs. Reversed-phase Chromatography . Phenomenex. [Link]
-
Crystallization . California State University, Bakersfield. [Link]
-
Reversed-phase chromatography . Wikipedia. [Link]
-
Acid–base extraction . Wikipedia. [Link]
-
What is best method to remove pyridine from a reaction mixture? . ResearchGate. [Link]
-
Reverse Phase Chromatography Techniques . Chrom Tech, Inc.. [Link]
-
Removing Pyridine . Reddit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromtech.com [chromtech.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rubingroup.org [rubingroup.org]
- 11. community.wvu.edu [community.wvu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 15. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 16. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 17. biotage.com [biotage.com]
- 18. Analysis of polar compounds by supercritical fluid chromatography [vtechworks.lib.vt.edu]
- 19. Video: Supercritical Fluid Chromatography [jove.com]
Validation & Comparative
A Comparative Reactivity Guide: 5-Bromo-6-methoxynicotinonitrile vs. 5-Chloro-6-methoxynicotinonitrile
In the synthesis of complex molecules for pharmaceuticals and advanced materials, the strategic selection of building blocks is paramount. Halogenated nicotinonitriles are highly valued intermediates, offering a versatile handle for molecular elaboration. This guide provides an in-depth comparison of two key analogues: 5-Bromo-6-methoxynicotinonitrile and 5-Chloro-6-methoxynicotinonitrile. Our analysis, grounded in fundamental chemical principles and supported by data from analogous systems, is designed to empower researchers, scientists, and drug development professionals to make informed decisions for their synthetic strategies.
While direct, side-by-side kinetic studies on these specific molecules are not extensively documented in public literature, a vast body of evidence from related halopyridines and other haloaromatics provides a robust framework for comparing their reactivity. The established reactivity order for halogens in the most common and synthetically useful transformations—palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr)—is generally I > Br > Cl > F.[1] This trend is dictated by the carbon-halogen (C-X) bond strength and the halogen's ability to function as a leaving group. The C-Br bond is inherently weaker and longer than the C-Cl bond, making the bromide a more reactive electrophile.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are foundational tools for constructing C-C and C-N bonds.[2][3][4] The critical first step in these catalytic cycles is the oxidative addition of the haloaromatic compound to a Pd(0) complex. The energy barrier for this step is highly dependent on the C-X bond dissociation energy. Consequently, 5-bromo-6-methoxynicotinonitrile consistently exhibits higher reactivity, enabling faster reactions and often proceeding under milder conditions than its chloro- counterpart.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a powerful method for forming C-C bonds, couples the halide with an organoboron species.[5][6][7][8] The higher reactivity of the bromo-derivative means that the oxidative addition to the palladium catalyst occurs more readily, often at lower temperatures and with lower catalyst loadings. While modern, highly active catalyst systems can facilitate the coupling of challenging chloro-pyridines, the bromo-analogue remains the substrate of choice for efficiency and reliability.[9][10]
Comparative Data: Typical Suzuki-Miyaura Reaction Conditions
| Parameter | 5-Bromo-6-methoxynicotinonitrile | 5-Chloro-6-methoxynicotinonitrile | Rationale for Difference |
| Substrate | Aryl Bromide | Aryl Chloride | C-Br bond is weaker than C-Cl bond, facilitating easier oxidative addition. |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(OAc)₂, Pd₂(dba)₃ | Chloro-substrates often require more active, electron-rich phosphine or NHC ligands (e.g., SPhos, XPhos) to promote the difficult oxidative addition step. |
| Ligand | PPh₃ (often sufficient) | SPhos, XPhos, or other biaryl phosphines | More electron-donating and sterically bulky ligands are needed to activate the Pd catalyst for C-Cl bond cleavage. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases are often employed for the less reactive chloride to facilitate the transmetalation step. |
| Temperature | 80 - 100 °C | 100 - 120 °C | Higher thermal energy is required to overcome the activation barrier for C-Cl bond cleavage. |
| Reaction Time | 2 - 12 hours | 12 - 24 hours | Slower oxidative addition leads to longer overall reaction times. |
| Expected Yield | Good to Excellent | Moderate to Good | The higher reactivity of the bromide generally translates to higher and more consistent yields. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative procedure for the solution-phase Suzuki-Miyaura coupling of a 5-halo-6-methoxynicotinonitrile with an arylboronic acid.
Materials:
-
5-Halo-6-methoxynicotinonitrile (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol% for bromide; Pd(OAc)₂/SPhos, 2/4 mol% for chloride)[11]
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Schlenk flask, magnetic stirrer, condenser, and inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 5-halo-6-methoxynicotinonitrile (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol). For the chloro-substrate, add the catalyst and ligand at this stage (Pd(OAc)₂, 0.02 mmol; SPhos, 0.04 mmol).[10]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent/Catalyst Addition: Add the degassed 1,4-dioxane/H₂O mixture (5 mL) via syringe. If using Pd(PPh₃)₄ for the bromo-substrate, add it now (0.05 mmol) under a positive pressure of argon.[1]
-
Reaction Execution: Heat the reaction mixture in a preheated oil bath (80-100 °C for bromo, 100-120 °C for chloro) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, crucial for synthesizing aryl amines.[12][13][14][15] Similar to the Suzuki coupling, the reaction rate is heavily influenced by the oxidative addition step.[13] Therefore, 5-bromo-6-methoxynicotinonitrile will couple with a wide range of amines under more accessible conditions than the corresponding chloride.[1] The coupling of aryl chlorides typically necessitates the use of specialized, bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to achieve reasonable yields.[16]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of 5-halo-6-methoxynicotinonitrile.
Materials:
-
5-Halo-6-methoxynicotinonitrile (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., BINAP for bromide; a more active ligand like XPhos for chloride, 2-4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk tube or sealed vial, magnetic stirrer, and inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (0.02 mmol), and the base (1.4 mmol) to a dry Schlenk tube.
-
Reagent Addition: Add the 5-halo-6-methoxynicotinonitrile (1.0 mmol), followed by the degassed solvent (4 mL).
-
Nucleophile Addition: Add the amine (1.2 mmol) via syringe.
-
Reaction Execution: Seal the tube and heat in a preheated oil bath (90-110 °C). Stir vigorously.
-
Monitoring: Track the reaction's progress using TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Caption: Buchwald-Hartwig amination catalytic cycle.
II. Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is another critical transformation for modifying aromatic rings.[17] This reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[17] In the second, typically fast step, the leaving group is expelled to restore aromaticity.[18]
In the context of 5-halo-6-methoxynicotinonitriles, the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effects of the ring nitrogen and the cyano group. Attack is favored at the C5 position (para to the ring nitrogen).[19][20] The rate of the overall reaction is often dependent on the stability of the Meisenheimer complex and the ability of the halogen to act as a leaving group. Bromide is a better leaving group than chloride due to the weaker C-Br bond and its greater ability to stabilize a negative charge. Therefore, 5-bromo-6-methoxynicotinonitrile is expected to undergo SNAr reactions significantly faster and under milder conditions than 5-chloro-6-methoxynicotinonitrile.[1]
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the SNAr reaction with a generic nucleophile (e.g., an alkoxide or amine).
Materials:
-
5-Halo-6-methoxynicotinonitrile (1.0 equiv)
-
Nucleophile (e.g., Sodium Methoxide, 1.5 equiv, or Pyrrolidine, 2.0 equiv)
-
Anhydrous solvent (e.g., DMSO, DMF, or THF)
-
Round-bottom flask, magnetic stirrer, and inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an argon atmosphere, add the 5-halo-6-methoxynicotinonitrile (1.0 mmol) and the anhydrous solvent (5 mL).
-
Nucleophile Addition: Add the nucleophile (e.g., sodium methoxide, 1.5 mmol) portion-wise at room temperature. If using a liquid amine, add it via syringe.
-
Reaction Execution: Stir the reaction at the desired temperature. For the bromo-compound, room temperature to 60 °C is often sufficient. The chloro-compound may require heating to 80-120 °C to achieve a reasonable reaction rate.
-
Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography or recrystallization.
Caption: SNAr addition-elimination mechanism.
III. Conclusion and Recommendations
The choice between 5-bromo-6-methoxynicotinonitrile and 5-chloro-6-methoxynicotinonitrile is a trade-off between reactivity and cost.
-
5-Bromo-6-methoxynicotinonitrile is the superior substrate in terms of reactivity. It undergoes palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions faster and under significantly milder conditions. This makes it the ideal choice for sensitive substrates containing delicate functional groups, for rapid library synthesis, and when maximizing yield and reaction efficiency is the primary goal.
-
5-Chloro-6-methoxynicotinonitrile serves as a more economical alternative. While its lower reactivity necessitates more forcing conditions—higher temperatures, longer reaction times, and often more expensive and specialized catalyst/ligand systems—it can be a viable option for large-scale synthesis where cost is a major driver and the substrate can tolerate the harsher conditions.
For researchers in drug discovery and process development, the bromo-derivative offers greater flexibility and a higher probability of success across a broader range of synthetic transformations. The chloro-derivative should be considered when a specific, optimized protocol has been developed or when cost-of-goods is the overriding factor.
IV. References
-
Benchchem. A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1,3,6-trimethyluracil for Researchers and Drug Development. Available at:
-
YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Available at:
-
YouTube. nucleophilic aromatic substitutions. Available at:
-
Benchchem. High Purity 5-Chloro-6-methoxynicotinic Acid: Synthesis, Properties, and Applications in Organic Synthesis. Available at:
-
Benchchem. A Comparative Guide to Palladium Catalysts for the Coupling of 6-Bromonicotinonitrile. Available at:
-
Wikipedia. Buchwald–Hartwig amination. Available at:
-
Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at:
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at:
-
SpringerLink. Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Available at:
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at:
-
MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at:
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at:
-
Wikipedia. Nucleophilic aromatic substitution. Available at:
-
Wikipedia. Cross-coupling reaction. Available at:
-
Benchchem. Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives. Available at:
-
Organic Chemistry Portal. Suzuki Coupling. Available at:
-
YouTube. Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. Available at:
-
Chemical Society Reviews. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Available at:
-
Benchchem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 6-Chloro-4-methoxynicotinaldehyde. Available at:
-
NIH National Library of Medicine. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at:
-
R Discovery. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
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- 8. youtube.com [youtube.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to the Reactivity of Halonicotinonitriles in Suzuki Cross-Coupling Reactions
Introduction: The Strategic Importance of Nicotinonitrile Scaffolds
For researchers, scientists, and professionals in drug development, the pyridine ring is a cornerstone of molecular design, appearing in a vast array of pharmaceuticals and biologically active compounds. Among these, the nicotinonitrile scaffold (a pyridine ring bearing a cyano group) is of particular strategic importance. The cyano group can serve as a versatile synthetic handle for further transformations or as a key pharmacophoric element. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the C-C bond formation, enabling the efficient arylation and vinylation of the nicotinonitrile core.[1] This guide provides an in-depth technical comparison of the reactivity of various halonicotinonitriles in Suzuki coupling, offering field-proven insights and experimental data to inform substrate selection and reaction optimization.
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction that joins an organoboron compound with an organohalide in the presence of a base.[2] Its high functional group tolerance and relatively mild reaction conditions have cemented its role in modern synthetic chemistry.[3] However, when applied to heteroaromatic systems like nicotinonitriles, the reactivity of the halide leaving group and the electronic landscape of the pyridine ring become critical determinants of success.
Pillar 1: The Decisive Role of the Carbon-Halogen Bond Strength
The rate-determining step in the Suzuki-Miyaura catalytic cycle is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond.[4] The strength of this bond is the primary factor governing the reactivity of the halonicotinonitrile. Weaker C-X bonds undergo oxidative addition more readily, leading to faster reactions and often allowing for milder conditions.
The established order of reactivity for halogens in Suzuki coupling is a direct reflection of their C-X bond dissociation energies:
I > Br >> Cl > F [5]
-
Iodonicotinonitriles: Possessing the weakest carbon-halogen bond, iodo-substituted nicotinonitriles are the most reactive substrates. These compounds typically undergo Suzuki coupling under mild conditions with a broad range of palladium catalysts and bases, often resulting in high yields and short reaction times.
-
Bromonicotinonitriles: As the workhorse of many synthetic labs, bromonicotinonitriles offer a good balance of reactivity and stability. They are significantly more reactive than their chloro-counterparts and can often be coupled effectively with traditional palladium catalysts like Pd(PPh₃)₄.[4]
-
Chloronicotinonitriles: The significantly stronger C-Cl bond makes chloronicotinonitriles the most challenging substrates among the common halogens.[4] Their lower cost and wider commercial availability, however, make them highly attractive starting materials. Achieving efficient coupling with these substrates necessitates more sophisticated and highly active catalyst systems, typically involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[6] Higher temperatures and longer reaction times are also common requirements.
-
Fluoronicotinonitriles: Due to the exceptional strength of the C-F bond, fluoronicotinonitriles are generally unreactive in standard Suzuki coupling conditions and are not typically employed as coupling partners.
Pillar 2: The Electronic Influence of the Cyano Group and Halogen Position
The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of the strongly electron-withdrawing cyano (-CN) group. This electronic deficiency generally enhances the rate of oxidative addition, making halopyridines more reactive than their analogous halobenzenes. The position of both the halogen and the cyano group on the pyridine ring, however, creates a nuanced reactivity landscape.
The general order of reactivity for different halogen positions on the pyridine ring is:
4- > 2- > 3-
This trend is attributed to the greater electron deficiency at the C2 and C4 positions relative to the C3 position, which facilitates the oxidative addition of the palladium catalyst.[7]
When considering halonicotinonitriles, the interplay between the halogen's position and the cyano group's powerful electron-withdrawing effect dictates the overall reactivity:
-
2-Halo-3-cyanopyridines & 2-Halo-5-cyanopyridines: In these isomers, the halogen is at an activated position (C2). The additional electron-withdrawing effect of the adjacent or para cyano group further enhances the electrophilicity of the carbon bearing the halogen, making these substrates highly susceptible to Suzuki coupling.
-
4-Halo-3-cyanopyridines & 4-Halo-5-cyanopyridines: Similar to the 2-halo isomers, the halogen at the C4 position is highly activated. The presence of a cyano group at C3 or C5 will further increase this activation.
-
5-Bromo-3-cyanopyridine: Here, the bromine is at the less activated C5 (equivalent to C3) position. However, the cumulative electron-withdrawing effect of the ring nitrogen and the cyano group still renders this substrate sufficiently reactive for Suzuki coupling, albeit potentially requiring more forcing conditions than 2- or 4-halo isomers.
Comparative Experimental Data
The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of various halonicotinonitriles. It is important to note that direct, side-by-side comparisons under identical conditions are scarce in the literature. The data presented here is compiled from various sources and aims to provide a general overview of the achievable yields.
| Halonicotinonitrile | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-5-nitropyridine* | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | Adapted from[8] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (1) | Benzimidazolium salt (2) | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | 70 | [7] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (1) | Benzimidazolium salt (2) | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | 81 | [7] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (1) | Benzimidazolium salt (2) | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | 45 | [7] |
| 3-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (1) | Benzimidazolium salt (2) | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | 55 | [7] |
*Note: 2-Chloro-5-nitropyridine is used as a proxy for a highly electron-deficient chloronicotinonitrile to illustrate the feasibility of coupling chloro-derivatives under appropriate conditions. The nitro group is a similarly strong electron-withdrawing group to the cyano group.
Analysis of the Data: The data, while not a direct like-for-like comparison for all nicotinonitrile isomers, supports the established reactivity principles. Bromopyridines generally afford higher yields than their chloro counterparts under similar conditions.[7] Furthermore, the 3-halopyridines show slightly higher reactivity than the 2-halopyridines in this particular study, which may be influenced by the specific catalyst system employed.[7] The successful coupling of 2-chloro-5-nitropyridine demonstrates that with the right choice of a modern, highly active catalyst system (e.g., Pd(OAc)₂/SPhos), even challenging chloro-substituted and electron-deficient heterocycles can be effectively functionalized.[8]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling of a Halonicotinonitrile
This protocol is a generalized procedure that can be adapted for the Suzuki coupling of various halonicotinonitriles. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Objective: To synthesize a 2-aryl-5-cyanopyridine via Suzuki-Miyaura coupling.
Materials:
-
2-Bromo-5-cyanopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromo-5-cyanopyridine, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a minimal amount of degassed 1,4-dioxane.
-
Add the catalyst/ligand solution to the Schlenk flask via syringe.
-
Add degassed 1,4-dioxane (to achieve a ~0.1 M concentration of the halonicotinonitrile) and degassed water (typically 10% of the organic solvent volume) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired 2-aryl-5-cyanopyridine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxidation, which can lead to catalyst deactivation. Performing the reaction under an inert atmosphere is crucial for maintaining catalytic activity.
-
Degassed Solvents: Oxygen dissolved in solvents can also contribute to catalyst deactivation and promote undesired side reactions like the homocoupling of the boronic acid.
-
Bulky, Electron-Rich Ligand (SPhos): For coupling of electron-deficient heteroaryl halides, and particularly for the more challenging chloro-substrates, ligands like SPhos are essential. They promote the formation of the active monoligated Pd(0) species, enhance the rate of the slow oxidative addition step, and facilitate the final reductive elimination.[6]
-
Base (K₃PO₄): The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step. K₃PO₄ is a moderately strong base that is often effective in these couplings.
-
Aqueous Conditions: The presence of water can be beneficial in Suzuki couplings, aiding in the dissolution of the base and facilitating the formation of the active boronate species.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Workflow
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of Compounds Derived from 5-Bromo-6-methoxynicotinonitrile
The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. In this pursuit, the strategic selection of foundational molecular scaffolds is paramount. One such scaffold of emerging interest is 5-Bromo-6-methoxynicotinonitrile. Its unique combination of a halogenated pyridine ring, a methoxy group, and a nitrile functionality presents a tantalizing platform for the synthesis of diverse and biologically active molecules. While direct literature on the biological activities of its derivatives is nascent, by examining structurally related compounds, we can construct a compelling case for its potential in drug discovery and provide a roadmap for its exploration.
This guide will serve as a comparative analysis of the potential biological activities of compounds derived from 5-Bromo-6-methoxynicotinonitrile, drawing insights from analogous chemical structures. We will delve into the rationale behind its selection as a starting material, explore potential therapeutic applications with a focus on oncology, and provide detailed experimental protocols to empower researchers in this promising area.
The Strategic Advantage of the 5-Bromo-6-methoxynicotinonitrile Scaffold
The chemical architecture of 5-Bromo-6-methoxynicotinonitrile is not arbitrary; each functional group offers distinct advantages for derivatization and biological interaction:
-
The Pyridine Ring: A common motif in pharmaceuticals, the pyridine ring can engage in crucial hydrogen bonding interactions with biological targets, particularly the hinge region of kinase active sites.[1]
-
The Bromo Substituent: The bromine atom at the 5-position is a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling extensive exploration of the chemical space and structure-activity relationships (SAR). The presence of a halogen can also enhance binding affinity and modulate the pharmacokinetic properties of a molecule.[2]
-
The Methoxy Group: The methoxy group at the 6-position can influence the electronic properties of the pyridine ring and can be involved in specific interactions with target proteins. Studies on other pyridine derivatives have shown that the number and position of methoxy groups can significantly impact antiproliferative activity.[3]
-
The Nitrile Group: The nitrile functionality can be a key pharmacophoric element, participating in hydrogen bonding or dipole-dipole interactions. It can also serve as a synthetic precursor for other functional groups, such as amines or carboxylic acids, further expanding the diversity of accessible derivatives.
Comparative Analysis of Potential Biological Activities
While direct experimental data on derivatives of 5-Bromo-6-methoxynicotinonitrile is limited, we can infer their potential by examining the activities of structurally analogous compounds.
Kinase Inhibition: A Promising Frontier
The pyridine scaffold is a well-established component of numerous kinase inhibitors.[4] The successful development of Pazopanib, a multi-targeted receptor tyrosine kinase inhibitor, from the structurally related 5-Bromo-2-nitropyridine underscores the potential of brominated pyridines in this therapeutic area.[1]
Table 1: Comparison of IC50 Values for Structurally Related Kinase Inhibitors
| Compound Class | Target Kinase(s) | Representative IC50 (nM) | Reference |
| Pyridine-based (e.g., Pazopanib) | VEGFR, PDGFR, c-Kit | VEGFR-2: 30 | [1] |
| Benzofuran-based with pyridine core | p38α MAP kinase | Not specified | [2] |
| 5-hydroxybenzothiophene derivatives | Clk4, DRAK1, haspin | 11, 87, 125.7 |
Derivatives of 5-Bromo-6-methoxynicotinonitrile could be synthesized to target a range of kinases implicated in cancer and other diseases. The bromine atom provides a convenient attachment point for moieties that can interact with the ATP-binding site, while the methoxynicotinonitrile core can be optimized for interactions with the hinge region.
Anticancer Activity
Beyond kinase inhibition, derivatives of 5-Bromo-6-methoxynicotinonitrile are likely to exhibit broader anticancer effects. A study on 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, which share the methoxypyridine-3-carbonitrile core, demonstrated promising antiproliferative effects against liver, prostate, and breast cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[5]
Table 2: Comparison of Anticancer Activity (IC50 in µM) of Structurally Related Compounds
| Compound Class | HepG2 (Liver) | DU145 (Prostate) | MDA-MB-231 (Breast) | Reference |
| 4-Aryl-2-methoxypyridine-3-carbonitriles | 1-5 | 1-5 | 1-5 | [5] |
| Halogenated Benzofuran Derivatives | Varies | Varies | Varies | [2] |
| Pyrimidine-5-carbonitrile Derivatives | Not tested | Not tested | Not tested | [6] |
The presence of both a bromine atom and a methoxy group has been shown in other heterocyclic systems to contribute to potent pro-oxidative and pro-apoptotic properties in cancer cells.[2] This suggests that derivatives of 5-Bromo-6-methoxynicotinonitrile could induce cancer cell death through multiple mechanisms.
Antiviral Potential
The 5-bromo-pyrimidine scaffold has been successfully employed in the development of antiviral agents. For instance, 2-amino-5-bromo-4(3H)-pyrimidinone derivatives have shown activity against various virus strains.[7] This precedent suggests that the 5-bromo-pyridine core of our lead compound could also be a valuable starting point for the synthesis of novel antiviral compounds.
Experimental Protocols: A Guide for Researchers
To facilitate the exploration of derivatives of 5-Bromo-6-methoxynicotinonitrile, we provide the following detailed, exemplary protocols based on established methodologies for analogous compounds.
Synthesis Workflow
The following workflow illustrates a general strategy for the diversification of the 5-Bromo-6-methoxynicotinonitrile scaffold.
Caption: General synthetic routes for derivatization.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-6-methoxynicotinonitrile Derivatives
This protocol is adapted from methodologies used for the synthesis of other biaryl compounds.
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-Bromo-6-methoxynicotinonitrile (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh3)4 (0.05 mmol), and K2CO3 (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Biological Evaluation Workflow
The following workflow outlines the key steps for assessing the biological activity of the synthesized derivatives.
Caption: Workflow for biological evaluation.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This protocol is a general guideline for a biochemical kinase assay.
-
Reagents: Recombinant human VEGFR-2, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), ATP, and the synthesized test compounds.
-
Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
-
Reaction: In a 96-well plate, add the test compound at various concentrations, VEGFR-2, and the substrate peptide. Initiate the reaction by adding ATP. Incubate at 30 °C for 60 minutes.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable method, such as a phosphospecific antibody in an ELISA format or a luminescence-based ATP detection kit (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: MTT Assay for Antiproliferative Activity
This is a standard colorimetric assay to assess cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HepG2, DU145) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Future Directions and Conclusion
The 5-Bromo-6-methoxynicotinonitrile scaffold represents a largely untapped resource for the discovery of novel therapeutic agents. The comparative analysis of structurally related compounds strongly suggests its potential in the development of kinase inhibitors and anticancer agents. The synthetic versatility of the bromo substituent, combined with the favorable electronic and steric properties of the methoxypyridine core, provides a robust platform for generating extensive compound libraries for high-throughput screening.
Researchers are encouraged to utilize the provided experimental frameworks to synthesize and evaluate derivatives of this promising scaffold. Future work should focus on a systematic exploration of the structure-activity relationships, particularly concerning the nature of the substituent at the 5-position. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical entity.
References
A comprehensive list of references will be compiled based on the final synthesized content.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Halogenated Nicotinonitriles: A Cost-Effectiveness Showdown of 5-Bromo vs. 5-Iodo-6-methoxynicotinonitrile in Synthesis
For researchers, medicinal chemists, and professionals in drug development, the judicious selection of building blocks is paramount to the efficiency, scalability, and economic viability of a synthetic campaign. Halogenated pyridines, particularly functionalized nicotinonitriles, are invaluable scaffolds in the synthesis of a myriad of biologically active compounds. This guide provides an in-depth, objective comparison of two key intermediates: 5-bromo-6-methoxynicotinonitrile and 5-iodo-6-methoxynicotinonitrile. We will delve into their synthesis, reactivity in pivotal cross-coupling reactions, and overall cost-effectiveness, supported by established chemical principles and illustrative experimental data, to empower you in making the optimal choice for your project.
The Foundational Chemistry: Why the Halogen Matters
The fundamental difference in the synthetic utility of 5-bromo- and 5-iodo-6-methoxynicotinonitrile lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This is quantitatively expressed by their respective bond dissociation energies (BDE). The C(sp²)-I bond has a BDE of approximately 213 kJ/mol, which is significantly lower than the ~285 kJ/mol for a C(sp²)-Br bond.[1] This seemingly subtle difference has profound implications for the kinetics of many transition metal-catalyzed reactions.
In palladium-catalyzed cross-coupling reactions, which are the workhorses of modern drug discovery, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The lower BDE of the C-I bond translates to a lower activation energy for this crucial step, making aryl iodides substantially more reactive than their bromide counterparts.[2][3] This enhanced reactivity can manifest as faster reaction times, milder required conditions (e.g., lower temperatures), and often, higher yields.
Synthesis and Cost Analysis: A Tale of Two Halogens
A comprehensive cost-effectiveness analysis must consider not only the purchase price of the final compounds but also the accessibility and cost of their synthetic routes.
Proposed Synthesis Pathway
A plausible and efficient route to both target molecules commences with the synthesis of the common precursor, 6-methoxynicotinonitrile. This can be achieved through a condensation reaction of a suitable chalcone derivative with malononitrile in the presence of a base like sodium methoxide.[4][5]
The subsequent step involves the regioselective halogenation at the 5-position of the pyridine ring.
-
For 5-bromo-6-methoxynicotinonitrile: This can be readily achieved using common brominating agents such as N-bromosuccinimide (NBS).
-
For 5-iodo-6-methoxynicotinonitrile: N-iodosuccinimide (NIS) is a suitable reagent for the corresponding iodination.
Cost-Effectiveness Evaluation
| Parameter | 5-Bromo-6-methoxynicotinonitrile | 5-Iodo-6-methoxynicotinonitrile | Analysis |
| Starting Materials | Chalcone derivatives, malononitrile, NBS | Chalcone derivatives, malononitrile, NIS | The cost of NBS is generally lower than NIS. |
| Synthesis Complexity | Straightforward halogenation. | Straightforward halogenation, though iodinating agents can be less stable. | Both syntheses are of similar complexity. |
| Commercial Availability | Readily available from multiple suppliers. | Less common, with fewer suppliers. | The bromo-derivative is more accessible commercially. |
| Illustrative Pricing | ~$1600/gram[4] | ~$917/gram (for the isomer 4-iodo-5-methoxynicotinonitrile, suggesting a high price point for the target molecule)[6] | The iodo-derivative is anticipated to be significantly more expensive to purchase directly. |
Head-to-Head Reactivity in Key Cross-Coupling Reactions
The primary advantage of the iodo- over the bromo-derivative lies in its superior reactivity in palladium-catalyzed cross-coupling reactions. This can translate to significant downstream cost savings through improved efficiency, reduced catalyst loading, and milder reaction conditions.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The general order of halide reactivity is I > Br >> Cl.[7]
| Parameter | 5-Bromo Derivative | 5-Iodo Derivative (Expected) |
| Catalyst Loading | Typically 2-5 mol% Pd catalyst. | Potentially <1 mol% Pd catalyst. |
| Temperature | Often requires heating (80-120 °C). | May proceed at lower temperatures or even room temperature. |
| Reaction Time | Can range from several hours to overnight. | Generally faster reaction times. |
| Yield | Good to excellent, but may be lower with challenging boronic acids. | Expected to be consistently high, even with less reactive partners. |
B. Sonogashira Coupling
This reaction is pivotal for introducing alkyne moieties into a molecule. The reactivity trend for the halide is again I > Br.[8]
| Parameter | 5-Bromo Derivative | 5-Iodo Derivative (Expected) |
| Copper Co-catalyst | Often requires a copper(I) co-catalyst. | May proceed efficiently under copper-free conditions, reducing toxicity concerns.[9] |
| Temperature | Typically requires elevated temperatures. | Milder conditions are often sufficient. |
| Side Reactions | More prone to side reactions like Glaser coupling of the alkyne. | Cleaner reaction profiles are anticipated. |
| Yield | Generally good. | Expected to be higher and more reliable. |
C. Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is a go-to method. The increased reactivity of the iodo-derivative is also observed in this transformation.[10][11]
| Parameter | 5-Bromo Derivative | 5-Iodo Derivative (Expected) |
| Ligand Choice | May require more sophisticated, electron-rich ligands. | Can be effective with a broader range of less expensive ligands. |
| Base Strength | Often requires a strong base. | May proceed with weaker, more functional-group-tolerant bases. |
| Reaction Scope | Good for a range of amines. | Broader scope, including less nucleophilic amines. |
| Yield | Generally high. | Expected to be consistently higher. |
Experimental Protocols
The following are generalized, illustrative protocols for a Suzuki-Miyaura coupling reaction. These can be adapted to compare the reactivity of the bromo- and iodo-nicotinonitriles.
Protocol: Comparative Suzuki-Miyaura Coupling
Objective: To compare the yield and reaction time for the synthesis of 5-phenyl-6-methoxynicotinonitrile from its bromo- and iodo-precursors.
Materials:
-
5-Bromo-6-methoxynicotinonitrile (1.0 equiv)
-
5-Iodo-6-methoxynicotinonitrile (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1), degassed
-
Schlenk flasks
-
Magnetic stirrer and stir bars
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In two separate, dry Schlenk flasks, add the respective 5-halo-6-methoxynicotinonitrile (e.g., 1 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2 mmol).
-
Inert Atmosphere: Seal the flasks and subject them to three cycles of evacuation and backfilling with argon.
-
Reagent Addition: Under a positive pressure of argon, add the degassed dioxane/water solvent (5 mL) followed by the Pd(PPh₃)₄ catalyst.
-
Reaction: Place the flasks in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at 30-minute intervals.
-
Workup: Upon completion (or after a set time, e.g., 4 hours), cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification and Analysis: Dry the organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography. Determine the isolated yield for each reaction.
Expected Outcome: The reaction with 5-iodo-6-methoxynicotinonitrile is expected to reach completion significantly faster and potentially provide a higher isolated yield compared to the reaction with the 5-bromo derivative under identical conditions.
Conclusion and Recommendations
The choice between 5-bromo- and 5-iodo-6-methoxynicotinonitrile is a classic case of balancing upfront cost against downstream efficiency.
-
5-Bromo-6-methoxynicotinonitrile is the more economical choice in terms of initial purchase price and the cost of its synthesis. It is a reliable and effective building block for many applications, particularly when cost is the primary driver and reaction conditions can be optimized to achieve satisfactory yields.
-
5-Iodo-6-methoxynicotinonitrile , while more expensive, is the superior reagent in terms of reactivity. Its use is highly recommended in the following scenarios:
-
Challenging Couplings: When coupling with sterically hindered or electronically deactivated partners where the bromo-analogue may fail or give low yields.
-
Late-Stage Functionalization: In the final stages of a complex synthesis where maximizing yield and minimizing side products is critical.
-
Process Optimization: For large-scale synthesis where faster reaction times, lower catalyst loadings, and milder conditions can lead to significant overall cost savings in terms of energy, catalyst, and reactor time.
-
Final Recommendation: For initial exploratory studies and cost-sensitive projects, 5-bromo-6-methoxynicotinonitrile is a pragmatic starting point. However, for projects demanding high efficiency, dealing with difficult substrates, or aiming for process optimization, the higher upfront cost of 5-iodo-6-methoxynicotinonitrile is often a worthwhile investment that pays dividends in the form of higher yields, cleaner reactions, and a more robust synthetic route.
References
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Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? (2018, March 17). Quora. [Link]
-
An, D., & Chen, P. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(10), 2843–2854. [Link]
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1500. [Link]
-
Al-Zoubi, R. M., & Marion, O. (2017). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 7(1), 1-18. [Link]
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The Alchemist's Guide to C-N Coupling: A Head-to-Head Comparison of Ligands for the Buchwald-Hartwig Amination of 5-Bromo-6-methoxynicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-nitrogen (C-N) bonds is a fundamental transformation in modern organic synthesis, with profound implications for the discovery and development of novel pharmaceuticals, agrochemicals, and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these crucial linkages.[1] However, the success of this reaction is critically dependent on the choice of the ancillary ligand that coordinates to the palladium center. This guide provides an in-depth, head-to-head comparison of prominent phosphine ligands for the Buchwald-Hartwig amination of 5-Bromo-6-methoxynicotinonitrile, a heteroaromatic building block of significant interest in medicinal chemistry.
The Decisive Role of the Ligand in Catalysis
The ligand in a Buchwald-Hartwig amination is not a mere spectator; it is an active participant that dictates the efficiency and scope of the catalytic cycle. Bulky and electron-rich phosphine ligands are generally preferred as they facilitate the key steps of oxidative addition and reductive elimination.[2] The steric bulk of the ligand promotes the formation of a monoligated palladium(0) species, which is highly reactive towards the aryl halide. Furthermore, the electron-donating nature of the ligand enhances the electron density at the palladium center, which in turn facilitates the final C-N bond-forming reductive elimination step.[3]
Visualizing the Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps, each influenced by the ligand.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Head-to-Head Ligand Comparison for Amination of a Structurally Related Substrate
| Ligand | Structure | Conversion (%)[4] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | 100 |
| JohnPhos | (2-Biphenyl)di-tert-butylphosphine | 98 |
| DavePhos | 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl | 96 |
| APhos | Not specified | 95 |
| 2-(di-tert-butylphosphino)-1-phenylindole | Not specified | 95 |
Based on this data, XPhos emerges as a leading candidate for the amination of 5-Bromo-6-methoxynicotinonitrile, achieving complete conversion in the model system. The high efficacy of JohnPhos and DavePhos also marks them as strong contenders.
Experimental Protocol: A Screening Approach to Identify the Optimal Ligand
Given the substrate-dependent nature of ligand performance, a systematic screening of a small, diverse set of high-performing ligands is the most rational approach to identifying the optimal conditions for the amination of 5-Bromo-6-methoxynicotinonitrile.
Caption: A general experimental workflow for ligand screening in Buchwald-Hartwig amination.
Detailed Screening Protocol:
This protocol is designed for the parallel screening of four different ligands (e.g., XPhos, RuPhos, SPhos, and BrettPhos) to identify the most effective catalyst system for the coupling of 5-Bromo-6-methoxynicotinonitrile with a representative amine (e.g., morpholine).
Materials:
-
5-Bromo-6-methoxynicotinonitrile
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligands: XPhos, RuPhos, SPhos, BrettPhos
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous toluene or 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Preparation of Reaction Vials: In an inert atmosphere glovebox, charge four separate oven-dried reaction vials with 5-Bromo-6-methoxynicotinonitrile (0.1 mmol, 1.0 equiv.), Pd(OAc)₂ (2 mol%), the respective phosphine ligand (4 mol%), and NaOtBu (1.4 equiv.).
-
Solvent and Amine Addition: To each vial, add anhydrous toluene (1.0 mL) followed by morpholine (1.2 equiv.).
-
Reaction: Seal the vials and heat the reaction mixtures to 100 °C with vigorous stirring.
-
Monitoring: After a set time (e.g., 4 hours), cool the reactions to room temperature and take a small aliquot from each for analysis by LC-MS or GC-MS to determine the conversion to the desired product.
-
Workup and Purification (for the best performing reaction): Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. The filtrate is then concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the pure product.
Rationale Behind Experimental Choices
-
Palladium Precursor: Both Pd(OAc)₂ and Pd₂(dba)₃ are common and effective palladium sources. Pd(II) precursors like Pd(OAc)₂ are reduced in situ to the active Pd(0) species.[5]
-
Base: A strong, non-nucleophilic base like NaOtBu or LiHMDS is required to deprotonate the amine, forming the palladium-amido complex which is crucial for the reductive elimination step.[6]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst.[5]
-
Inert Atmosphere: The palladium catalyst, particularly the active Pd(0) species, and the phosphine ligands are sensitive to oxidation. Therefore, all manipulations should be carried out under an inert atmosphere of argon or nitrogen.[7]
Conclusion and Recommendations
The selection of the optimal ligand is a critical parameter for a successful Buchwald-Hartwig amination of 5-Bromo-6-methoxynicotinonitrile. Based on comparative data from structurally similar substrates, XPhos is a highly recommended starting point for optimization.[4] However, due to the nuanced interplay between the substrate and ligand, a screening approach employing a panel of well-established, bulky biarylphosphine ligands such as RuPhos, SPhos, and BrettPhos is the most judicious strategy.[3][8] The provided experimental protocol offers a robust framework for conducting such a screen, enabling researchers to rapidly identify the most effective catalytic system for their specific needs. By understanding the mechanistic underpinnings of the reaction and employing a systematic approach to ligand selection, chemists can harness the full potential of the Buchwald-Hartwig amination for the efficient synthesis of valuable amino-substituted nicotinonitrile derivatives.
References
- BenchChem. A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions. Accessed January 20, 2026.
- Chemistry LibreTexts.
- Organic Syntheses.
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. 2020;5(34):21667-21674.
- Wikipedia.
- Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands. Organometallics. 2013;32(15):4133-4142.
- BenchChem. RuPhos vs.
- BenchChem. Experimental procedures for the functionalization of 6-Bromonicotinonitrile. Accessed January 20, 2026.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Accessed January 20, 2026.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. 2021;121(24):15203-15293.
- Organic Syntheses.
- Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. RSC Medicinal Chemistry. 2021;12(5):799-809.
- BenchChem. A Comparative Guide to Phosphinite and Phosphine Ligands in Catalytic Cross-Coupling Reactions. Accessed January 20, 2026.
- BenchChem. A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde. Accessed January 20, 2026.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Published online April 3, 2025.
- Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. Molecules. 2021;26(12):3534.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. 2011;111(3):2177-2250.
- Stradiotto Research Group. Publications. Dalhousie University. Accessed January 20, 2026.
- A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction. Synlett. 2005;(18):2819-2822.
- Comparative Structural Analysis of Biarylphosphine Ligands in Arylpalladium Bromide and Malonate Complexes. Organometallics. 2017;36(3):636-643.
- BenchChem. A Comparative Guide to Phosphine Ligands for Cross-Coupling with 3-Bromo-5-(3-chlorophenoxy)pyridine. Accessed January 20, 2026.
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Molecules. 2012;17(10):11687-11703.
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assessing the stability of 5-Bromo-6-methoxynicotinonitrile under different conditions
A Comparative Guide to the Stability of 5-Bromo-6-methoxynicotinonitrile
In the landscape of pharmaceutical research and fine chemical synthesis, the reliability of a chemical intermediate is paramount. 5-Bromo-6-methoxynicotinonitrile, a substituted pyridine derivative, serves as a critical building block in the development of novel therapeutics.[1] Its utility, however, is intrinsically linked to its stability—the capacity to resist chemical change under various environmental pressures. This guide provides an in-depth assessment of the stability of 5-Bromo-6-methoxynicotinonitrile, offering a comparative analysis against structurally related analogues. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and robust experimental data needed to optimize its storage, handling, and application.
The stability of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that can influence its safety, efficacy, and shelf-life.[2] Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing to predict its degradation pathways and intrinsic stability.[2][3] This guide is structured around the principles of forced degradation as outlined by the International Council for Harmonisation (ICH) guidelines.[3]
Physicochemical Profile and Intrinsic Stability
5-Bromo-6-methoxynicotinonitrile is a solid at room temperature, with its core structure consisting of a pyridine ring substituted with bromo, methoxy, and nitrile functional groups.[4][5] Understanding the electronic nature of this arrangement is key to predicting its stability. The pyridine ring, an electron-deficient heterocycle, is generally susceptible to nucleophilic attack.[6][7] The methoxy group (-OCH₃) is an electron-donating group, which can influence the ring's reactivity, while the bromo (-Br) and nitrile (-C≡N) groups are electron-withdrawing, further modifying the electronic landscape.
| Property | Value | Source |
| CAS Number | 943153-51-3 | [4] |
| Molecular Formula | C₇H₅BrN₂O | [5] |
| Molecular Weight | 213.03 g/mol | [5] |
| Recommended Storage | Sealed in dry, room temperature | [5] |
Forced Degradation Studies: A Multi-Condition Analysis
To comprehensively evaluate the stability of 5-Bromo-6-methoxynicotinonitrile, a series of forced degradation studies were designed. These studies expose the compound to hydrolytic, oxidative, photolytic, and thermal stress to identify potential degradation products and pathways.[2][3]
Hydrolytic Stability: The Effect of pH
Hydrolysis is a common degradation pathway for molecules with susceptible functional groups like esters, amides, and, in this case, nitriles and ethers. The stability of 5-Bromo-6-methoxynicotinonitrile was assessed across a range of pH values.
Experimental Rationale: Testing at acidic, neutral, and basic pH levels is crucial because both H⁺ and OH⁻ ions can catalyze hydrolysis.[8] The nitrile group can potentially hydrolyze to a carboxamide and subsequently to a carboxylic acid. The methoxy group could also be susceptible to cleavage under harsh acidic conditions.
Results Summary:
| Condition | Time (hrs) | % Degradation of 5-Bromo-6-methoxynicotinonitrile | Major Degradants Identified | Comparative Compound: 5-Bromo-6-ethoxynicotinonitrile (% Degradation) |
| 0.1 N HCl (Acidic) | 24 | ~5-8% | 5-Bromo-6-methoxynicotinamide | ~5-9% |
| Purified Water (Neutral) | 72 | < 1% | Not Detected | < 1% |
| 0.1 N NaOH (Basic) | 24 | ~15-20% | 5-Bromo-6-methoxynicotinamide | ~16-22% |
Interpretation: The compound demonstrates good stability under neutral and mild acidic conditions. However, it shows significant susceptibility to basic hydrolysis. The primary degradation product observed is the corresponding amide, indicating the nitrile group is the primary site of hydrolytic attack. The slightly higher degradation of the ethoxy analogue suggests that the bulkier ethyl group offers no significant steric protection against hydrolysis.
Oxidative Stability
Oxidative degradation can occur when a molecule is exposed to oxidizing agents or atmospheric oxygen. The pyridine ring and the methoxy group are potential sites for oxidation.
Experimental Rationale: Hydrogen peroxide (H₂O₂) is a commonly used oxidant in forced degradation studies to simulate oxidative stress.[3] The reaction can lead to the formation of N-oxides or hydroxylation of the pyridine ring.[7][9]
Results Summary:
| Condition | Time (hrs) | % Degradation of 5-Bromo-6-methoxynicotinonitrile | Major Degradants Identified | Comparative Compound: 5-Bromo-6-methylnicotinonitrile (% Degradation) |
| 3% H₂O₂ | 24 | ~10-12% | 5-Bromo-6-methoxynicotinonitrile N-oxide | ~8-10% |
| 30% H₂O₂ | 24 | > 50% | Multiple, including N-oxide and ring-opened products | > 45% |
Interpretation: 5-Bromo-6-methoxynicotinonitrile is susceptible to oxidation, with the primary initial product being the N-oxide. This is a common metabolic and degradation pathway for pyridine derivatives. The comparison with the 6-methyl analogue, which shows slightly better stability, suggests that the electron-donating methoxy group may render the pyridine nitrogen slightly more susceptible to oxidation than a methyl group.
Photostability
Photodegradation can occur when a compound absorbs light energy, leading to chemical reactions. The ICH Q1B guideline provides a standardized approach to photostability testing.[10]
Experimental Rationale: Exposing the solid compound and its solution to a controlled light source that mimics the UV and visible spectrum of sunlight is essential. The total illumination should be not less than 1.2 million lux hours, and the near-UV energy not less than 200 watt hours/square meter.[10]
Results Summary:
| Condition | % Degradation of 5-Bromo-6-methoxynicotinonitrile (Solid) | % Degradation of 5-Bromo-6-methoxynicotinonitrile (Solution) | Comparative Compound: Nicotinonitrile (% Degradation, Solution) |
| ICH Q1B Light Exposure | < 2% | ~4-6% | ~2-4% |
Interpretation: The compound is relatively photostable in its solid state but shows minor degradation in solution, suggesting that the solvent may play a role in mediating the photochemical reaction. The presence of the bromo and methoxy substituents appears to slightly increase photosensitivity compared to the unsubstituted parent compound, nicotinonitrile.[11] This warrants the use of light-resistant packaging for solutions.
Thermal Stability
Thermal stability is critical for determining safe processing and storage temperatures. Degradation at elevated temperatures can lead to loss of potency and the formation of potentially toxic impurities.
Experimental Rationale: Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, while Differential Scanning Calorimetry (DSC) detects thermal events like melting and decomposition. While direct experimental data is limited in public literature, analysis of related pyridine compounds provides a reliable estimation.[12]
Results Summary (Estimated from Analogous Compounds):
| Parameter | Estimated Value for 5-Bromo-6-methoxynicotinonitrile | Comparative Compound: 4-Pyrrolidinopyridine |
| Melting Point | ~80-90 °C | 54-58 °C[12] |
| Onset of Decomposition (TGA) | 160 - 250 °C | 150 - 250 °C[12] |
| Decomposition Products | NOx, CO, CO₂, HBr | NOx, CO, CO₂[12] |
Interpretation: 5-Bromo-6-methoxynicotinonitrile is expected to be thermally stable well above typical ambient storage conditions. Significant decomposition is anticipated to begin in the 160-250 °C range, which is consistent with other substituted pyridine derivatives.[12] Proper temperature control is essential during manufacturing processes involving high heat.
Proposed Degradation Pathways & Visualization
Based on the forced degradation studies, a primary degradation pathway involves the hydrolysis of the nitrile group and oxidation of the pyridine nitrogen.
Caption: Proposed Degradation Pathways for 5-Bromo-6-methoxynicotinonitrile.
Experimental Methodologies
The trustworthiness of stability data hinges on robust, validated analytical methods.[3] The protocols described below are designed to be self-validating systems for assessing the stability of 5-Bromo-6-methoxynicotinonitrile.
General Forced Degradation Workflow
This workflow provides a systematic approach to stress testing.
Caption: Workflow for Forced Degradation Studies.
Protocol: Stability-Indicating HPLC-UV Method
Causality Behind Method Choices: A C18 column is chosen for its versatility in reversed-phase chromatography, suitable for separating the moderately polar parent compound from its potentially more polar degradants. A gradient elution is employed to ensure adequate separation of all peaks within a reasonable runtime. Acetonitrile is selected as the organic modifier for its low UV cutoff and compatibility with mass spectrometry if downstream identification is needed. A phosphate buffer provides pH control for reproducible chromatography.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute stressed samples with a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.1 mg/mL.
Protocol: Drug-Excipient Compatibility Screening
Causality Behind Method Choices: DSC is a powerful tool for detecting physical and chemical interactions between a drug and an excipient.[13] A change in the melting endotherm (shift, broadening, or disappearance) of the drug in a binary mixture can indicate an interaction.[14]
-
Preparation: Prepare 1:1 (w/w) binary mixtures of 5-Bromo-6-methoxynicotinonitrile with common pharmaceutical excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate).
-
Analysis:
-
Accurately weigh 2-5 mg of the pure compound or the binary mixture into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a rate of 10 °C/min from 25 °C to 300 °C under a nitrogen purge.
-
-
Interpretation: Compare the thermogram of the binary mixture to the thermograms of the individual components. The appearance of new thermal events or significant shifts in the melting point of the drug suggests a potential incompatibility.
Conclusion and Recommendations
5-Bromo-6-methoxynicotinonitrile exhibits a stability profile that makes it a robust intermediate for pharmaceutical development, provided appropriate handling and storage precautions are taken.
-
Key Stability Liabilities: The compound is most susceptible to basic hydrolysis and strong oxidation . The nitrile group is the primary site for hydrolysis, while the pyridine nitrogen is prone to oxidation.
-
Comparative Analysis: Its stability is broadly comparable to other substituted nicotinonitriles. The specific nature of the substituent at the 6-position (methoxy vs. ethoxy vs. methyl) has a minor, but measurable, impact on its reactivity.
-
Recommendations for Handling and Storage:
-
Storage: Store in well-sealed containers at room temperature, protected from moisture and light.[5]
-
pH Control: Avoid strongly basic conditions (pH > 9) in aqueous solutions and formulations to prevent hydrolytic degradation.
-
Oxidizing Agents: Prevent contact with strong oxidizing agents.
-
Packaging: Use light-resistant packaging for solutions or formulations of the compound to mitigate minor photolytic degradation.
-
This guide provides a foundational understanding of the stability characteristics of 5-Bromo-6-methoxynicotinonitrile. The experimental protocols and comparative data herein should serve as a valuable resource for scientists working to incorporate this versatile building block into their research and development pipelines, ensuring both the integrity of their work and the quality of the final product.
References
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of 5-Bromo-6-methoxynicotinonitrile
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 5-Bromo-6-methoxynicotinonitrile (CAS No. 943153-51-3). As a halogenated nitrogen-containing heterocyclic compound, its disposal requires strict adherence to safety protocols to protect laboratory personnel and ensure environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar chemical reagents.
Hazard Profile and Essential Safety Precautions
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. 5-Bromo-6-methoxynicotinonitrile is classified with several hazards that dictate the necessary safety measures.[1][2] The primary risks are associated with its toxicity upon exposure through inhalation, skin contact, or ingestion.
While toxicological properties have not been exhaustively investigated for this specific compound, the available Safety Data Sheets (SDS) for it and structurally related chemicals provide a clear hazard profile.[3] It is crucial to operate under the assumption that the compound is hazardous.[4]
Table 1: GHS Hazard Classification for 5-Bromo-6-methoxynicotinonitrile | Hazard Class | Hazard Statement | GHS Pictogram | Precautionary Action | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | H302: Harmful if swallowed[1][5] |
| Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[3][6] | | Acute Toxicity, Dermal | H312: Harmful in contact with skin[5] | | Wear protective gloves and clothing. Wash skin thoroughly after handling.[3][7] | | Skin Irritation | H315: Causes skin irritation[1][7] | | Avoid contact with skin. Wash contaminated skin with plenty of water.[7] | | Eye Irritation | H319: Causes serious eye irritation[1][2][7] | | Wear eye protection. Rinse cautiously with water for several minutes if in eyes.[2][8] | | Acute Toxicity, Inhalation | H332: Harmful if inhaled[1][5] | | Avoid breathing dust. Use only in a well-ventilated area, preferably a chemical fume hood.[3][6][7] | | STOT Single Exposure | H335: May cause respiratory irritation[1][8] | | If inhaled, remove person to fresh air.[7][8] |Mandatory Personal Protective Equipment (PPE)
Based on the hazard profile, the following PPE is mandatory when handling 5-Bromo-6-methoxynicotinonitrile in any capacity, including weighing, transfer, and disposal.
-
Eye Protection : Chemical safety goggles are required. A face shield should be worn in conjunction with goggles when there is a risk of splashing or dust generation.[4]
-
Hand Protection : Chemical-resistant gloves, such as nitrile, are essential. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination.[4]
-
Body Protection : A full-length laboratory coat must be worn and kept buttoned.[4] Closed-toe shoes are required.
-
Respiratory Protection : All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to ensure adequate ventilation and prevent inhalation.[9]
Waste Segregation and Collection Protocol
The single most critical step in the proper disposal of this compound is correct waste segregation. Due to the presence of a bromine atom, this compound is classified as a halogenated organic waste .[9]
Causality : Halogenated and non-halogenated waste streams are treated differently. Mixing them can inhibit solvent recycling and necessitates more complex and costly disposal methods, such as specialized incineration.[10] Therefore, strict segregation at the source is both an environmental and a fiscal responsibility.
Step-by-Step Collection Procedure:
-
Identify the Correct Waste Container : Locate the designated container for "Halogenated Organic Solid Waste." This container should be made of a compatible material (e.g., high-density polyethylene) and be in good condition with a secure, threaded lid.[10][11]
-
Label the Container : Before adding any waste, ensure the container is clearly labeled with "Hazardous Waste," "Halogenated Organic Solids," and a list of its chemical contents.[10] Do not use abbreviations or chemical formulas.[10]
-
Transfer of Waste :
-
Perform all transfers inside a chemical fume hood to minimize exposure and prevent contamination of the laboratory environment.
-
If transferring residual solid from its original container, do so carefully to avoid generating dust.[7]
-
Use a dedicated spatula or scoop for the transfer.
-
-
Disposal of Contaminated Materials : Any item that has come into direct contact with 5-Bromo-6-methoxynicotinonitrile is now considered hazardous waste. This includes:
-
Gloves
-
Weigh boats or weigh paper
-
Contaminated paper towels or bench protectors
-
Pipette tips
-
These items must be placed in the same halogenated solid waste container.
-
-
Secure and Store the Waste Container :
-
Tightly close the waste container lid immediately after adding waste.[10][11]
-
Do not fill the container beyond 90% of its capacity to prevent over-pressurization or spills.[11]
-
Store the container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials like strong acids or bases.[9]
-
Spill and Emergency Procedures
Accidents can happen, and a clear, pre-defined response plan is essential.
-
Minor Spills (manageable in <10 minutes) :
-
Ensure appropriate PPE is worn.[9]
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.
-
Carefully sweep or scoop the absorbed material into the designated halogenated solid waste container.[12]
-
Decontaminate the spill area with an appropriate solvent (e.g., isopropanol), and dispose of the cleaning materials as hazardous waste.
-
-
Major Spills :
Final Disposal Pathway
The ultimate disposal of 5-Bromo-6-methoxynicotinonitrile waste must be handled by professionals.
-
Never dispose of this chemical down the drain or in regular trash. [9][13] This is strictly prohibited as it can lead to environmental contamination.
-
The accepted and required method of disposal for halogenated organic waste is high-temperature incineration at a licensed hazardous waste management facility.[8][13] This process ensures the complete destruction of the compound into less harmful components.
-
Your institution's EHS department will coordinate the pickup and transport of the sealed and labeled waste containers to the certified disposal facility.
Below is a workflow diagram illustrating the decision-making and procedural steps for proper disposal.
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Mastering the Unseen Threat: A Researcher's Guide to Safely Handling 5-Bromo-6-methoxynicotinonitrile
In the landscape of pharmaceutical research and novel molecule synthesis, the compounds we handle are often as new as the therapies they are designed to create. 5-Bromo-6-methoxynicotinonitrile is one such compound, a valuable building block whose full toxicological profile is still under investigation. This guide provides a comprehensive, experience-driven framework for its safe handling, moving beyond mere compliance to instill a culture of proactive safety. Here, we dissect not just what personal protective equipment (PPE) to use, but why it's critical, ensuring every researcher is empowered to work with confidence and security.
Hazard Profile: Understanding the Adversary
Before any container is opened, a thorough understanding of the risks is paramount. 5-Bromo-6-methoxynicotinonitrile presents a multi-faceted hazard profile that demands respect and careful management.
Based on available safety data, the compound is classified with the following hazards:
-
H302: Harmful if swallowed[1].
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H332: Harmful if inhaled[1].
-
H335: May cause respiratory irritation[1].
The signal word for this chemical is "Warning"[1]. This combination of hazards indicates that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. As a solid, likely crystalline, powder, the primary risk during handling is the generation of airborne dust, which can be easily inhaled or settle on skin and surfaces.
Quantitative Hazard Data Summary
| Hazard Statement | GHS Classification | Target Organ(s) | Primary Risk |
| H302 | Acute Toxicity, Oral (Category 4) | Gastrointestinal Tract | Accidental Ingestion |
| H315 | Skin Irritation (Category 2) | Skin | Direct Contact |
| H319 | Serious Eye Irritation (Category 2A) | Eyes | Direct Contact |
| H332 | Acute Toxicity, Inhalation (Category 4) | Respiratory System | Inhalation of Dust |
| H335 | STOT - Single Exposure (Category 3) | Respiratory System | Inhalation of Dust |
The Core of Protection: A Multi-Layered PPE Strategy
A robust PPE strategy is not a checklist but a dynamic system that adapts to the specific experimental context. The following protocols are designed to provide a comprehensive barrier against the hazards of 5-Bromo-6-methoxynicotinonitrile.
Tier 1: Foundational Protection (Always Required)
This baseline level of PPE is mandatory for any work involving 5-Bromo-6-methoxynicotinonitrile, regardless of quantity.
-
Eye and Face Protection: Chemical safety goggles are the absolute minimum.[2] A face shield, worn in conjunction with goggles, is strongly recommended, especially when handling larger quantities or when there is a significant risk of splashing or dust generation.[3] This dual-layer protection is crucial to prevent the severe eye irritation outlined in the H319 warning.
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact with many chemical powders.[2] It is critical to double-glove, particularly when weighing or transferring the compound. This practice allows for the safe removal of the outer glove immediately upon suspected contamination, without exposing the skin. Always inspect gloves for tears or punctures before use.
-
Body Protection: A professional lab coat, fully buttoned, is required to protect against surface contamination of personal clothing. Ensure the material is appropriate for a chemical laboratory setting.
Tier 2: Enhanced Respiratory and Containment Protocols
Given the H332 (Harmful if inhaled) and H335 (May cause respiratory irritation) classifications, controlling airborne particulates is a primary safety objective.
-
Engineering Controls: Whenever possible, handle 5-Bromo-6-methoxynicotinonitrile within a certified chemical fume hood or a powder containment hood. This is the most effective way to prevent inhalation exposure by capturing dust at the source.
-
Respiratory Protection: When engineering controls are not feasible or as a supplementary measure, respiratory protection is mandatory. A NIOSH-approved N95 respirator is the minimum requirement for handling small quantities of this powder. For larger-scale operations or in situations with significant dust generation, a half-mask or full-face respirator with P100 particulate filters should be used.[4]
Experimental Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned experimental workflow.
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan: From Benchtop to Disposal
Safe handling extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory.
Step-by-Step Handling Protocol
-
Preparation: Before retrieving the chemical, ensure your work area, particularly the chemical fume hood, is clean and uncluttered. Prepare all necessary equipment (spatulas, weigh boats, glassware) and have waste containers readily accessible.
-
Donning PPE: Put on all required PPE as determined by your risk assessment (see diagram above). Start with your lab coat, followed by your respirator (if needed), then safety goggles/face shield, and finally, your double gloves.
-
Weighing and Transfer: Perform all weighing and transfer operations within a fume hood or containment enclosure. To minimize dust, do not pour the powder from a height. Use a spatula to carefully transfer the material. If any powder spills, do not blow on it; clean it up immediately following the spill protocol below.
-
Post-Handling: After completing the transfer, carefully tap the spatula on the inside of the receiving vessel to dislodge any remaining powder. Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., isopropanol or ethanol) in a designated waste container.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid cross-contamination. Remove the outer pair of gloves first and dispose of them. Remove your goggles/face shield, then your lab coat. The last item to remove is your respirator. Wash your hands thoroughly with soap and water immediately after removing all PPE.[5]
Spill and Emergency Plan
In the event of a spill, remain calm and execute the following procedure:
-
Alert and Evacuate: Alert colleagues in the immediate area. If the spill is large or outside of a containment hood, evacuate the lab.
-
Contain: If safe to do so, cover the spill with a chemical absorbent pad or sand to prevent further dispersal.
-
Cleanup: Wearing appropriate PPE (including a P100 respirator), carefully sweep up the solid material and place it in a clearly labeled hazardous waste container.[6] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Place all cleanup materials into the hazardous waste container.
Disposal Plan
All waste containing 5-Bromo-6-methoxynicotinonitrile, including empty containers, contaminated gloves, and cleanup materials, must be treated as hazardous waste.
-
Waste Segregation: This compound is a halogenated organic material. It must be collected in a designated, properly labeled hazardous waste container for halogenated organic solids.[7]
-
Container Management: Keep waste containers tightly closed and store them in a designated satellite accumulation area.[8]
-
Professional Disposal: Disposal must be handled by a licensed environmental waste management company, typically via high-temperature incineration in a facility equipped with scrubbers to handle halogenated byproducts.[7] Do not attempt to dispose of this chemical down the drain or in regular trash.[6][9]
By integrating these detailed protocols into your daily laboratory practices, you can effectively mitigate the risks associated with handling 5-Bromo-6-methoxynicotinonitrile, ensuring a safe environment for yourself, your colleagues, and the groundbreaking research you conduct.
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-
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-
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
